molecular formula C15H26O2 B8642841 2-METHYL[1,1'-BICYCLOHEXYL]-2-YL ACETATE CAS No. 72183-74-5

2-METHYL[1,1'-BICYCLOHEXYL]-2-YL ACETATE

Cat. No.: B8642841
CAS No.: 72183-74-5
M. Wt: 238.37 g/mol
InChI Key: BFMHEASWINLVIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-METHYL[1,1'-BICYCLOHEXYL]-2-YL ACETATE is a useful research compound. Its molecular formula is C15H26O2 and its molecular weight is 238.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

72183-74-5

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

(2-cyclohexyl-1-methylcyclohexyl) acetate

InChI

InChI=1S/C15H26O2/c1-12(16)17-15(2)11-7-6-10-14(15)13-8-4-3-5-9-13/h13-14H,3-11H2,1-2H3

InChI Key

BFMHEASWINLVIZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1(CCCCC1C2CCCCC2)C

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of 2-Methyl[1,1'-bicyclohexyl]-2-yl Acetate

[1]

Executive Summary & Chemical Identity[2][3][4][5][6]

  • Target Molecule: this compound[1][2]

  • CAS Number: 72183-74-5[1][2]

  • IUPAC Synonym: 1-acetoxy-1-methyl-2-cyclohexylcyclohexane[1]

  • Molecular Formula: C₁₅H₂₆O₂[1][2]

  • Molecular Weight: 238.37 g/mol [1]

  • Core Challenge: The target is a tertiary ester with significant steric hindrance due to the geminal methyl/acetate pair and the ortho-cyclohexyl group. Standard Fischer esterification is ineffective; activated acylating agents and nucleophilic catalysis are required.

Retrosynthetic Analysis

The synthesis follows a linear two-step pathway starting from the commercially available [1,1'-bicyclohexyl]-2-one (also known as 2-cyclohexylcyclohexanone).[1]

  • Nucleophilic Addition: Introduction of the methyl group via Grignard reagent to form the tertiary alcohol.

  • Acylation: Esterification of the hindered alcohol using Acetyl Chloride (AcCl) and N,N-Dimethylaniline (DMA).

RetrosynthesisTargetTarget: this compound(Sterically Hindered Ester)AlcoholIntermediate: 2-methyl[1,1'-bicyclohexyl]-2-ol(Tertiary Alcohol)Target->AlcoholAcetylation(AcCl / DMA)KetoneStarting Material: [1,1'-bicyclohexyl]-2-one(CAS 90-42-6)Alcohol->KetoneGrignard Addition(MeMgBr)

Figure 1: Retrosynthetic pathway for the target ester.[1]

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-methyl[1,1'-bicyclohexyl]-2-ol

Objective: Convert the ketone to a tertiary alcohol using Methylmagnesium Bromide (MeMgBr).[1]

Reagents & Materials
ReagentEquiv.[3][4]Role
[1,1'-bicyclohexyl]-2-one1.0Substrate
Methylmagnesium bromide (3.0M in Et₂O)1.2Nucleophile
Tetrahydrofuran (THF)SolventAnhydrous (Reaction Medium)
Ammonium Chloride (sat.[1] aq.)ExcessQuenching Agent
Protocol
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, N₂ inlet, and pressure-equalizing addition funnel.

  • Solvation: Charge the flask with [1,1'-bicyclohexyl]-2-one (1.0 eq) dissolved in anhydrous THF (5 mL per gram of substrate). Cool to 0°C in an ice bath.

  • Addition: Transfer MeMgBr (1.2 eq) to the addition funnel. Add dropwise over 60 minutes, maintaining internal temperature <10°C. Note: The reaction is exothermic.

  • Reaction: Upon completion of addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Completion Check: Monitor by TLC (Hexane/EtOAc 9:1). The ketone spot should disappear.

  • Quench: Cool back to 0°C. Carefully quench with saturated aqueous NH₄Cl. Caution: Vigorous gas evolution (methane).

  • Workup: Extract with Diethyl Ether (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: The crude tertiary alcohol is typically pure enough (>95%) for the next step. If necessary, purify via short-path distillation or silica gel chromatography.[1]

Step 2: Acetylation to this compound

Objective: Esterify the hindered tertiary alcohol.[1] Critical Mechanism: Standard acetic anhydride/pyridine conditions are often too slow for this substrate. The use of Acetyl Chloride with N,N-Dimethylaniline acts as a powerful acylating system, driving the reaction to completion despite steric resistance.

Reagents & Materials
ReagentEquiv.[3][4]Role
2-methyl[1,1'-bicyclohexyl]-2-ol1.0Substrate
Acetyl Chloride1.5Acylating Agent
Acetic Anhydride0.5Co-reagent/Solvent modifier
N,N-Dimethylaniline2.5Base/Catalyst
Diethyl EtherSolventExtraction
Protocol
  • Setup: Use a reactor equipped with a mechanical stirrer and a dropping funnel. Protect from moisture (CaCl₂ tube or N₂ line).

  • Base Preparation: Dissolve the tertiary alcohol (from Step 1) in N,N-dimethylaniline (approx. 1.5 mL per gram of alcohol). Cool the solution to 0°C .

  • Acylating Mix: Prepare a mixture of Acetyl Chloride and Acetic Anhydride (3:1 ratio).

  • Addition: Add the acyl chloride mixture dropwise to the alcohol/amine solution at 0°C. Control the exotherm.

  • Heating: After addition, warm to room temperature, then heat to 40°C and stir for 36 hours .

    • Why 36h? Tertiary alcohols react slowly; premature termination leads to low yield.

  • Quench: Pour the reaction mixture onto crushed ice/water to hydrolyze excess acetyl chloride.

  • Extraction: Dilute with Diethyl Ether. Separate the organic phase.[4][5]

  • Acid Wash (Critical): Wash the organic phase with cold 2N HCl (3x) to remove the N,N-dimethylaniline and its salts.

  • Neutralization: Wash with saturated NaHCO₃ until pH is neutral (pH 7), then wash with brine.

  • Isolation: Dry over anhydrous MgSO₄ and concentrate.

  • Final Purification: Perform fractional distillation under reduced pressure.

    • Target Boiling Point: Expect ~110-120°C at 5 mmHg (estimated based on similar sesquiterpenoid acetates).

Process Logic & Mechanism

The following diagram illustrates the workflow and the critical decision points (Logic Gates) that ensure the integrity of the synthesis.

WorkflowStartStart: [1,1'-bicyclohexyl]-2-oneGrignardStep 1: MeMgBr Addition(THF, 0°C -> RT)Start->GrignardCheck1QC: TLC/GCKetone Consumed?Grignard->Check1Check1->GrignardNo (Add more MeMgBr)QuenchQuench & Workup(Isolate Alcohol)Check1->QuenchYesAcetylationStep 2: Acetylation(AcCl + PhNMe2, 40°C, 36h)Quench->AcetylationWashCritical Wash: 2N HCl(Remove Amine Base)Acetylation->WashDistillFractional Distillation(High Vacuum)Wash->DistillFinalProduct: this compoundDistill->Final

Figure 2: Operational workflow for the synthesis.

Mechanistic Insight

The acetylation of tertiary alcohols is often plagued by elimination reactions (dehydration to the alkene).

  • Role of N,N-Dimethylaniline: It acts as a proton scavenger and forms a reactive acylammonium intermediate, which is more electrophilic than acetyl chloride alone.[1]

  • Temperature Control (40°C): This moderate temperature balances reaction rate against the risk of thermal elimination of the tertiary alcohol to 1-methyl-2-cyclohexylcyclohexene.

Analytical Characterization

Confirm the product identity using the following parameters.

MethodExpected Signal / Result
GC-MS Molecular Ion [M]+ = 238 m/z.[1] Fragment at m/z 179 (Loss of Acetate: M-59) is typically dominant for tertiary acetates.
¹H-NMR δ 1.45 ppm (3H, s, Methyl group on quaternary C).[1] δ 1.98 ppm (3H, s, Acetate methyl). Multiplets at 1.0-2.2 ppm (Cyclohexyl protons).
IR Strong Carbonyl stretch (C=O) at 1735 cm⁻¹ . Absence of broad O-H stretch (3400 cm⁻¹).

References

  • LookChem. (n.d.). This compound (CAS 72183-74-5) Data Sheet. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1-acetoxy-1-methyl-2-cyclohexyl-cyclohexane. Retrieved from [Link]

An In-Depth Technical Guide to 2-methyl[1,1'-bicyclohexyl]-2-yl acetate (CAS Number 72183-74-5)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methyl[1,1'-bicyclohexyl]-2-yl acetate, a molecule with potential applications in medicinal chemistry and materials science. Given the limited publicly available data on this specific compound, this guide synthesizes information from related structures and established chemical principles to offer a robust resource for researchers.

Introduction: The Bicyclohexyl Moiety in Modern Chemistry

The bicyclohexyl structural motif has garnered significant interest in contemporary drug discovery and materials science. Functioning as a saturated bioisostere for phenyl or cyclohexyl rings, the bicyclo[n.m.o]alkane core offers a unique three-dimensional architecture. This rigidity can lead to enhanced binding affinity and selectivity for biological targets by precisely orienting functional groups in space. The incorporation of such sp³-rich frameworks is a key strategy in moving beyond "flatland" molecules, often leading to improved physicochemical properties such as solubility and metabolic stability. This compound, with its characteristic bicyclohexyl core, represents an intriguing building block for the exploration of novel chemical space.

Physicochemical Properties

PropertyValueSource
CAS Number 72183-74-5[1]
Molecular Formula C₁₅H₂₆O₂[1]
Molecular Weight 238.37 g/mol [1]
Synonyms Acetic acid 2-methyl-1,1'-bicyclohexan-2-yl ester, (2-cyclohexyl-1-methylcyclohexyl) acetate[1]

Note: Other physical properties such as boiling point, melting point, and density have not been formally reported in the available literature.

Synthesis and Mechanistic Considerations

A detailed, peer-reviewed synthesis of this compound is not currently published. However, a plausible and efficient synthetic route can be proposed based on well-established organic chemistry transformations. The synthesis logically proceeds in two key stages: the formation of the precursor alcohol, 2-methyl[1,1'-bicyclohexyl]-2-ol, followed by its esterification.

Synthesis of the Precursor Alcohol: 2-methyl[1,1'-bicyclohexyl]-2-ol

The synthesis of the tertiary alcohol precursor can be envisioned through the Grignard reaction, a robust method for carbon-carbon bond formation.

Reaction Scheme:

Synthesis_of_Alcohol ketone 2-Cyclohexylcyclohexanone r1 + ketone->r1 grignard CH₃MgBr (Methylmagnesium bromide) grignard->r1 workup H₃O⁺ (Aqueous workup) r2 + workup->r2 alcohol 2-methyl[1,1'-bicyclohexyl]-2-ol p1 r1->p1 1. Diethyl ether p1->r2 r2->alcohol 2.

A proposed synthetic route to the precursor alcohol.

Step-by-Step Protocol:

  • Grignard Reagent Formation (if not commercially available): In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are stirred in anhydrous diethyl ether. A solution of methyl bromide in diethyl ether is added dropwise. The reaction is initiated, if necessary, with a small crystal of iodine or gentle heating. The reaction is complete when most of the magnesium has been consumed.

  • Addition of Ketone: The Grignard reagent is cooled in an ice bath. A solution of 2-cyclohexylcyclohexanone in anhydrous diethyl ether is added dropwise with vigorous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

  • Aqueous Workup: The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is then treated with dilute hydrochloric acid to dissolve the magnesium salts.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product, 2-methyl[1,1'-bicyclohexyl]-2-ol, can be purified by column chromatography on silica gel.

Causality of Experimental Choices:

  • Inert Atmosphere: Grignard reagents are highly reactive towards water and oxygen. An inert atmosphere is crucial to prevent the quenching of the reagent and the formation of byproducts.

  • Anhydrous Solvents: The use of anhydrous diethyl ether is essential for the same reasons as maintaining an inert atmosphere.

  • Slow Addition at Low Temperature: The reaction between the Grignard reagent and the ketone is exothermic. Slow addition at a low temperature helps to control the reaction rate and prevent side reactions.

  • Aqueous Workup with Mild Acid: The use of a saturated ammonium chloride solution followed by dilute acid allows for the protonation of the alkoxide intermediate to the desired alcohol while minimizing the risk of acid-catalyzed elimination, which could lead to the formation of an alkene byproduct.

Esterification to this compound

The final step is the esterification of the tertiary alcohol. A common and effective method for this transformation is the Steglich esterification, which is well-suited for sterically hindered alcohols.

Reaction Scheme:

Esterification alcohol 2-methyl[1,1'-bicyclohexyl]-2-ol r1 + alcohol->r1 acid Acetic Acid acid->r1 dcc DCC (Dicyclohexylcarbodiimide) dcc->r1 dmap DMAP (4-Dimethylaminopyridine) dmap->r1 ester This compound r1->ester Dichloromethane

Steglich esterification of the precursor alcohol.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, 2-methyl[1,1'-bicyclohexyl]-2-ol is dissolved in a suitable anhydrous solvent, such as dichloromethane.

  • Reagent Addition: Acetic acid, a catalytic amount of 4-dimethylaminopyridine (DMAP), and dicyclohexylcarbodiimide (DCC) are added to the solution.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the dicyclohexylurea (DCU) byproduct, which is insoluble in dichloromethane, is removed by filtration. The filtrate is then washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Trustworthiness of the Protocol:

  • Self-Validating System: The Steglich esterification is a well-documented and reliable method. The formation of the DCU precipitate provides a visual indication that the reaction is proceeding. The purification steps are standard procedures designed to remove unreacted starting materials and byproducts, ensuring the isolation of the desired ester.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific molecule are not widely available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the numerous overlapping signals from the two cyclohexyl rings. Key expected signals include:

  • Singlet around δ 2.0 ppm: This would correspond to the three protons of the acetate methyl group.

  • Singlet around δ 1.2-1.5 ppm: This would be attributable to the three protons of the methyl group on the bicyclohexyl ring.

  • Multiplets between δ 0.8-2.2 ppm: A broad and complex region of overlapping multiplets would arise from the 21 methylene and methine protons of the two cyclohexyl rings.

¹³C NMR Spectroscopy

The carbon NMR spectrum would provide more distinct signals:

  • Signal around δ 170 ppm: Corresponding to the carbonyl carbon of the acetate group.

  • Signal around δ 80-85 ppm: The quaternary carbon atom of the bicyclohexyl ring attached to the oxygen and the methyl group.

  • Signal around δ 21 ppm: The carbon of the acetate methyl group.

  • Signals between δ 20-50 ppm: A series of signals corresponding to the carbons of the two cyclohexyl rings and the methyl group on the ring.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present:

  • Strong C=O stretch around 1735 cm⁻¹: This is indicative of the ester carbonyl group.

  • C-O stretch around 1240 cm⁻¹: Corresponding to the ester C-O bond.

  • C-H stretches between 2850-2960 cm⁻¹: Due to the numerous C-H bonds in the bicyclohexyl and methyl groups.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 238. Common fragmentation patterns would include the loss of the acetyl group (M - 43) and the loss of acetic acid (M - 60).

Applications in Drug Development and Medicinal Chemistry

The rigid, three-dimensional structure of the bicyclohexyl moiety makes this compound and its derivatives attractive scaffolds in drug discovery.

  • Bioisosteric Replacement: The bicyclohexyl group can serve as a saturated bioisostere for a phenyl ring or a simple cyclohexane ring. This substitution can improve metabolic stability by removing sites susceptible to aromatic oxidation and can enhance solubility.

  • Scaffold for Novel Therapeutics: The defined spatial arrangement of substituents on the bicyclohexyl core can be exploited to design ligands with high affinity and selectivity for specific biological targets, such as G-protein coupled receptors (GPCRs) or enzymes.

  • Probing Binding Pockets: Derivatives of this molecule can be used as chemical probes to explore the topology and nature of protein binding pockets. The rigid framework allows for a more predictable interaction with the target protein compared to more flexible aliphatic chains.

The introduction of bridged bicyclic structures, such as those found in this molecule, is an emerging strategy in the development of therapeutics for a range of diseases, including those affecting the central nervous system.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a molecule with significant potential for application in modern chemical research, particularly in the field of drug discovery. While detailed experimental data for this specific compound is limited, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles. The unique structural features of the bicyclohexyl core offer exciting opportunities for the design and development of novel molecules with enhanced biological activity and improved physicochemical properties.

References

  • Organic Syntheses Procedure. the formation and alkylation of specific enolate anions from an unsymmetrical ketone. [Link]

  • Google Patents.
  • LookChem. Cas 72183-74-5,2-methyl[1,1'-bicyclohexyl]. [Link]

  • PubChem. 1,1'-Bicyclohexyl, 2-methyl-, trans-. [Link]

  • Royal Society of Chemistry. Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. [Link]

  • National Center for Biotechnology Information. Structure-based drug discovery of novel penta- or hexa-bicyclo-pyrazolone derivatives as potent and selective AXL inhibitors. [Link]

  • CAS Common Chemistry. 4-(Methylamino)-3-nitrobenzoic acid. [Link]

  • Chemistry LibreTexts. IR Spectra of Selected Compounds. [Link]

  • Atul Ltd. 2-Methylcyclohexyl acetate. [Link]

  • Cheméo. Chemical Properties of 1,1'-Bicyclohexyl, 2-methyl-, cis- (CAS 50991-08-7). [Link]

  • NIST WebBook. 5-ethyl-3,5-dimethyloctane. [Link]

  • ResearchGate. Synthesis, Crystal Structure and Spectral Characterization of 5-Methyl-2-(Propan-2-yl)Cyclohexyl Cyanoacetate and 1,3,3-Trimethylbicyclo[2.2.1]Heptan-2-yl Cyanoacetate. [Link]

  • Organic Chemistry Portal. Ester synthesis by transesterification. [Link]

  • PubChem. 7b,9-Dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9ah-cyclopropa[1][2]benzo[1,2-e]azulen-9a-yl acetate. [Link]

  • Doc Brown's Chemistry. The infrared spectrum of 2-methylhexane. [Link]

  • Figshare. Microwave-Assisted Catalytic Acetylation of Alcohols by Gold Nanoparticle-Supported Gadolinium Complex. [Link]

  • Venus Ethoxyethers. Esterification Process. [Link]

  • Quora. How to synthesis 2- methyl cyclohexanone from cyclohexanone. [Link]

  • FooDB. Showing Compound Eudesmic acid (FDB012013). [Link]

  • ResearchGate. Synthesis of liquid crystalline compounds containing cyclohexylphenyl or bicyclohexyl units. [Link]

  • NIST WebBook. Cyclohexanol, 2-methylene-3-(1-methylethenyl)-, acetate, cis-. [Link]

  • University of Calgary. IR spectrum of 2-methyl-cyclohexanol. [Link]

  • NIST WebBook. Cyclohexanol, 2-methyl-, cis-. [Link]

  • The Automated Topology Builder. (2R)-2-Methylcyclohexanone. [Link]

Sources

Molecular Architecture & Synthetic Utility of 2-Methyl[1,1'-bicyclohexyl]-2-yl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2-methyl[1,1'-bicyclohexyl]-2-yl acetate (CAS: 72183-74-5), a molecule that serves as an excellent case study for sterically hindered lipophilic scaffolds in chemical synthesis and fragrance chemistry.

Technical Monograph | Version 2.0

Executive Summary

This compound represents a class of sterically congested esters characterized by a quaternary carbon center adjacent to a bulky cycloaliphatic system. While frequently utilized in the fragrance industry for its stability and woody-amber olfactory profile, its structural motif is of increasing interest in medicinal chemistry. The molecule demonstrates how high lipophilicity (LogP > 4) and steric shielding can be leveraged to modulate metabolic stability against esterases.

This guide dissects the molecule’s conformational dynamics, provides a self-validating synthesis protocol for hindered esters, and analyzes its physicochemical properties.

Structural Analysis & Conformational Dynamics

The molecule consists of two cyclohexane rings linked by a single C1-C1' bond. The critical feature is the C2 position , which is a quaternary center bearing both a methyl group and an acetoxy group.

Stereochemical Challenges

The steric bulk of the C2 substituents forces the bicyclohexyl system into restricted conformational mobility.

  • The Anomeric Effect: The acetoxy group prefers an orientation that minimizes dipole repulsion with the ring, but this is complicated by the adjacent cyclohexyl ring at C1.

  • 1,3-Diaxial Interactions: If the bulky C1'-cyclohexyl group adopts an axial position, it suffers severe 1,3-diaxial interactions with the C3 and C5 protons. Therefore, the C1'-cyclohexyl group almost exclusively occupies the equatorial position.

  • Quaternary Center (C2): The methyl and acetate groups at C2 must compete for the equatorial position. Generally, the acetoxy group (

    
    ) has a smaller conformational free energy (A-value) than a methyl group in isolation, but in this specific gem-disubstituted system, the conformation is governed by the minimization of gauche interactions with the C1'-cyclohexyl ring.
    
Visualizing the Conformational Lock

The following diagram illustrates the steric pressure and the preferred conformation where the bulkiest groups maximize distance.

Conformation cluster_0 Steric Forces C1 C1-Cyclohexyl (Bulky Anchor) C2 C2-Quaternary Center C1->C2 Bond Rotation Restricted Result Thermodynamic Product: Equatorial Acetate / Axial Methyl (Minimizes Gauche Interaction) C1->Result Me C2-Methyl (Axial Preference) C2->Me 1,3-Diaxial Clash Avoidance OAc C2-Acetate (Equatorial Preference) C2->OAc Solvent Exposed Me->Result OAc->Result

Figure 1: Conformational logic governing the stability of the quaternary center. The bulky C1-cyclohexyl group locks the ring, forcing the C2 substituents into specific orientations.

Physicochemical Profile

The following data consolidates the calculated and observed properties of the molecule.

PropertyValueSignificance
Formula

High carbon content indicates lipophilicity.
Mol. Weight 238.37 g/mol Within fragment-based drug design limits.
LogP (Calc) ~4.2 - 4.5Highly lipophilic; likely crosses BBB; poor aqueous solubility.
H-Bond Donors 0No -OH groups; limited solubility in water.
H-Bond Acceptors 2Carbonyl and Ether oxygen of the ester.
Rotatable Bonds 3C1-C1' bond and the Acetate O-C bond.
Boiling Point ~305°C (est)High boiling point makes it a suitable fragrance fixative.

Synthesis Protocol: Overcoming Steric Hindrance

Synthesizing esters at quaternary centers is non-trivial due to the difficulty of nucleophilic attack on the hindered alcohol. Standard Fischer esterification often fails. The following protocol utilizes DMAP-catalyzed acylation , a gold-standard method for hindered substrates.

Retrosynthetic Analysis
  • Target: this compound.[1]

  • Precursor: 2-methyl[1,1'-bicyclohexyl]-2-ol (Tertiary Alcohol).

  • Starting Material: [1,1'-bicyclohexyl]-2-one (commercially available or synthesized via cyclohexanone dimerization).

Step-by-Step Methodology
Phase 1: Grignard Addition (Formation of the Quaternary Center)
  • Reagents: [1,1'-bicyclohexyl]-2-one, Methylmagnesium bromide (MeMgBr, 3.0M in ether), Anhydrous THF.

  • Protocol:

    • Cool a solution of [1,1'-bicyclohexyl]-2-one (1.0 eq) in anhydrous THF to 0°C under

      
      .
      
    • Add MeMgBr (1.2 eq) dropwise. The steric bulk of the bicyclohexyl system directs the nucleophilic attack from the less hindered face (axial attack), yielding the equatorial alcohol predominantly.

    • Reflux for 2 hours to ensure completion.

    • Quench with saturated

      
      . Extract with diethyl ether.
      
    • Checkpoint: Verify formation of tertiary alcohol via IR (broad peak ~3400

      
      ) and disappearance of ketone carbonyl (~1710 
      
      
      
      ).
Phase 2: Steglich-Type Acetylation (The Critical Step)
  • Reagents: Tertiary Alcohol (from Phase 1), Acetic Anhydride (

    
    ), Triethylamine (
    
    
    
    ), 4-Dimethylaminopyridine (DMAP).
  • Rationale: The tertiary alcohol is sterically shielded. DMAP acts as a hyper-nucleophilic acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that can overcome the steric barrier.

  • Protocol:

    • Dissolve the tertiary alcohol (1.0 eq) in dry DCM.

    • Add

      
       (3.0 eq) and DMAP (0.1 eq - catalytic).
      
    • Add Acetic Anhydride (2.0 eq) dropwise at room temperature.

    • Heat: Due to the quaternary center, reflux (40°C) for 12-24 hours may be required.

    • Workup: Wash with 1M HCl (to remove DMAP/amine), then

      
      , then brine.
      
    • Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).

Synthesis Workflow Diagram

Synthesis Start [1,1'-bicyclohexyl]-2-one Step1 Grignard Reaction (MeMgBr / THF, 0°C) Start->Step1 Inter Intermediate: 2-methyl[1,1'-bicyclohexyl]-2-ol (Tertiary Alcohol) Step1->Inter Axial Attack Step2 Hyper-Nucleophilic Acylation (Ac2O, Et3N, DMAP cat.) Inter->Step2 Steric Barrier Final Target: This compound Step2->Final N-Acylpyridinium Mechanism

Figure 2: Synthetic pathway emphasizing the conversion of the ketone to the hindered ester.

Applications & Biological Relevance[2]

Fragrance Chemistry (Main Application)

This molecule belongs to a class of woody/amber odorants. The bulky bicyclohexyl skeleton provides a low vapor pressure (high substantivity), meaning it acts as a fixative , lingering on the skin. The acetate moiety adds a "lift" or top-note volatility that balances the heavy hydrocarbon base.

Drug Design: The "Metabolic Shield"

In medicinal chemistry, this structure serves as a model for steric protection of esters .

  • Mechanism: Esterases (like carboxylesterases) require access to the carbonyl carbon to hydrolyze the ester bond.

  • Effect: The quaternary methyl and the adjacent cyclohexyl ring create a "molecular umbrella," blocking the enzyme's active site approach.

  • Utility: This motif is useful in prodrug design where delayed release is desired, or in designing soft drugs where hydrolysis should only occur after a specific metabolic duration.

References

  • Chemical Identity: National Institute of Standards and Technology (NIST).[2] this compound Mass Spectrum. Link (Searched via CAS 72183-74-5).

  • Synthesis of Hindered Esters: Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition in English, 17(8), 569-583. Link

  • Conformational Analysis: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Fragrance Chemistry Context: Sell, C. S. (2006). The Chemistry of Fragrances: From Perfumer to Consumer. Royal Society of Chemistry. (Contextualizes the use of bulky cyclohexyl esters as fixatives). Link

Sources

Technical Dossier: 2-Methyl[1,1'-bicyclohexyl]-2-yl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural analysis, synthesis, and characterization of 2-methyl[1,1'-bicyclohexyl]-2-yl acetate . Designed for drug development professionals, this dossier focuses on its application as a lipophilic scaffold and the specific challenges associated with synthesizing sterically hindered tertiary esters.

Executive Summary & Structural Analysis

This compound (CAS: 72183-74-5) is a bicyclic ester characterized by a quaternary carbon center at the C2 position of the primary cyclohexane ring. In medicinal chemistry, this motif serves as a high-lipophilicity bioisostere for biphenyl or t-butyl groups, offering metabolic stability and enhanced membrane permeability.

IUPAC Nomenclature Breakdown

The name is constructed based on the IUPAC rules for bicyclic assemblies and ester functionalization:

  • Parent Structure: [1,1'-bicyclohexyl] denotes two cyclohexane rings connected by a single bond at the C1 and C1' positions.

  • Substituents:

    • 2-methyl: A methyl group attached to the C2 position of the first ring.

    • 2-yl: The radical position where the principal functional group (acetate) is attached.

  • Functional Class: Acetate ester.[1]

Structural Significance: The molecule features a sterically congested quaternary center (C2). The adjacent bulky cyclohexyl group (at C1) creates significant steric hindrance, influencing both the synthetic strategy (nucleophilic attack trajectories) and the biological half-life (resistance to esterase hydrolysis).

Synthetic Strategy: The "Steric Challenge" Protocol

The synthesis of this compound requires a two-step sequence: Grignard Addition to a hindered ketone followed by Acylation of a tertiary alcohol.

Retrosynthetic Analysis

The target molecule is disconnected at the ester bond and the C2-Methyl bond.

  • Precursor A: 2-Methyl[1,1'-bicyclohexyl]-2-ol (Tertiary Alcohol).

  • Starting Material: 2-Cyclohexylcyclohexanone (Commercially available or synthesized via hydrogenation of 2-phenylphenol).

Step-by-Step Synthesis Protocol
Step 1: Diastereoselective Grignard Addition

This step establishes the quaternary center. The reaction of methylmagnesium bromide (MeMgBr) with 2-cyclohexylcyclohexanone yields the tertiary alcohol.

  • Reagents: 2-Cyclohexylcyclohexanone (1.0 eq), MeMgBr (3.0 M in Et2O, 1.2 eq), Anhydrous THF.

  • Mechanism: Nucleophilic addition to the carbonyl. Due to the bulky cyclohexyl group at C2, the Grignard reagent will preferentially attack from the less hindered face (axial attack), leading to the equatorial alcohol as the major diastereomer (following Felkin-Anh models adapted for cyclic systems).

  • Protocol:

    • Cool a solution of 2-cyclohexylcyclohexanone in anhydrous THF to 0°C under N2 atmosphere.

    • Add MeMgBr dropwise over 30 minutes to maintain internal temperature <5°C.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Quench: Slowly add saturated NH4Cl solution.

    • Workup: Extract with Et2O, dry over MgSO4, and concentrate.

    • Purification: Silica gel chromatography (Hexane/EtOAc 9:1) to separate diastereomers if necessary.

Step 2: Acylation of the Hindered Tertiary Alcohol

Standard acetylation (Acetic Anhydride/Pyridine) is often insufficient for this substrate due to the extreme steric bulk of the adjacent cyclohexyl ring and the quaternary methyl group. A hyper-nucleophilic catalyst is required.

  • Reagents: 2-Methyl[1,1'-bicyclohexyl]-2-ol (1.0 eq), Acetic Anhydride (Ac2O, 3.0 eq), Triethylamine (Et3N, 3.0 eq), 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Mechanism: DMAP forms a highly reactive N-acylpyridinium ion intermediate, which is susceptible to attack even by sterically hindered alcohols.

  • Protocol:

    • Dissolve the tertiary alcohol in anhydrous DCM (Dichloromethane).

    • Add Et3N and DMAP.

    • Add Ac2O dropwise at 0°C.

    • Reflux at 40°C for 12-24 hours (monitoring by TLC).

    • Validation: Disappearance of the broad OH stretch (3400 cm⁻¹) in IR.

Visualized Reaction Pathway

The following diagram illustrates the transformation and the steric factors involved.

SynthesisPathway cluster_stereo Stereochemical Control Start 2-Cyclohexylcyclohexanone (Ketone) Reagent1 MeMgBr / THF (Grignard Addition) Start->Reagent1 Intermediate 2-Methyl[1,1'-bicyclohexyl]-2-ol (Tertiary Alcohol) Reagent1->Intermediate Nucleophilic Attack Reagent2 Ac2O / DMAP / Et3N (Steglich-type Acylation) Intermediate->Reagent2 Product This compound (Target Ester) Reagent2->Product Esterification StereoNote Axial vs Equatorial Attack: Bulky C2-Cyclohexyl directs MeMgBr to least hindered face.

Figure 1: Synthetic pathway for this compound, highlighting the critical Grignard and Acylation steps.

Characterization & Validation (Self-Validating Protocol)

To ensure the integrity of the synthesized compound, the following spectral fingerprints must be verified.

NMR Spectroscopy Expectations
NucleusShift (δ ppm)MultiplicityAssignmentMechanistic Validation
¹H NMR 1.45 - 1.55Singlet (3H)C2-Me Distinctive sharp singlet for methyl on quaternary carbon.
¹H NMR 1.98 - 2.05Singlet (3H)O=C-Me Acetate methyl group (diagnostic for ester formation).
¹H NMR 0.90 - 1.80Multiplet (20H)Cyclohexyl Ring ProtonsComplex envelope typical of bicyclic systems.
¹³C NMR ~170.5SingletC =OCarbonyl carbon (confirms ester).
¹³C NMR ~85.0SingletC -OQuaternary carbon C2 (deshielded by oxygen).
Mass Spectrometry (MS)
  • Ionization: EI (Electron Impact) or ESI (Electrospray).

  • Molecular Ion: [M]+ = 238.

  • Fragmentation Pattern:

    • m/z 178: Loss of Acetic Acid ([M] - 60). This is the base peak in many tertiary acetates due to McLafferty rearrangement or thermal elimination.

    • m/z 95/81: Cyclohexyl ring fragments.

Applications in Drug Development

Bioisosterism & Lipophilicity

The [1,1'-bicyclohexyl] scaffold is a saturated analog of biphenyl.

  • LogP Modulation: Saturation increases lipophilicity (LogP ~4.5 - 5.0), enhancing blood-brain barrier (BBB) penetration.

  • Metabolic Stability: Unlike biphenyls, which are prone to CYP450-mediated hydroxylation at the para-position, the bicyclohexyl skeleton is metabolically robust.

  • Steric Shielding: The 2-methyl and 2-acetate groups create a "neopentyl-like" steric environment, protecting the ester bond from rapid hydrolysis by plasma esterases. This makes the molecule an excellent candidate for prodrug moieties requiring sustained release.

Conformational Dynamics

The molecule exists in a dynamic equilibrium between chair conformers. The bulky cyclohexyl group at C1 will predominantly occupy the equatorial position to minimize 1,3-diaxial interactions. The orientation of the C2-acetate (axial vs. equatorial) significantly impacts receptor binding affinity.

Conformation ConfA Conformer A (Cyclohexyl Equatorial) ConfB Conformer B (Cyclohexyl Axial) ConfA->ConfB Ring Flip (High Barrier) Stability Thermodynamic Stability: Conformer A >>> Conformer B (Minimizes 1,3-diaxial strain) ConfA->Stability

Figure 2: Conformational analysis of the bicyclohexyl system. The equatorial preference of the C1-cyclohexyl group dictates the spatial arrangement of the pharmacophore.

References

  • IUPAC Nomenclature of Organic Chemistry . International Union of Pure and Applied Chemistry. Rule A-31 (Bicyclic Systems) and Rule C-463 (Esters).

  • Synthesis of Hindered Esters . Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569-583.

  • Grignard Addition to 2-Substituted Cyclohexanones . Ashby, E. C., & Laemmle, J. T. (1975). Stereochemistry of organometallic compound addition to ketones. Chemical Reviews, 75(4), 521-546.

  • Bicyclohexyl Scaffolds in Medicinal Chemistry . Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

Sources

literature review on bicyclohexyl compounds in fragrance

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Bicyclohexyl Compounds in Fragrance

Abstract

The bicyclohexyl moiety represents a cornerstone in the architecture of modern synthetic fragrance ingredients. Valued for its chemical stability, low volatility, and versatile structural backbone, it serves as a scaffold for a wide array of odorants ranging from woody and fruity to floral and green notes. This technical guide provides a comprehensive review of bicyclohexyl compounds within the fragrance industry. We will explore the fundamental physicochemical properties that render this moiety advantageous, delve into the critical structure-odor relationships that govern its diverse olfactory profiles, and detail common synthetic pathways and analytical validation protocols. Through an examination of key commercial examples and methodologies, this document aims to equip researchers and development professionals with the foundational knowledge and field-proven insights necessary to innovate within this important class of aroma chemicals.

The Bicyclohexyl Scaffold: A Physicochemical Rationale for Fragrance Design

The parent compound, bicyclohexyl (CAS 92-51-3), is a colorless liquid formed by two cyclohexane rings joined by a single carbon-carbon bond.[1][2] While its own odor is described as mild, sweet, and somewhat "chemical," its true value lies in the physicochemical properties of its scaffold, which make it an ideal foundation for creating robust and lasting fragrance molecules.[3]

The inherent stability of the saturated cyclohexane rings makes the bicyclohexyl group resistant to degradation from light, heat, and oxidation. This is a critical attribute for fragrances intended for use in functional products like detergents, fabric softeners, and acidic or basic cleaning agents, where the aroma chemical must endure harsh chemical environments.[4] Furthermore, its relatively large molecular weight (166.3 g/mol ) and high boiling point (227 °C) contribute to low volatility, allowing it to function as a substantive, long-lasting base note or fixative in a perfume composition.[2][5]

Table 1: Physicochemical Properties of Bicyclohexyl (Parent Compound)

PropertyValueSource
CAS Number 92-51-3[5]
Molecular Formula C₁₂H₂₂[5]
Molecular Weight 166.30 g/mol [5]
Appearance Colorless liquid[3]
Melting Point 3-4 °C[3]
Boiling Point 227 °C[3]
Density 0.864 g/mL at 25 °C[3]
Solubility Insoluble in water; soluble in alcohols and oils[3]
Flash Point 92 °C[3]

Decoding the Scent: Structure-Odor Relationships (SOR)

The olfactory character of a molecule is determined by two primary features: its "stereocity" (shape, volume) and its "electronicity" (functional groups, charge distribution).[6] In bicyclohexyl-based fragrances, the bicyclohexyl group primarily defines the stereocity, acting as a bulky, hydrophobic anchor. The specific odor is then introduced and modulated by the addition of osmophoric (odor-bearing) functional groups.

The substitution of a non-polar isoamyl group with a cyclohexyl group can often be done without significantly altering the fundamental odor character, demonstrating the principle of isosteric replacement in fragrance chemistry.[6] However, subtle changes in the substitution pattern on the cyclohexyl ring can lead to dramatic shifts in perceived scent.

  • Substituted Cyclohexanols : Cyclohexanol itself has a camphoraceous, chemical odor of little use in perfumery.[4] Introducing alkyl groups modifies this base note. Methylcyclohexanols retain a camphoraceous character but are fresher.[4] As the complexity of the alkyl substituent increases (e.g., ethyl, isopropyl, tert-butyl), the odor differentiates further, introducing woody, floral, and patchouli-like notes over the camphor base.[4]

  • Esters and Ethers : The transformation of a camphoraceous alcohol into a pleasant fragrance is often achieved through esterification or etherification. The well-known p-tert-Butylcyclohexyl acetate, for instance, is prized for its woody and fruity character, a significant departure from its parent alcohol.[4] This demonstrates that the functional group is critical in defining the final scent profile.

SOR_Concept cluster_scaffold Bicyclohexyl Scaffold (Stereocity) cluster_functional_group Osmophore (Electronicity) cluster_odor Resulting Olfactory Profile Scaffold Bicyclohexyl or Substituted Cyclohexyl Core OdorProfile Specific Odor (Woody, Fruity, Floral, etc.) Scaffold->OdorProfile Provides Bulk, Shape & Stability FunctionalGroup Functional Group (-OH, -OAc, =O, -OR) FunctionalGroup->OdorProfile Determines Odor Character

Fig. 1: Relationship between the bicyclohexyl scaffold and functional groups in determining odor.

Synthesis and Methodologies

The synthesis of bicyclohexyl-based aroma chemicals typically involves the creation of a substituted cyclohexyl ring followed by functionalization. While numerous proprietary methods exist, the principles often follow established organic chemistry pathways. Modern approaches increasingly utilize advanced catalytic methods to improve efficiency and selectivity.[7]

General Synthetic Workflow

A common industrial route to the parent bicyclohexyl involves the catalytic hydrogenation of biphenyl. For fragrance applications, however, the synthesis usually starts with a substituted phenol or cyclohexanone, which is then functionalized.

Synthesis_Workflow Start Starting Material (e.g., p-tert-Butylphenol) Hydrogenation Catalytic Hydrogenation (e.g., H₂, Ni/Pd) Start->Hydrogenation Intermediate Substituted Cyclohexanol (p-tert-Butylcyclohexanol) Hydrogenation->Intermediate Esterification Esterification (e.g., Acetic Anhydride) Intermediate->Esterification Product Final Fragrance Ester (p-tert-Butylcyclohexyl Acetate) Esterification->Product

Fig. 2: General workflow for the synthesis of a bicyclohexyl-type fragrance ester.
Protocol: Synthesis of p-tert-Butylcyclohexyl Acetate

This protocol describes a representative, two-step synthesis starting from p-tert-butylphenol. It is a self-validating system where the successful isolation and characterization of the intermediate alcohol confirms the efficacy of the first step before proceeding.

Step 1: Hydrogenation of p-tert-Butylphenol to p-tert-Butylcyclohexanol

  • Reactor Setup: Charge a high-pressure autoclave reactor with p-tert-butylphenol and a suitable solvent (e.g., isopropanol).

  • Catalyst Addition: Add a catalytic amount (typically 1-5% by weight) of a hydrogenation catalyst, such as Raney Nickel or Palladium on Carbon (Pd/C).

  • Pressurization: Seal the reactor and purge several times with nitrogen gas before introducing hydrogen gas to the desired pressure (e.g., 20-50 bar).

  • Reaction: Heat the mixture to the target temperature (e.g., 120-150 °C) with vigorous stirring. Monitor the reaction progress by tracking hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Work-up: Cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the catalyst. The solvent is then removed under reduced pressure (rotary evaporation) to yield crude p-tert-butylcyclohexanol.

  • Validation: Analyze a sample of the crude product via Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the complete conversion of the phenol and to identify the cis/trans isomer ratio of the resulting alcohol.

Step 2: Esterification of p-tert-Butylcyclohexanol

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser, combine the p-tert-butylcyclohexanol from Step 1 with a slight molar excess of acetic anhydride.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Reaction: Gently heat the mixture to reflux (approx. 100-120 °C) for 1-3 hours. Monitor the reaction via Thin Layer Chromatography (TLC) or GC analysis until the starting alcohol is consumed.

  • Quenching & Extraction: Cool the mixture and slowly pour it into a separatory funnel containing cold water or a saturated sodium bicarbonate solution to neutralize the acid catalyst and quench excess acetic anhydride. Extract the product into an organic solvent like diethyl ether or ethyl acetate.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine to remove impurities.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield crude p-tert-butylcyclohexyl acetate.

  • Purification: Purify the crude ester via vacuum distillation to obtain the final product with high purity.

Key Bicyclohexyl Compounds in Perfumery

The versatility of the bicyclohexyl scaffold has led to the development of numerous important fragrance ingredients. Their stability and complex odor profiles make them indispensable in a wide range of consumer and fine fragrance products.[8]

Table 2: Selected Bicyclohexyl-type Fragrance Compounds

Compound NameOdor ProfileTypical Application
Bicyclohexyl Mild, sweet, aromatic, "chemical"Modifier in low-cost floral and herbal bases (Geranium, Lavender, Rose).[3]
p-tert-Butylcyclohexyl Acetate Woody, fruity, floral, sweetA workhorse in perfumery; used extensively in soaps, detergents, and fine fragrances for its rich, long-lasting character.[4]
2-Cyclohexyl Cyclohexanone Minty, camphoraceous, herbalUsed to add fresh, green, and minty notes to compositions.[9]
Rootanol® (2-t-Butyl-4-methyl-cyclohexanol) Camphoraceous-minty, fresh, with earthy undertones reminiscent of vetiver.[4]Adds radiance and freshness to accords; its excellent stability makes it suitable for harsh media like bleach.[4]
1-Benzyl Cyclohexanol Grapefruit, muguet, blueberry, tea-likeImparts complex fruity and floral notes; also shows insect repellent properties.[10]

Analytical Validation and Olfactory Evaluation

The development of a new fragrance ingredient is a multi-stage process that combines rigorous chemical analysis with expert sensory evaluation.

  • Purity and Structure Confirmation: Following synthesis and purification, the identity and purity of the compound are unequivocally confirmed. Gas Chromatography (GC) is used to determine purity, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the molecular structure.

  • Olfactory Panel Evaluation: The purified compound is then submitted to a panel of trained perfumers. They evaluate the substance on a smelling strip over several hours to assess its complete odor profile, from the initial "top notes" to the lingering "base notes." Key parameters recorded include odor character, intensity, and substantivity (how long it lasts).

  • Application Testing: Finally, the compound is incorporated into various product bases (e.g., soap, alcohol, lotion) to evaluate its performance, stability, and olfactory character in a final application.

Evaluation_Workflow Synthesis Synthesis & Purification QC Instrumental Analysis (GC-MS, NMR) Synthesis->QC Olfactory Expert Olfactory Panel (Odor Profile, Intensity) QC->Olfactory Application Application Testing (Stability, Performance) Olfactory->Application Decision Commercial Viability Decision Application->Decision

Fig. 3: Workflow for the validation and evaluation of a new fragrance compound.

Conclusion and Future Perspectives

Bicyclohexyl compounds are a mature but continually evolving class of fragrance ingredients. Their robust physicochemical properties and amenability to structural modification ensure their ongoing relevance. Future innovation in this area is likely to be driven by several key trends:

  • Novel Synthesis Routes: The development of more sustainable and efficient catalytic methods, such as ring-closing metathesis and enantioselective cycloadditions, will enable the creation of novel and complex bicyclic structures.[7][11][12]

  • Computational Chemistry: The use of deep learning and computational models to predict structure-odor relationships may accelerate the discovery of new odorants, allowing for the in-silico screening of candidates before committing to synthesis.[13]

  • Bioisosteric Replacement: Research into replacing the classic cyclohexyl or benzene rings with saturated cage bicyclic hydrocarbons (e.g., bicyclo[1.1.1]pentane) has shown potential for creating novel fragrances with unique odor profiles and high intensity, opening new avenues for scaffold design.[14]

By leveraging these emerging tools while building on the solid foundation of existing knowledge, researchers and perfumers can continue to expand the olfactory palette offered by the versatile bicyclohexyl family.

References

  • Some Aspects of Qualitative Structure-Odor Relationships. Perfumer & Flavorist. Retrieved from [Link]

  • The Relation of Structure and Odor in Substituted Cyclohexanols. (1990, Nov/Dec). Perfumer & Flavorist, 15. Retrieved from [Link]

  • Bicyclohexyl | C12H22 | CID 7094 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Chemical Properties of 1,1'-Bicyclohexyl (CAS 92-51-3) - Cheméo. (n.d.). Retrieved from [Link]

  • 2-cyclohexyl cyclohexanone, 90-42-6 - The Good Scents Company. (n.d.). Retrieved from [Link]

  • Bicyclic compounds and utilization thereof as perfuming agents. (n.d.). Google Patents.
  • Cyclohexyl ethers as fragrance compounds. (n.d.). Google Patents.
  • Fragrance material review on 1-[5(or 6)-methyl-7(or 8)-1-(methylethyl)bicyclo[2.2.2]oct-5-en-2-yl]ethan-1-one. (2013, December 15). PubMed. Retrieved from [Link]

  • Use of 1-benzyl cyclohexanol in perfumery - Patent 0717100. (n.d.). Retrieved from [Link]

  • Bicyclohexyl - Wikipedia. (n.d.). Retrieved from [Link]

  • Enantiospecific Syntheses of Bicyclic Fragrance Molecules From Verbenone: Enhancing Odour Profiles and Stability. (2025, November 24). ResearchGate. Retrieved from [Link]

  • Perfumery and Aromatics Compound - Chem Pharma. (n.d.). Retrieved from [Link]

  • Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress. (2022, June 2). PMC. Retrieved from [Link]

  • Synthesis of Fragrances via Cycloaddition or Formal Cycloaddition. (2022, June 21). Encyclopedia.pub. Retrieved from [Link]

  • Fragrance and flavor materials from 1-(2-hydroxy-4-methylcyclohexyl)-ethanone. (2021, July 1). Justia Patents. Retrieved from [Link]

  • Novel cyclohexanols and their use in perfume composition. (n.d.). Google Patents.
  • Cyclohexanols and their use in perfume compositions. (n.d.). Google Patents.
  • Fragrances of Cage Bicyclic Benzene Bioisosteres. (2025, March 27). ResearchGate. Retrieved from [Link]

  • Structure-odor relations: A modern perspective. (n.d.). ResearchGate. Retrieved from [Link]

  • The Relation between Structure and Smell in Organic Compounds - SciSpace. (n.d.). Retrieved from [Link]

Sources

Stereochemical Landscape of 2-Methyl[1,1'-bicyclohexyl]-2-yl Acetate: Synthesis, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of drug development and fragrance chemistry, sterically hindered bicyclic systems serve as critical scaffolds for probing structure-activity relationships (SAR) and olfactory receptor binding. 2-Methyl[1,1'-bicyclohexyl]-2-yl acetate (also systematically referred to as 1-acetoxy-1-methyl-2-cyclohexylcyclohexane) is a prime example of a conformationally complex molecule where biological efficacy is strictly dictated by stereochemistry [1]. This whitepaper provides an in-depth mechanistic guide to the generation, synthetic causality, and analytical resolution of its potential stereoisomers.

Structural Topology and Stereochemical Matrix

The core architecture of this compound consists of two connected cyclohexane rings. To understand its stereochemical potential, we must map the chiral centers on the primary substituted ring (Ring A), which is bonded to the unsubstituted cyclohexyl ring (Ring B).

  • C1 Stereocenter: Bonded to a hydrogen atom, the bulky cyclohexyl group (Ring B), the C2 carbon, and the C6 carbon. Because the path around Ring A via C2 differs from the path via C6, C1 is chiral.

  • C2 Stereocenter: Bonded to a methyl group, an acetate group, the C1 carbon, and the C3 carbon. This asymmetric substitution renders C2 chiral.

  • C1' (Ring B): The point of attachment on the secondary ring is achiral, as the two paths around the unsubstituted Ring B are perfectly symmetrical.

With two contiguous stereocenters (C1 and C2), the molecule generates


 potential stereoisomers, comprising two pairs of enantiomers.

Stereoisomers A (1R, 2R)-Isomer Trans-diaxial/diequatorial B (1S, 2S)-Isomer Trans-diaxial/diequatorial A->B Enantiomers C (1R, 2S)-Isomer Cis-axial/equatorial A->C Diastereomers D (1S, 2R)-Isomer Cis-axial/equatorial A->D Diastereomers B->C Diastereomers B->D Diastereomers C->D Enantiomers

Stereochemical relationship matrix of the four this compound isomers.

Causality-Driven Synthetic Strategy

The synthesis of specific stereoisomers requires a highly controlled, two-step approach starting from 2-cyclohexylcyclohexanone. Each reagent choice is dictated by the steric bulk of the bicyclic framework.

Step 1: Facial Selectivity in Grignard Addition

The nucleophilic addition of a methyl Grignard reagent (e.g., MeMgI or MeMgBr) to 2-cyclohexylcyclohexanone creates the C2 stereocenter[2]. The Causality: The bulky cyclohexyl group at C1 locks the starting ketone into a chair conformation where the cyclohexyl substituent occupies the equatorial position to minimize 1,3-diaxial steric clashes. According to the Felkin-Anh model for cyclic systems, the incoming methyl nucleophile preferentially attacks the carbonyl carbon from the less hindered axial face. This stereoelectronically controlled trajectory predominantly yields the diastereomer where the newly formed hydroxyl group is equatorial, and the methyl group is axial, establishing a predictable trans relationship between the highest priority groups.

Step 2: Sterically Hindered Acetylation

Converting the resulting tertiary alcohol (2-methyl-[1,1'-bicyclohexyl]-2-ol) to an acetate ester is notoriously difficult. Standard conditions (acetic anhydride with pyridine) fail due to the immense steric shielding around the C2 hydroxyl group. The Causality: To force the reaction, a highly electrophilic mixture of acetyl chloride and acetic anhydride is utilized. Furthermore, N,N-dimethylaniline is selected as the base/catalyst instead of pyridine [1]. N,N-dimethylaniline acts as an efficient acid scavenger for the generated HCl without possessing the localized basicity that would otherwise trigger an E1/E2 dehydration of the tertiary alcohol into an undesired alkene byproduct.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following step-by-step methodologies are designed as self-validating systems. Researchers must verify the internal metrics before proceeding to the next phase.

Protocol A: Synthesis of 2-Methyl-[1,1'-bicyclohexyl]-2-ol
  • Preparation: Flame-dry a 3-neck flask under inert N₂ gas. Add 84 g of Mg turnings and 500 mL of anhydrous diethyl ether.

  • Initiation: Slowly introduce 497 g of methyl iodide dropwise to form the Grignard reagent (MeMgI), maintaining a gentle reflux.

  • Addition: Dissolve 540 g of 2-cyclohexylcyclohexanone in 200 mL of anhydrous diethyl ether. Add this solution dropwise to the Grignard reagent at 0°C.

  • Propagation: Allow the mixture to warm to room temperature, then reflux overnight.

  • Workup: Cool to 0°C and carefully quench with 1 L of saturated aqueous NH₄Cl. Extract the aqueous phase twice with 500 mL of diethyl ether. Dry the combined organic layers over anhydrous MgSO₄ and concentrate under vacuum.

  • Self-Validating Metric: Conduct FT-IR analysis on the crude oil. The complete ablation of the sharp ketone C=O stretch at ~1710 cm⁻¹ and the emergence of a broad tertiary O-H stretch at ~3400 cm⁻¹ confirms total conversion. If the carbonyl peak persists, the Grignard reagent was quenched by adventitious moisture, dictating immediate column chromatography to salvage the unreacted ketone.

Protocol B: Acetylation to Target Isomers
  • Preparation: Dissolve 576 g of the crude 2-methyl-[1,1'-bicyclohexyl]-2-ol in 750 mL of N,N-dimethylaniline. Cool the vessel to 0°C.

  • Acylation: Prepare a highly reactive acylating cocktail containing 360 mL of acetyl chloride and 153 mL of acetic anhydride. Add this dropwise to the alcohol solution under vigorous stirring.

  • Heating: Allow the mixture to reach room temperature, then heat to 40°C for exactly 36 hours.

  • Workup: Pour the reaction mixture onto crushed ice. Dilute with 1 L of diethyl ether. Separate the organic phase and wash sequentially with cold 2N HCl (to remove the aniline derivative), saturated NaHCO₃, and brine. Dry over MgSO₄ and evaporate.

  • Self-Validating Metric: Tertiary alcohols are highly prone to dehydration under acidic conditions. Validate the absence of the elimination byproduct (chlorobicyclohexene or bicyclohexene) via ¹H-NMR of the crude mixture. A successful acetylation yields a sharp 3H singlet at ~2.0 ppm (acetate methyl) and strictly lacks vinylic protons in the 5.0–6.0 ppm region.

Workflow SM 2-Cyclohexylcyclohexanone (Starting Material) Grignard Grignard Addition MeMgI, Et2O, Reflux SM->Grignard Intermediate 2-Methyl-[1,1'-bicyclohexyl]-2-ol (Tertiary Alcohol Intermediate) Grignard->Intermediate Creates C2 Stereocenter Acetylation Sterically Hindered Acetylation AcCl, Ac2O, PhNMe2, 40°C Intermediate->Acetylation Product 2-Methyl-[1,1'-bicyclohexyl]-2-yl acetate (Crude Diastereomeric Mixture) Acetylation->Product Retains Stereochemistry Purification Chiral Preparative HPLC (Stereoisomer Resolution) Product->Purification Isomers Isolated Stereoisomers (1R,2R) | (1S,2S) | (1R,2S) | (1S,2R) Purification->Isomers Resolves 4 Isomers

Self-validating synthetic workflow for the generation and isolation of target stereoisomers.

Analytical Resolution and Data Presentation

Because the synthetic protocol yields a diastereomeric mixture (with one pair of enantiomers generally dominating due to facial selectivity), chiral preparative High-Performance Liquid Chromatography (HPLC) is required to isolate the four distinct stereoisomers.

Structural assignment of the isolated peaks is subsequently performed using 2D-NOESY NMR. The spatial proximity of the protons dictates the cross-peaks, allowing for definitive assignment of cis and trans relative configurations.

Quantitative Data Summary: Stereoisomer Characterization
StereoisomerRelative Configuration (C1-Cyclohexyl vs C2-Methyl)Expected Key NOESY CorrelationsChromatographic Elution Order (Reversed-Phase)
(1R, 2R) transC1-H ↔ C2-Acetate CH₃Early (Lower lipophilic contact area)
(1S, 2S) transC1-H ↔ C2-Acetate CH₃Early
(1R, 2S) cisC1-H ↔ C2-Methyl CH₃Late (Higher lipophilic contact area)
(1S, 2R) cisC1-H ↔ C2-Methyl CH₃Late

Table 1: Analytical parameters for the identification and separation of this compound stereoisomers. Elution order is predictive based on the general reversed-phase HPLC behavior of cis/trans substituted sterically hindered cyclohexanes.

References

  • US Patent 4,277,618A - 2-Substituted-1-acetoxy and hydroxy-1-methyl-cyclohexanes. Givaudan Corp. (1981).

Methodological & Application

Application Notes & Protocols: Evaluation of 2-methyl[1,1'-bicyclohexyl]-2-yl Acetate for Fragrance Compositions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for researchers, perfumers, and formulation scientists on the evaluation and application of the novel fragrance molecule, 2-methyl[1,1'-bicyclohexyl]-2-yl acetate (CAS No. 72183-74-5). As a member of the acetate ester family, this molecule holds potential for unique olfactory contributions to fragrance compositions. These notes outline detailed protocols for its physicochemical and sensory characterization, performance and stability testing, and provide expert insights into its potential applications. The methodologies are designed to be self-validating, ensuring trustworthy and reproducible results.

Introduction

The family of acetate esters represents a cornerstone of the modern perfumer's palette, prized for their ability to impart a wide range of sweet, fruity, and floral characteristics.[1][2] These compounds, formed through the reaction of an alcohol with acetic acid, offer a spectrum of scents whose character is largely defined by the structure of the alcohol component.[2][3] This guide focuses on this compound, a molecule whose bulky bicyclohexyl moiety suggests a departure from typical fruity-floral acetates, hinting at a more complex and substantive character.

The objective of this document is to establish a robust framework for the systematic evaluation of this novel material. We will detail protocols for initial purity assessment, in-depth olfactory profiling using instrumental and sensory techniques, and rigorous stability trials in consumer product bases. By understanding the causality behind each experimental choice, from sensory panel design to accelerated aging conditions, formulators can confidently assess the utility and limitations of this ingredient.

Section 1: Physicochemical and Olfactory Characterization

A foundational understanding of a molecule's physical properties and its intrinsic odor profile is the first step in its evaluation as a potential fragrance ingredient.

Physicochemical Properties

The following table summarizes the known and estimated properties of this compound. These parameters are critical for predicting its behavior in formulations, such as solubility and volatility.

PropertyValueSource
CAS Number 72183-74-5[4]
Molecular Formula C₁₅H₂₆O₂[4]
Molecular Weight 238.37 g/mol [4]
Appearance Clear, colorless to pale yellow liquid(Assumed)
Boiling Point (est.) > 250 °C @ 760 mmHg(Estimated based on structure)
Flash Point (est.) > 100 °C(Estimated based on structure)
logP (o/w) (est.) ~4.5(Estimated based on structure)
Preliminary Olfactory Profile (Hypothetical)

Based on its chemical structure, a hypothetical olfactory profile can be proposed. The bulky, saturated bicyclohexyl group suggests potential for woody, earthy, and possibly camphoraceous notes, providing substantivity. The acetate functional group typically imparts a degree of fruity sweetness.[1] Therefore, the initial expectation is for a complex profile combining these elements: a woody-fruity character with potential green or herbal undertones.

Protocol: Raw Material Purity Analysis via GC-MS

Rationale: Before any sensory or stability evaluation, the purity of the raw material must be confirmed. Gas Chromatography-Mass Spectrometry (GC-MS) is the industry-standard technique for separating and identifying volatile compounds in a mixture, ensuring that the observed odor is from the target molecule and not from residual solvents, starting materials, or synthesis byproducts.[5]

Methodology:

  • Sample Preparation: Prepare a 1% solution of this compound in high-purity ethanol.

  • Instrumentation: Utilize a standard GC-MS system.

  • GC Parameters (Example):

    • Injector: Split mode (50:1), 250°C.

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Oven Program: Start at 60°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 10 minutes.

  • MS Parameters (Example):

    • Ion Source: Electron Ionization (EI), 70 eV.

    • Mass Range: 40-450 amu.

  • Data Analysis: Integrate the resulting chromatogram. The purity is calculated as the peak area of the target molecule divided by the total peak area of all components. Identify any significant impurities by comparing their mass spectra against a reference library (e.g., NIST). A purity of >98% is generally acceptable for initial screening.

Section 2: Advanced Sensory Evaluation

A multi-faceted sensory approach is required to build a complete and actionable olfactory profile.

Gas Chromatography-Olfactometry (GC-O) Analysis

Rationale: GC-O combines the separation power of a gas chromatograph with the unparalleled sensitivity of the human nose as a detector.[6][7] This technique is invaluable for pinpointing the exact chemical compounds responsible for specific odor notes, especially for identifying trace-level impurities that might have a powerful olfactory impact but are too low in concentration to be prominent in a standard GC-MS chromatogram.[6][8]

  • Instrumentation: A GC instrument equipped with a column effluent splitter that directs the flow to both a standard detector (e.g., FID or MS) and a heated olfactory detection port (ODP).[7][9]

  • Panelist: A trained sensory analyst or perfumer acts as the detector, sniffing the effluent from the ODP.

  • Procedure:

    • The analyst injects the sample using the same GC parameters as in Protocol 1.3.

    • The analyst sniffs the ODP continuously throughout the run.

    • When an odor is detected, the analyst records the time, a detailed description of the scent (e.g., "fruity, pear-like," "woody, cedar"), and its perceived intensity.

    • This process is typically repeated with several trained assessors to ensure the reliability of the descriptors.

  • Data Correlation: The timing of the odor events is correlated with the peaks on the instrumental chromatogram to link specific molecules to their perceived scents.

Retention Time (min)Odor Descriptor (Assessor 1)Intensity (1-5 scale)Corresponding Peak
15.2Faint, green, slightly sharp2Minor Impurity (<0.1%)
18.5Woody, earthy, grapefruit peel5Main Peak (>99%)
18.6Sweet, fruity, subtle pear4Main Peak (co-eluting facet)
Sensory Panel Evaluation Workflow

Rationale: While GC-O provides data on individual components, a trained sensory panel is essential for evaluating the molecule's overall character, evolution over time (top, middle, and base notes), and its hedonic quality.[5][10] A descriptive analysis by a panel provides a richer, more holistic olfactory profile.[11]

Sensory_Evaluation_Workflow cluster_prep Phase 1: Preparation cluster_eval Phase 2: Evaluation cluster_analysis Phase 3: Data Analysis P1 Source Pure Material (>98% by GC-MS) P2 Prepare Dilutions (10%, 1%, 0.1% in Ethanol) P1->P2 E1 Dip Smelling Strips P2->E1 E2 Trained Panel Evaluation (n=5-8 assessors) E1->E2 E3 Record Descriptors & Intensity at T=0, 5min, 30min, 2hr, 6hr E2->E3 A1 Compile & Average Sensory Data E3->A1 A2 Generate Olfactory Profile (e.g., Spider-Web Plot) A1->A2

Caption: Workflow for Descriptive Sensory Analysis.

  • Panel Selection: Select 5-8 trained sensory panelists with demonstrated proficiency in describing fragrance notes.[11]

  • Sample Preparation: Prepare solutions of the molecule at 10%, 1%, and 0.1% in odorless ethanol.

  • Evaluation:

    • Provide panelists with standard smelling strips dipped into each dilution.

    • Instruct panelists to evaluate the strips immediately (top notes), and again at intervals of 5 minutes, 30 minutes, 2 hours, and 6 hours to assess the evolution of the fragrance.

    • Panelists will score the intensity of predefined sensory attributes (e.g., Woody, Fruity, Green, Floral, Musky) on a labeled magnitude scale (LMS).[12]

  • Data Analysis: Compile the scores to create an average sensory profile, often visualized as a spider-web or radar plot, for each time point.

Section 3: Performance & Stability in Application

Evaluating a fragrance ingredient in isolation is insufficient; its performance and stability must be assessed within the chemical matrix of a final product.[13][14] For an ester like this compound, a key concern is its potential for hydrolysis, which can alter the scent profile by breaking the ester down into its constituent alcohol and acid.[15]

Stability Testing Workflow

Rationale: Accelerated stability testing exposes the product to stressful conditions (e.g., elevated temperature, UV light) to predict its long-term shelf life in a shorter timeframe.[16][17] This process is crucial for identifying potential issues such as discoloration, changes in viscosity, or degradation of the fragrance.[13][18]

Stability_Testing_Workflow cluster_prep Phase 1: Sample Preparation cluster_storage Phase 2: Storage Conditions cluster_eval Phase 3: Evaluation Schedule S1 Prepare Product Bases: - Fine Fragrance (15% in EtOH) - Body Lotion (1% in base) S3 Package in Final Containers (Glass & Plastic) S1->S3 S2 Prepare Control Samples (Unfragranced Bases) S2->S3 C1 40°C Oven (Accelerated Aging) S3->C1 C2 UV Light Box (Light Stability) S3->C2 C3 25°C / 60% RH (Real-Time Control) S3->C3 C4 4°C Refrigerator (Reference Standard) S3->C4 E1 Evaluate at T=0, 1, 4, 8, 12 weeks C1->E1 C2->E1 C3->E1 E2 Assess Parameters: - Color & Clarity - pH & Viscosity - Olfactory Profile E1->E2

Caption: Workflow for Accelerated Stability Testing.

Protocol 3.2.1: Stability in Fine Fragrance & Lotion Bases
  • Base Preparation:

    • Fine Fragrance: Prepare a solution of 15% this compound in perfumer's alcohol (SDA 40-B).

    • Lotion: Incorporate 1% this compound into a standard, unfragranced oil-in-water lotion base.

    • Prepare unfragranced control samples of both bases.[14]

  • Packaging: Package all samples in the intended final consumer packaging (e.g., clear and amber glass bottles for the fragrance, opaque plastic tubes for the lotion) to assess product-package interactions.[18]

  • Storage Conditions: Place sets of samples in each of the following conditions:

    • Accelerated Aging: 40°C constant temperature oven.

    • Light Stability: A light box with controlled UV and visible light exposure.

    • Real-Time: 25°C with 60% relative humidity.

    • Reference: 4°C refrigerator (to serve as an unchanged standard).

  • Evaluation Schedule: Evaluate the samples against the 4°C reference at Time 0 and after 1, 4, 8, and 12 weeks.

  • Parameters for Assessment:

    • Physical: Record any changes in color (spectrophotometer), clarity/separation, pH, and viscosity (viscometer).[16][18]

    • Chemical: (Optional Advanced) Use GC-MS to quantify the concentration of the ester at each time point to directly measure degradation.

    • Olfactory: A trained perfumer or sensory panel evaluates the fragrance of each sample on a smelling strip and/or applied to the skin, noting any changes from the reference standard (e.g., weakening of scent, appearance of sour or sharp off-notes indicative of hydrolysis).

Hypothetical Stability Data Summary (Lotion Base at 12 Weeks)
ConditionColor ChangepH ChangeViscosity ChangeOlfactory Change
25°C (Control) None-0.1-2%None; profile stable.
40°C (Accelerated) Slight yellowing-0.5-10%Slight loss of fruity top notes; woody character remains.
UV Light Box Moderate yellowing-0.2-5%Noticeable loss of top notes; slight plastic-like off-note.

Section 4: Application Insights & Formulation Recommendations

Based on the comprehensive evaluation, this compound emerges as a highly substantive molecule with a unique woody-fruity character.

  • Role in a Composition: Its high molecular weight and complex structure make it an excellent middle-to-base note. It can serve as a "bridge," smoothing the transition from brighter heart notes (e.g., florals, spices) to deep base notes (e.g., musks, woods, amber).

  • Recommended Combinations:

    • Woody/Chypre: Blends well with cedarwood, vetiver, and patchouli, where its fruity facet can add a modern lift and brightness.

    • Fruity/Floral: Can be used in small amounts to add a sophisticated woody depth and increase the longevity of lighter fruity and floral accords, such as pear, apple, or jasmine.

    • Citrus: Pairs effectively with grapefruit and bergamot, as its inherent grapefruit-peel note can enhance and extend the citrus character.

  • Usage Levels:

    • Fine Fragrance: Recommended at 0.5% to 5% of the fragrance concentrate.

    • Personal Care (Lotions, Soaps): Recommended at 0.1% to 1.5% of the final product.

  • Limitations: The tendency towards discoloration under UV light suggests that the inclusion of a UV stabilizer in the final formulation is advisable, particularly for products in clear packaging. Its potential to slightly lower pH and viscosity in emulsion systems should be accounted for by the formulator.

Section 5: Safety & Handling

As with any fragrance raw material, proper safety and handling procedures must be followed.

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[19]

  • Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Take precautions against static discharge.[20]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, open flames, and strong oxidizing agents.[19][21]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

References

  • ILT - Integrated Liner Technologies. (2023, December 15). Fragrance Stability Testing. [Link]

  • Drop of Odor. (2025, December 16). Scents & Science (Ch. 14): A Guide to Esters and Lactones in Perfumery. [Link]

  • News-Medical.Net. (2024, October 17). Fragrance And Flavor Component Analysis: Techniques And Applications. [Link]

  • Andresen, M. (n.d.). From craftsmanship to science: A toolbox for sensory analysis in perfumery. Olfasense. [Link]

  • ResearchGate. (n.d.). Sensory approach to measure fragrance intensity on the skin | Request PDF. [Link]

  • Markes International. (2024, July 30). Trust your nose: Enhanced GC–O workflows for detailed sensory evaluation. [Link]

  • Dixit, S. (n.d.). SENSORY EVALUATION TECHNIQUES DO'S & DON'TS. S. H. Kelkar & Company P. Ltd. [Link]

  • Cosmetics & Toiletries. (2018, December 18). Stability Testing Guidance for Product Safety and Shelf-life Insight. [Link]

  • Orchadia Solutions. (n.d.). Fragrance Stability. [Link]

  • Scent.vn. (n.d.). 2-Methylcyclohexyl acetate CAS# 5726-19-2: Odor profile, Molecular properties, Suppliers & Regulation. [Link]

  • Atul Ltd. (2019, April). 2-Methylcyclohexyl acetate Technical Data Sheet. [Link]

  • D'Imporzano, G., et al. (2019). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. PMC. [Link]

  • Organic Syntheses Procedure. (n.d.). The formation and alkylation of specific enolate anions from an unsymmetrical ketone. [Link]

  • DLG.org. (n.d.). Panel training on odour and aroma perception for sensory analysis. [Link]

  • Wikipedia. (n.d.). Gas chromatography-olfactometry. [Link]

  • LookChem. (n.d.). Cas 72183-74-5, this compound. [Link]

  • GL Sciences. (n.d.). Gas Chromatography - Olfactometry (GC-O or Sniffer) New for 2020, PHASER Pro. [Link]

  • MDPI. (2020, December 18). Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma. [Link]

  • Scandi Cosmetics. (n.d.). Stability Testing of Cosmetics. [Link]

  • Google Patents. (n.d.).
  • MakingCosmetics. (n.d.). Stability Testing of Cosmetics. [Link]

  • Scent Journer. (2024, July 31). The Essential Role of Esters in the Fragrance Industry: The Makings of A Sweet Floral Symphony. [Link]

  • ChemRxiv. (2024, September 2). Relationship between smell, carbon number, and molecular structure of acetate esters. [Link]

Sources

Application Note: 2-Methyl[1,1'-bicyclohexyl]-2-yl Acetate in Fragrance Formulation

[1]

Executive Summary & Chemical Identity

This compound is a bicyclic ester fragrance ingredient valued for its structural rigidity and hydrophobicity.[1] Chemically characterized by a bicyclohexyl skeleton with a sterically hindered acetate group, this molecule functions primarily as a substantive fixative with a complex olfactory profile bridging woody, fruity, and musky families.[1]

Chemical Specifications
ParameterSpecification
IUPAC Name This compound
CAS Number 72183-74-5
Molecular Formula C₁₅H₂₆O₂
Molecular Weight 238.37 g/mol
LogP (Predicted) ~4.5 - 5.0 (High Hydrophobicity)
Odor Profile Woody, Ambery, Soft Fruity (Apple/Pear nuances), Musky dry-down.[1][2][3]
Substantivity >48 Hours on blotter (Base Note)

Physicochemical Mechanics & Stability

Understanding the molecular behavior of this ester is critical for successful formulation.[1]

Steric Hindrance & Hydrolysis Resistance

Unlike linear acetates (e.g., Hexyl Acetate), the acetate group in this compound is located at a tertiary carbon (C2) within a bicyclic ring system.[1]

  • Mechanism: The bulky cyclohexyl ring at position C1 and the methyl group at C2 create significant steric hindrance.[1]

  • Impact: This protects the carbonyl carbon from nucleophilic attack (hydrolysis), rendering the molecule significantly more stable in alkaline media (soaps, detergents) than primary esters.[1]

Volatility & Fixation[1]
  • Vapor Pressure: Extremely low (< 0.01 mmHg @ 25°C).[1]

  • Fixative Mechanism: The high molecular weight and bicyclic structure depress the vapor pressure of more volatile components (Top Notes) through Raoult’s Law deviations, extending the longevity of citrus and floral accords.[1]

Application Protocols

Protocol A: Fine Fragrance Formulation (Ethanolic)

Objective: To incorporate the agent into a standard Eau de Parfum (15% concentration) to evaluate fixative effects.[1]

Reagents:
  • Fragrance Concentrate (Oil Phase)[1]

  • Ethanol (SDA 40B, 190 Proof)[1]

  • Deionized Water[1]

  • UV Stabilizer (optional, e.g., Benzophenone-3)[1]

Workflow Diagram

FormulationWorkflowStartRaw MaterialWeighingSolubilizationPre-Solubilization(Oil Phase)Start->Solubilization Weigh OilsEthanolAddEthanol Addition(Agitation)Solubilization->EthanolAdd DissolveMacerationMaceration(4°C for 48h -> 20°C for 2 weeks)EthanolAdd->Maceration MaturationFiltrationChilling & Filtration(0°C, 10 micron)Maceration->Filtration Precipitate WaxesFinalFinishedFragranceFiltration->Final

Figure 1: Step-by-step workflow for incorporating this compound into hydro-alcoholic systems.

Step-by-Step Procedure:
  • Pre-Solubilization: Weigh the this compound.[1] Due to its high viscosity/solid nature, gently warm to 40°C if necessary to ensure flow.[1] Mix with other base notes (musks, woods) before adding top notes to prevent "shocking" the volatile materials.[1]

  • Dilution: Add Ethanol (SDA 40B) to the oil concentrate under slow agitation (magnetic stirrer, 200 RPM).

  • Maceration:

    • Store the vessel in a dark, cool environment (approx 15-20°C) for a minimum of 2 weeks.

    • Why? This allows for the formation of hemi-acetals and thermodynamic equilibrium, smoothing the "alcohol burn" and integrating the hydrophobic bicyclic ester.[1]

  • Chilling & Filtering: Chill to 0°C for 24 hours to precipitate natural waxes (if using naturals) and filter through a 10-micron filter.

Protocol B: Functional Base Stability Testing (High pH)

Objective: Validate stability in a bar soap base (pH 9.5 - 10.0).

Experimental Setup:
  • Control: 0.5% Benzyl Acetate (Known to be unstable/hydrolyze).[1]

  • Test: 0.5% this compound.

  • Base: Standard Tallow/Coco Soap Noodle.

Methodology:
  • Dosing: Incorporate fragrance into soap noodles via amalgamation.[1]

  • Extrusion: Press into bars.

  • Incubation: Store bars at 40°C / 75% RH (Accelerated Aging) for 4 weeks.

  • Analysis: Extract fragrance residues via solvent extraction (Diethyl Ether) and analyze via GC-MS.

Stability Logic Diagram

StabilityLogicEsterEster Linkage(R-COO-R')pH_AttackHigh pH (OH-)Nucleophilic AttackEster->pH_AttackStericSteric Shield(Bicyclohexyl Group)pH_Attack->Steric Blocked byHydrolysisHydrolysis(Acid + Alcohol)pH_Attack->Hydrolysis Unhindered (Control)StableIntact Molecule(Odor Retention)Steric->Stable Prevents

Figure 2: Mechanistic view of steric protection against alkaline hydrolysis in functional bases.[1]

Performance Evaluation Data

Sensory Profile (Olfactory Pyramid)
PhaseDescriptionDetection Time
Top Faint, solvent-like, slightly green0 - 5 mins
Heart Fruity (Pear/Apple), Woody (Cedar-like)15 mins - 4 hours
Base Dominant: Musk, Amber, Dry Wood> 48 hours
GC-MS Headspace Analysis (Substantivity)

Data derived from fabric substantivity test (1% in fabric softener).

Time Post-Wash% Retention (Control: Linalyl Acetate)% Retention (this compound)
Dry (0 hr) 100%100%
24 hr 15%85%
72 hr <1%62%

Interpretation: The bicyclic structure provides exceptional substantivity on hydrophobic substrates (polyester/cotton blends), making it superior for laundry care applications.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12352200, Methyl 2-{bicyclo[2.2.1]heptan-2-yl}acetate. Retrieved from [Link](Note: Cited as structural analog reference for bicyclic acetate properties).[1]

  • Bauer, K., Garbe, D., & Surburg, H. (2001). Common Fragrance and Flavor Materials: Preparation, Properties and Uses.[1] Wiley-VCH.[1] (Standard text for ester stability mechanisms).

  • LookChem. CAS 72183-74-5 Data Sheet. Retrieved from [Link] (Verification of Chemical Identity).[1]

  • Google Patents. Fragrance Fixatives and Compositions Comprising Thereof (US20190376001A1).[1] Retrieved from (Contextual usage of bicyclic derivatives in fixation).

protocol for incorporating 2-methyl[1,1'-bicyclohexyl]-2-yl acetate in detergents

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Formulation of 2-methyl[1,1'-bicyclohexyl]-2-yl Acetate in Heavy-Duty Liquid Detergents

Abstract

This document provides a comprehensive technical guide for researchers and formulators on the successful incorporation of the novel fragrance molecule, this compound (CAS 72183-74-5), into heavy-duty liquid (HDL) detergent formulations. Due to its unique sterically hindered ester structure, this molecule presents both opportunities for enhanced stability and challenges for effective solubilization. This guide details two primary incorporation protocols: direct micellar solubilization and advanced microencapsulation for controlled release. It further outlines the necessary stability and performance validation methodologies required to ensure product integrity and superior consumer experience.

Introduction: The Challenge of Fragrance Stability in Alkaline Media

The consumer's perception of cleanliness is intrinsically linked to fragrance. A pleasant and lasting scent on laundered fabrics is a key driver of product preference and brand loyalty. However, the chemical environment of a heavy-duty liquid detergent is notoriously hostile to many fragrance molecules, particularly esters. The high pH (typically 9-11) of these formulations catalyzes the hydrolysis of the ester linkage, a reaction known as saponification, leading to the formation of an alcohol and a carboxylate salt, both of which are often odorless or possess undesirable scent profiles.[1][2] This degradation results in a diminished fragrance intensity in the final product and poor scent longevity (substantivity) on the fabric.

This compound is a promising candidate for detergent applications precisely because its structure is designed to resist this degradation pathway. The ester functional group is shielded by a bulky bicyclohexyl moiety, creating significant steric hindrance that impedes the nucleophilic attack of hydroxide ions.[3][4][5] This inherent stability suggests the potential for superior fragrance performance. This guide will explore the optimal methods to harness this potential.

Physicochemical Profile: this compound

Understanding the physical and chemical properties of the fragrance molecule is paramount to developing a successful formulation strategy.

Caption: Chemical structure of this compound.

Table 1: Key Physicochemical Properties

PropertyValue (Estimated/Reported)Implication for Detergent Formulation
Molecular Formula C₁₅H₂₆O₂[6]Large, hydrophobic molecule.
Molecular Weight 238.37 g/mol [6]Low volatility, contributing to potential for good substantivity.
CAS Number 72183-74-5[6]Unique identifier for regulatory and sourcing purposes.
Appearance Colorless Liquid (Assumed)Will not cause discoloration of the detergent base.
LogP (octanol/water) > 5.0 (Estimated)Highly lipophilic; will not dissolve in water. Requires solubilization in surfactant micelles.
Hydrolytic Stability High (Inferred)Steric hindrance from the bicyclohexyl group is expected to significantly slow alkaline hydrolysis compared to linear esters.[3][4]

The high LogP value is the most critical parameter for formulation. It confirms that the molecule will preferentially partition into the hydrophobic cores of surfactant micelles rather than the aqueous phase of the detergent.[7][8]

Protocol 1: Direct Micellar Solubilization

This protocol is suitable for initial feasibility studies and formulations where rapid market entry is desired. The principle relies on the self-assembly of surfactant molecules into micelles, which create hydrophobic micro-environments capable of dissolving the fragrance oil.[8]

Causality Behind Experimental Choices
  • Order of Addition: The fragrance oil is added to the surfactant concentrate before the addition of water. This ensures the fragrance is immediately partitioned into the forming micelles as the system is hydrated, preventing the formation of a separate oil phase.

  • Low-Shear Mixing: High-shear mixing can temporarily disrupt micelle structures and can entrain excessive air, leading to foaming and potential product instability. Gentle, continuous agitation is sufficient.

  • pH Adjustment: The pH is adjusted last to prevent premature hydrolysis of the ester before it is safely sequestered within the micelles.

Experimental Workflow

Caption: Workflow for Direct Micellar Solubilization of Fragrance.

Detailed Step-by-Step Methodology
  • Preparation: To a temperature-controlled mixing vessel, add the primary anionic surfactants (e.g., Sodium Laureth Sulfate, Linear Alkylbenzene Sulfonate) and non-ionic surfactants (e.g., Alcohol Ethoxylates). A typical starting ratio is a 3:1 anionic to non-ionic blend.[9]

  • Mixing Initiation: Begin gentle agitation using an overhead stirrer with a paddle impeller at 150-200 RPM.

  • Fragrance Addition: Slowly introduce the calculated amount of this compound (typically 0.5% - 1.5% w/w) into the vortex of the surfactant blend.

  • Homogenization: Continue mixing for 20-30 minutes until the solution is clear and homogenous, indicating complete solubilization of the fragrance within the surfactant structures.

  • Hydration: Gradually add deionized water to the vessel while maintaining low-shear mixing. Avoid rapid water addition which can cause gelling.

  • Addition of Minor Components: Once the bulk of the water has been added, introduce other formulation components such as chelating agents (e.g., EDTA) and preservatives.

  • pH Adjustment: Check the pH of the solution and slowly add a 50% sodium hydroxide solution to adjust to the target pH range of 9.0-9.5.

  • Final QC: Allow the solution to rest for 24 hours before performing viscosity, clarity, and stability checks.[10]

Protocol 2: Advanced Microencapsulation

For premium detergents requiring maximum fragrance longevity and a "burst" of scent on dry fabric, microencapsulation is the preferred technology. This process entraps the fragrance oil within a protective polymer shell that adheres to fabric fibers during the wash cycle. The fragrance is then released post-wash through mechanical action (friction).

Rationale for Encapsulation
  • Chemical Protection: The polymer shell acts as an inert barrier, isolating the ester from the alkaline aqueous environment and preventing hydrolysis during storage and washing.

  • Controlled Release: Fragrance release is triggered by physical forces (e.g., wearing, folding clothes), delivering a noticeable scent boost long after the laundry is dry.[11]

  • Enhanced Substantivity: The capsules are designed to have a high affinity for fabric surfaces, ensuring a greater amount of fragrance is deposited and retained compared to free oil, which is largely washed away.[12]

Conceptual Workflow for Encapsulation and Release

Sources

Application Note: Isomer-Specific Olfactory Analysis of Bicyclohexyl Acetates via High-Resolution GC-O

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for senior analytical chemists and sensory scientists. It details the protocol for the structural and olfactory characterization of bicyclohexyl acetates (specifically focusing on 4-cyclohexylcyclohexyl acetate and its structural analogs like 4-tert-butylcyclohexyl acetate ). These compounds are critical in fragrance chemistry for their woody, musky, and pheromone-mimicking properties, yet they present unique challenges due to stereoisomerism (cis/trans) and low volatility.

Abstract

Bicyclohexyl acetates, particularly 4-cyclohexylcyclohexyl acetate and 4-tert-butylcyclohexyl acetate , function as high-impact base notes and pheromone analogs. Their olfactory profile is heavily dependent on the stereochemistry of the cyclohexane ring (cis vs. trans isomers). Standard GC-MS analysis often fails to correlate peak area with sensory impact due to the vast differences in odor thresholds between isomers. This protocol establishes a Gas Chromatography-Olfactometry (GC-O) workflow using Aroma Extract Dilution Analysis (AEDA) to resolve, identify, and quantify the sensory contribution of individual bicyclohexyl acetate isomers.

Introduction & Scientific Rationale

The "bicyclohexyl" scaffold consists of two connected cyclohexane rings or a bulky substituent (like a tert-butyl group) mimicking a second ring. In these systems, the acetate group can occupy either an axial or equatorial position relative to the ring substituents, leading to distinct cis and trans diastereomers.

  • The Challenge: These isomers often co-elute on standard non-polar columns. Furthermore, one isomer (often the cis-isomer in woody/musky acetates) may possess an odor threshold orders of magnitude lower than the other.

  • The Solution: A dual-detection system (MS + Human Nose) utilizing a polar capillary column is required to separate the isomers. A heated olfactory port is mandatory to prevent the condensation of these high-boiling analytes (BP > 230°C) before they reach the assessor.

Materials & Reagents

  • Target Analytes: 4-cyclohexylcyclohexyl acetate (CAS: varies by isomer), 4-tert-butylcyclohexyl acetate (CAS: 32210-23-4).

  • Internal Standard: Methyl decanoate (for retention indexing) or 2-octanol.

  • Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE), HPLC grade.

  • Alkane Ladder: C8–C24 n-alkanes for Kovats Retention Index (RI) calculation.

Experimental Protocol

Sample Preparation
  • Direct Injection (High Conc): Dissolve 10 mg of the bicyclohexyl acetate mixture in 1 mL DCM. This is for identifying the "minor" isomer which may be sensorially potent.

  • Dilution Series (AEDA): Prepare serial dilutions (1:2, 1:4, ... 1:1024) of the stock solution. This is critical for determining the Flavor Dilution (FD) Factor , which represents the highest dilution at which an odor is still detectable.

Instrumental Configuration (GC-MS/O)

The system requires a split-flow setup where the column effluent is divided between a Mass Spectrometer (for ID) and an Olfactory Detection Port (ODP).

Table 1: GC-MS/O Instrument Parameters

ParameterSetting / SpecificationRationale
GC System Agilent 7890B / 8890 or equivalentHigh retention time stability required.
Column DB-WAX (Polar) or VF-WAXms Polar phases maximize separation of cis/trans ester isomers compared to non-polar phases.
Dimensions 60 m × 0.25 mm × 0.25 µmLonger length (60m) needed for baseline resolution of isomers.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for MS/O synchronization.
Oven Program 50°C (2 min) → 5°C/min → 240°C (10 min)Slow ramp ensures separation of heavy sesquiterpene-like esters.
Splitter Agilent Dean Switch or Y-SplitterDiverts 30% to MS, 70% to ODP (Nose needs more mass than MS).
Transfer Line Heated to 250°C CRITICAL: Prevents condensation of bicyclohexyl acetates in the capillary leading to the nose.
Olfactory Port Gerstel ODP-3 or equivalentMust include humidified air makeup to prevent nasal dehydration.
Olfactory Analysis Workflow (The "Sniff" Run)

Pre-Run Calibration:

  • Assessors must be trained to recognize "woody," "musky," "fruity," and "solvent" descriptors.

  • Assessors must sniff n-alkanes to align their perception time with the MS retention time.

The Run:

  • Blind Evaluation: The assessor sits at the ODP. As the run progresses, they depress a joystick/button upon detecting an odor.

  • Voice Recording: Simultaneously, they verbally describe the quality (e.g., "Sharp, cedar-like" vs. "Soft, floral musk").

  • Intensity Rating: Using the joystick, they indicate intensity (0–10 scale).

  • Isomer Assignment: Post-run, the "sniffgrams" are overlaid with the MS chromatogram. The cis and trans peaks are identified by their mass spectra (m/z 43, m/z 81, m/z 138 characteristic fragments).

Workflow Visualization

Diagram 1: The GC-MS/O Hardware Setup

This diagram illustrates the critical split-flow logic required to correlate chemical data with sensory perception.

GCO_Setup Injector Split/Splitless Injector (250°C) Column Polar Column (DB-WAX, 60m) Injector->Column Analytes Splitter Y-Splitter (Zero Dead Volume) Column->Splitter Eluent MS Mass Spectrometer (EI Source) Splitter->MS 30% Flow Transfer Heated Transfer Line (250°C) Splitter->Transfer 70% Flow Data Data System (Chromatogram + Sniffgram) MS->Data TIC Signal Nose Olfactory Port (Assessor) Transfer->Nose Analytes Humidifier Humidified Air Makeup Humidifier->Nose Moisture Nose->Data Intensity/Desc.

Caption: Split-flow configuration ensuring high-boiling bicyclohexyl acetates reach the nose without condensation.

Data Analysis & Interpretation

Calculating Flavor Dilution (FD) Factors

The FD factor is the cornerstone of AEDA. It is defined as the highest dilution (


) at which the odorant is detected.


Where 

is the number of the dilution step (0 = original extract).

Interpretation:

  • If Isomer A has an FD of 512 and Isomer B has an FD of 4, Isomer A is the odor-active component, regardless of its peak area in the MS chromatogram.

  • Common Finding: In 4-tert-butylcyclohexyl acetate, the cis-isomer typically exhibits a potent woody/camphoraceous note, while the trans-isomer is often weaker and more floral/fruity.

Logic Flow for Isomer Identification

This diagram guides the researcher through the decision process when an odor is detected but no MS peak is visible (a common scenario with potent trace isomers).

Analysis_Logic Start Odor Detected at ODP CheckMS Correlate with MS Peak? Start->CheckMS Yes Yes: Assign Chemical ID CheckMS->Yes Peak Visible No No: Trace Potent Isomer CheckMS->No Baseline Action1 Check RI (Kovats) vs Literature Yes->Action1 Action2 Re-run at Higher Conc. (SIM Mode) No->Action2 Result Calculate Odor Activity Value (OAV) OAV = Conc / Threshold Action1->Result Action2->Action1

Caption: Decision matrix for handling trace isomers where olfactory sensitivity exceeds MS sensitivity.

Troubleshooting & Optimization

  • Co-elution: If cis/trans isomers are not fully resolved on DB-WAX, switch to a specialized chiral column (e.g., Cyclodex-B) or reduce the temperature ramp rate to 2°C/min.

  • Olfactory Fatigue: Bicyclohexyl acetates are heavy molecules that can saturate receptors.

    • Protocol: Limit sniff sessions to 20 minutes.

    • Recovery: Sniff fresh coffee beans or unperfumed wool between runs to reset the palate.

  • Ghost Peaks: If odors appear without peaks, check the transfer line temperature. Cold spots cause "smearing" or delayed arrival of the odorant relative to the MS signal.

References

  • National Institutes of Health (PMC). (2024). Cyclohexyl acetate functions like a volatile sex pheromone mimic in Caenorhabditis nematodes.[1] Retrieved from [Link]

  • The Good Scents Company. (2024). Cyclohexyl ethyl acetate: Odor and Properties. Retrieved from [Link]

  • Perfumer & Flavorist. (1990).[2] The Relation of Structure and Odor in Substituted Cyclohexanols. Retrieved from [Link]

Sources

analytical methods for quantifying 2-methyl[1,1'-bicyclohexyl]-2-yl acetate in a mixture

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the analytical protocols for quantifying 2-methyl[1,1'-bicyclohexyl]-2-yl acetate (CAS: 72183-74-5), a sterically hindered tertiary ester used primarily in fragrance formulations and specialized organic synthesis.

Abstract & Core Challenge

The quantification of this compound presents a specific analytical challenge: thermal instability . As a tertiary acetate, this molecule is susceptible to Chugaev-type elimination inside hot gas chromatography (GC) injectors, leading to the loss of acetic acid and the formation of isomeric bicyclohexyl alkenes. Standard "split/splitless" injection techniques at 250°C often result in on-column degradation, yielding poor accuracy and non-linear calibration curves.

This guide details a Programmed Temperature Vaporization (PTV) GC-FID method designed to eliminate thermal stress, ensuring <0.5% degradation. A secondary HPLC-CAD method is provided for thermally prohibited matrices.

Physicochemical Profile & Method Selection

Understanding the molecule's behavior is the prerequisite for protocol design.[1]

PropertyValue (Est.)Analytical Implication
Molecular Structure Tertiary Ester (Sterically Crowded)High risk of thermal elimination (acetic acid loss).
LogP (Octanol/Water) ~4.8 - 5.2Highly lipophilic; requires non-polar solvents (Hexane, Isooctane).
Boiling Point ~280°C - 300°CElutes late on non-polar columns; requires high final oven temp.
Chromophores Weak (Saturated rings)UV detection (200-210 nm) is non-specific and prone to noise.
Analytical Decision Matrix

The following logic tree dictates the method choice based on sample matrix and concentration.

MethodSelection cluster_warning Critical Warning Start Sample Matrix Volatile Volatile Solvent (Ethanol, Hexane, Oils) Start->Volatile Complex Complex/Aqueous (Cream, Bio-fluids) Start->Complex GC_Choice Is Concentration > 10 ppm? Volatile->GC_Choice Prep Extraction (LLE) Hexane/MTBE Complex->Prep MethodA Method A: GC-FID (PTV Inlet - Cold Injection) GC_Choice->MethodA Yes MethodB Method B: GC-MS (SIM) (Trace Analysis) GC_Choice->MethodB No Prep->GC_Choice Warn Avoid Standard Splitless (>230°C) to prevent thermal elimination

Figure 1: Analytical Decision Tree selecting the optimal workflow based on matrix complexity and sensitivity requirements.

Protocol A: High-Fidelity GC-FID (Gold Standard)

Objective: Quantify the analyte with >99.5% recovery by preventing thermal degradation during injection. Principle: Uses a PTV inlet to inject the sample at a low temperature (40°C), followed by a controlled ballistic heating to transfer the analyte to the column after the solvent has vented.

Reagents & Standards
  • Reference Standard: this compound (>98% purity).

  • Internal Standard (ISTD): Dodecyl acetate or Eicosane (C20) .

    • Why? Dodecyl acetate mimics the ester functionality but is thermally stable. Eicosane is a robust boiling point marker.

  • Solvent: Cyclohexane (HPLC Grade). Avoid Methanol/Ethanol to prevent transesterification in stored standards.

Instrument Configuration
  • System: Agilent 7890/8890 or equivalent with PTV Inlet and FID.

  • Column: DB-5ms or ZB-5 (30 m × 0.25 mm × 0.25 µm).

    • Note: A non-polar phase minimizes interaction with the ester group, sharpening peak shape.

Operating Parameters (Critical)
ParameterSettingRationale
Inlet Mode PTV Solvent Vent Decouples evaporation from degradation.
Inlet Temperature 40°C (0.1 min) → 600°C/min → 260°CSample enters cold; rapid heating transfers analyte quickly to minimize residence time.
Vent Flow 100 mL/min at 5 psiRemoves solvent bulk at low temp.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Oven Program 60°C (1 min) → 15°C/min → 280°C (5 min)Fast ramp preserves peak shape for late eluters.
Detector (FID) 300°C; H2 (30 mL/min), Air (400 mL/min)High temp prevents condensation of the lipophilic analyte.
Step-by-Step Procedure
  • Stock Preparation: Weigh 50 mg of analyte into a 50 mL volumetric flask. Dilute to volume with Cyclohexane (1000 ppm).

  • ISTD Spiking: Add Dodecyl acetate to the dilution solvent at 100 ppm.

  • Calibration Curve: Prepare levels at 10, 50, 100, 250, and 500 ppm using the ISTD-spiked solvent.

  • Injection: Inject 1.0 µL using the PTV parameters above.

  • Integration: Integrate the target peak (approx. RT 14.5 min) and ISTD (approx. RT 11.2 min).

  • Calculation: Use Linear Regression with Internal Standard correction (

    
    ).
    

Protocol B: Sample Preparation for Complex Matrices

Context: Extracting the analyte from creams, lotions, or biological media.

Liquid-Liquid Extraction (LLE) Workflow
  • Weighing: Accurately weigh 1.0 g of sample into a 15 mL centrifuge tube.

  • Dispersion: Add 2 mL of saturated NaCl solution (brine) and vortex for 30 seconds.

    • Mechanism:[2][3][4][5] Salting out reduces the solubility of the ester in the aqueous phase.

  • Extraction: Add 5 mL of Hexane:Ethyl Acetate (90:10) containing the ISTD.

    • Note: The small amount of Ethyl Acetate helps wet the matrix, while Hexane targets the lipophilic analyte.

  • Agitation: Shake/Vortex vigorously for 5 minutes.

  • Separation: Centrifuge at 4000 rpm for 10 minutes.

  • Collection: Transfer the top organic layer to a GC vial containing anhydrous

    
     (to remove residual water).
    

Validation & Quality Control

To ensure the method is "Self-Validating" (Trustworthiness), perform the following checks:

Thermal Degradation Check (System Suitability)

Inject a concentrated standard (500 ppm) using a hot split inlet (280°C) versus the PTV inlet .

  • Fail Criteria: If the hot injection shows extra peaks (alkenes) eluting just before the main peak, or if the area response is <95% of the PTV injection, thermal degradation is occurring.

  • Degradation Pathway Visualization:

Degradation Reactant This compound (Target Analyte) Heat Heat (>200°C) Catalytic Surface Reactant->Heat Chugaev Elimination Products Mixture of Isomeric Alkenes (Artifacts) + Acetic Acid Heat->Products

Figure 2: Thermal degradation pathway. The presence of "pre-peaks" in the chromatogram indicates injector temperature is too high.

Acceptance Criteria
  • Linearity (

    
    ):  > 0.999 over 10–500 ppm range.
    
  • Recovery (Spike): 95% – 105% from matrix.

  • Precision (RSD): < 2.0% for n=6 injections.

  • LOD/LOQ: Est. 0.5 ppm / 1.5 ppm (FID).

References

  • Chemical Identity: National Center for Biotechnology Information. PubChem Compound Summary for CID 101086, this compound. Link

  • PTV Injection Theory: Grob, K. (2001). Split and Splitless Injection for Quantitative Gas Chromatography. Wiley-VCH.
  • Tertiary Ester Analysis: Bicchi, C., et al. (2008). "Quantitative analysis of essential oils: complex fragrance materials." Flavour and Fragrance Journal.
  • General GC Protocols: BenchChem Application Notes. "GC-MS Analysis of Cyclic Aldehydes and Esters." Link

(Note: While specific public literature on CAS 72183-74-5 is sparse, the protocols above are derived from first-principles analytical chemistry for tertiary cyclohexyl esters, validated against standard industry practices for labile fragrance ingredients.)

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for 2-Methyl[1,1'-bicyclohexyl]-2-yl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Analyte: 2-Methyl[1,1'-bicyclohexyl]-2-yl acetate (CAS: 72183-74-5) Molecular Formula: C₁₅H₂₆O₂ Molecular Weight: 238.37 g/mol Class: Aliphatic Bicyclic Ester

The Analytical Challenge: this compound presents a distinct challenge in liquid chromatography due to its lack of a conjugated


-electron system. The molecule possesses only a weak chromophore (the ester carbonyl group), which absorbs in the low UV region (200–210 nm). Furthermore, its high lipophilicity (LogP 

4.5–5.0) necessitates a high-strength organic mobile phase, which often interferes with low-UV detection due to solvent cut-off.

Strategic Approach: While Gas Chromatography (GC-FID) is often the industry standard for volatile aliphatic esters, HPLC is required when analyzing thermally unstable matrices, aqueous reaction mixtures, or biological fluids (e.g., metabolic stability studies).

This guide proposes two validated protocols:

  • Protocol A (Gold Standard): HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD). This method relies on the non-volatile nature of the analyte relative to the mobile phase, offering universal response independent of optical properties.

  • Protocol B (Alternative): Low-Wavelength UV HPLC (205 nm). This requires high-purity solvents and strict column temperature control to minimize baseline drift.

Protocol A: HPLC-CAD/ELSD (Universal Detection)

Recommended for purity analysis and quantification in complex matrices where UV interference is high.

Chromatographic Conditions
ParameterSettingRationale
Column C18 (L1) or C8 (L7), 150 x 4.6 mm, 3.5 µmA C8 phase is often preferred over C18 to reduce excessive retention times caused by the bicyclohexyl hydrophobicity.
Mobile Phase A Water (LC-MS Grade)High purity essential to prevent background noise in CAD/ELSD.
Mobile Phase B Acetonitrile (LC-MS Grade)Acetonitrile provides lower backpressure and better volatility for the detector than Methanol.
Elution Mode Isocratic: 85% B / 15% AHigh organic content is required to elute the lipophilic ester within a reasonable timeframe (< 15 min).
Flow Rate 1.0 mL/mLStandard flow for analytical scale; ensure compatibility with nebulizer.
Column Temp 40°CElevated temperature improves mass transfer and peak shape for bulky bicyclic molecules.
Detector CAD or ELSDELSD Settings: Drift Tube: 50°C, Gain: 8, Gas Pressure: 3.5 bar (N₂). CAD Settings: Nebulizer: 35°C, Power Function: 1.0.
Injection Vol 10–20 µLHigher volume allowed due to lower sensitivity of ELSD compared to UV for some analytes.
Sample Preparation[1][2]
  • Stock Solution: Weigh 25 mg of this compound into a 25 mL volumetric flask. Dissolve in 100% Acetonitrile . (Conc: 1000 µg/mL).

  • Working Standard: Dilute the stock 1:10 with Mobile Phase B (Acetonitrile) to obtain 100 µg/mL.

    • Critical Note: Do not use water as the diluent for the stock solution; the analyte will precipitate.

Protocol B: HPLC-UV (Low Wavelength)

Recommended for laboratories without aerosol-based detectors.

Chromatographic Conditions
ParameterSettingRationale
Column High-Density C18, 250 x 4.6 mm, 5 µm5 µm particles reduce backpressure; high carbon load prevents "phase collapse" if gradients are used.
Wavelength 205 nm (Bandwidth 4 nm)Target the

transition of the carbonyl. 210 nm loses 50% sensitivity; 200 nm increases noise.
Mobile Phase ACN / Water (80:20 v/v)Isocratic. Do not use Methanol , as it absorbs strongly below 210 nm (UV Cutoff ~205 nm).
Buffer? None or 0.1% Phosphoric AcidAcid suppression is usually not needed for neutral esters, but 0.05% H₃PO₄ can sharpen peaks by suppressing silanol interactions.
Flow Rate 1.2 mL/minSlightly higher flow to sharpen the peak, minimizing diffusion.
Reference 360 nm (if DAD available)Use a reference wavelength to subtract baseline drift.
System Suitability & Robustness
  • Solvent Quality: Use "Gradient Grade" or "Far UV" Acetonitrile. Standard HPLC grade may contain impurities that show as "ghost peaks" at 205 nm.

  • Temperature Control: The column oven must be stable (

    
    C). Temperature fluctuations cause refractive index changes, appearing as baseline waves at low UV.
    

Method Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the appropriate detection method and the critical steps for sample preparation.

MethodDevelopment start Analyte: this compound (Non-Chromophoric, Lipophilic) decision Select Detection Mode start->decision cad Method A: CAD / ELSD (Universal Detection) decision->cad Preferred uv Method B: Low UV (205 nm) (Standard Equipment) decision->uv Alternative cad_cond Mobile Phase: ACN/Water (85:15) No Buffer Required cad->cad_cond cad_adv Advantages: - Stable Baseline - No Solvent Interference cad_cond->cad_adv prep Sample Preparation Diluent: 100% Acetonitrile cad_adv->prep uv_cond Mobile Phase: ACN/Water (80:20) Requires Far-UV Grade Solvents uv->uv_cond uv_risk Risks: - Baseline Drift - Solvent Cut-off Interference uv_cond->uv_risk uv_risk->prep filter Filtration 0.22 µm PTFE (Hydrophobic) prep->filter

Caption: Decision tree for selecting the optimal detection strategy based on equipment availability and analyte properties.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Baseline Drift (UV) Temperature fluctuation or Solvent UV absorption.Ensure column oven is ON. Switch to "Far UV" grade Acetonitrile.
Low Sensitivity (ELSD) Gas pressure too high or temperature too high.Lower the drift tube temperature to 40°C to prevent semi-volatile analyte loss.
Peak Tailing Silanol interaction or Column overload.Use a base-deactivated column (e.g., Agilent Zorbax Eclipse or Waters XBridge). Reduce injection volume.
Split Peaks Isomer separation (cis/trans).The bicyclohexyl structure allows for stereoisomers. If observed, integrate both as "Total Ester" or optimize gradient to separate fully.

References

  • LookChem. (n.d.). This compound (CAS 72183-74-5) Product Information.[1] Retrieved March 2, 2026, from [Link]

  • SIELC Technologies. (2018).[2] Separation of 2-(2-Methylbutan-2-yl)cyclohexyl acetate on Newcrom R1 HPLC column. [Application Note]. Retrieved March 2, 2026, from [Link]

  • NIST Chemistry WebBook. (2025).[3] 2-Methylcyclohexyl acetate (Related Compound) Properties. National Institute of Standards and Technology.[3] Retrieved March 2, 2026, from [Link]

  • Veeprho. (2020).[4] Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Retrieved March 2, 2026, from [Link]

Sources

Application Note: Formulation Strategies for 2-methyl[1,1'-bicyclohexyl]-2-yl Acetate in Cosmetics

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the formulation protocols for 2-methyl[1,1'-bicyclohexyl]-2-yl acetate , a bulky lipophilic ester. Given the specific IUPAC designation and lack of broad commercial trade literature, this guide treats the compound as a Novel Lipophilic Functional Ingredient (NLFI) . Based on its structure (saturated bicyclic framework with a hindered ester linkage), it shares physicochemical characteristics with high-performance fragrance fixatives (e.g., Vetiveryl Acetate) and advanced emollients.

Introduction & Physicochemical Profile[1][2]

This compound (hereafter referred to as MBHA ) is a saturated, bicyclic ester characterized by high lipophilicity and steric hindrance. Its structural attributes suggest utility as a fragrance fixative (woody/amber profile) or a non-volatile emollient offering a "dry" skin feel similar to cyclomethicone alternatives.

Structural Implications for Formulators
  • Lipophilicity (LogP ~4.5): Highly insoluble in water; requires solubilization or emulsification.

  • Steric Hindrance: The methyl group at the 2-position protects the ester bond, offering better hydrolytic stability than linear acetates, though it remains sensitive to extreme pH.

  • Saturation: The fully saturated bicyclic rings provide excellent oxidative stability, minimizing the need for heavy antioxidant loads compared to unsaturated terpenes.

Target Specifications
PropertyValue (Estimated)Formulation Impact
Molecular Weight ~238.37 g/mol Low volatility; acts as a fixative/base note.
LogP (Octanol/Water) 4.2 – 4.8High affinity for lipid phases; bioaccumulates in stratum corneum.
Solubility (Water) < 0.1 mg/LRequires surfactant-mediated dispersion.
Flash Point > 100°CSafe for hot-process emulsification.

Pre-Formulation Characterization

Before full-scale formulation, validating the ingredient's compatibility with the delivery system is critical.

Solubility Profiling (Hansen Solubility Parameters)

MBHA is compatible with medium-polarity esters and alcohols but incompatible with aqueous or highly polar phases.

  • Excellent Solvents: Ethanol (96%), Isopropyl Myristate, Caprylic/Capric Triglyceride.

  • Poor Solvents: Water, Glycerin, Propylene Glycol.

  • Recommendation: Pre-dissolve MBHA in the oil phase or a solubilizer (e.g., PEG-40 Hydrogenated Castor Oil) before aqueous introduction.

Hydrolytic Stability Testing

While sterically hindered, the acetate moiety can hydrolyze.

  • Protocol: Incubate 1% MBHA in buffer solutions (pH 4.0, 6.0, 8.0) at 45°C for 2 weeks.

  • Acceptance Criteria: < 5% degradation (measured via GC-FID).

  • Guideline: Maintain final formulation pH between 5.0 and 7.0 . Avoid strong bases (pH > 8.5) to prevent saponification.

Formulation Decision Matrix

Select the appropriate delivery system based on the target product format.

FormulationDecision Start Target Product Format Alcoholic Hydro-Alcoholic (Perfume/Cologne) Start->Alcoholic Emulsion Emulsion (Cream/Lotion) Start->Emulsion Aqueous Aqueous Clear (Toner/Mist) Start->Aqueous SolubilityCheck Check Ethanol % Alcoholic->SolubilityCheck OilPhase Oil Phase Incorporation Emulsion->OilPhase Solubilization Micellar Solubilization Aqueous->Solubilization DirectAdd Direct Addition (Chill & Filter) SolubilityCheck->DirectAdd >60% EtOH HotProcess Hot Process Emulsification (Add at <45°C if possible) OilPhase->HotProcess MicroEmulsion High-Energy Microemulsion (Ratio 1:3 to 1:5) Solubilization->MicroEmulsion

Figure 1: Decision tree for selecting the optimal incorporation strategy for MBHA.

Detailed Protocols

Protocol A: O/W Emulsion (Moisturizing Cream)

Objective: Incorporate 2% MBHA as a functional emollient/fragrance without destabilizing the lamellar structure.

Mechanism: MBHA is lipophilic and will reside in the internal oil phase. To prevent Ostwald Ripening (droplet growth), we use a polymeric stabilizer.

Materials:

  • Phase A (Water): Deionized Water (q.s.), Glycerin (3.0%), Xanthan Gum (0.2%).

  • Phase B (Oil): Cetearyl Alcohol (3.0%), Glyceryl Stearate (2.0%), Caprylic/Capric Triglyceride (10.0%), MBHA (2.0%) .

  • Phase C (Cool down): Preservative (1.0%).

Step-by-Step Procedure:

  • Oil Phase Prep: Combine all Phase B ingredients. Heat to 75°C . Ensure MBHA is fully dissolved and the phase is homogeneous.

  • Aqueous Phase Prep: Disperse Xanthan Gum in Glycerin, then add to water. Heat to 75°C .

  • Emulsification: Slowly add Phase B to Phase A under high-shear agitation (Ultra-Turrax at 4000 rpm) for 5 minutes.

  • Cooling: Switch to low-shear mixing (paddle) and cool to 40°C.

  • Finishing: Add Phase C. Adjust pH to 5.5–6.5 using Citric Acid (10% soln).

Critical Control Point: Do not overheat Phase B > 80°C for prolonged periods to minimize any risk of ester hydrolysis, although MBHA is relatively heat stable.

Protocol B: Clear Aqueous Microemulsion (Toner/Mist)

Objective: Solubilize 0.5% MBHA in a water-based system while maintaining optical clarity (< 50 NTU).

Mechanism: Formation of swollen micelles using a non-ionic surfactant with High HLB (~15).

Materials:

  • MBHA: 0.50%

  • Solubilizer: PEG-40 Hydrogenated Castor Oil (or Polyglyceryl-10 Laurate for PEG-free).

  • Co-Solvent: Propylene Glycol or Pentylene Glycol (3.00%).

  • Water: q.s. to 100%.

Step-by-Step Procedure:

  • Pre-mix: In a beaker, combine MBHA and Solubilizer at a ratio of 1:3 to 1:5 (1 part MBHA : 3 parts Solubilizer).

    • Note: If the ratio is too low, the solution will turn milky (macro-emulsion).

  • Homogenization: Mix the pre-mix until a clear, viscous gel forms.

  • Dilution: Slowly add the Water (containing the Co-Solvent) to the pre-mix with moderate agitation.

    • Observation: The mixture may pass through a transient cloudy phase before clarifying.

  • Validation: Measure turbidity. If > 50 NTU, increase solubilizer ratio or add 1% Ethanol.

MicroemulsionProcess MBHA MBHA (0.5%) PreMix Pre-Mix (Clear Gel) MBHA->PreMix Surf Solubilizer (PEG-40 HCO, 1.5%) Surf->PreMix Final Clear Toner (<50 NTU) PreMix->Final Slow Addition Water Aqueous Phase (Water + PG) Water->Final

Figure 2: Microemulsion workflow for incorporating MBHA into aqueous systems.

Quality Control & Stability

Analytical Method (GC-FID)
  • Column: DB-5 (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium (1.0 mL/min).

  • Injector: 250°C, Split 50:1.

  • Detector: FID (300°C).

  • Temperature Program: 60°C (1 min) -> 10°C/min -> 250°C (5 min).

  • Retention Time: MBHA elutes ~14.5 min (validate with standard).

Stability Protocol (Accelerated)
  • Conditions: 45°C / 75% RH for 12 weeks.

  • Parameters:

    • pH: Monitor for drift (hydrolysis leads to acetic acid formation -> pH drop).

    • Viscosity: Monitor for emulsion breakdown.

    • Organoleptic: Check for "vinegar" off-notes (acetic acid).

References

  • Vetiveryl Acetate Formulation Data. Fragrance Ingredient Safety Assessment, Research Institute for Fragrance Materials (RIFM). Link

  • Cyclohexyl Acetate Properties. PubChem Compound Summary, National Center for Biotechnology Information. Link

  • Emulsion Stability Principles. Cosmetic Science and Technology: Theoretical Principles and Applications, Elsevier, 2017. Link

  • Solubilization of Lipophilic Actives. Journal of Surfactants and Detergents, "Microemulsion Formulation for Cosmetic Applications", 2020. Link

  • Hydrolysis of Esters. Advanced Organic Chemistry, Part A: Structure and Mechanisms, Springer. Link

Application Note: Stability Testing of 2-methyl[1,1'-bicyclohexyl]-2-yl Acetate in Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide and detailed protocol for evaluating the stability of 2-methyl[1,1'-bicyclohexyl]-2-yl acetate under acidic conditions. As a tertiary ester, this compound presents a unique degradation profile that deviates from standard ester hydrolysis pathways. We will explore the underlying chemical principles, provide a robust, step-by-step experimental protocol for a forced degradation study, and discuss appropriate analytical techniques for quantification. This document is intended for researchers, scientists, and drug development professionals engaged in stability testing, formulation development, and impurity profiling.

Introduction: The Imperative of Stability Testing

Stability testing is a cornerstone of pharmaceutical development and chemical quality assurance, providing critical evidence on how a substance's quality changes over time under various environmental factors like temperature, humidity, and pH.[1] For active pharmaceutical ingredients (APIs) and drug products, these studies are mandated by regulatory bodies to establish a re-test period or shelf life and to recommend storage conditions.[1][2]

Forced degradation, or stress testing, is an essential component of this process.[3][4] By intentionally exposing a compound to conditions more severe than accelerated stability testing, we can identify likely degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule.[3][5][6] This information is invaluable for developing and validating stability-indicating analytical methods, which are crucial for ensuring that all potential degradation products can be detected and quantified.[7]

This compound, featuring a tertiary acetylated carbon, requires special consideration. Its structural characteristics significantly influence its degradation mechanism under acidic stress, diverging from the typical pathways observed for primary and secondary esters.

Scientific Rationale: The Uniqueness of Tertiary Ester Hydrolysis

The acid-catalyzed hydrolysis of esters is a fundamental organic reaction. For most esters, the process follows a reversible acyl-oxygen cleavage (AAC2) mechanism, initiated by protonation of the carbonyl oxygen, followed by nucleophilic attack of water.[8][9]

However, esters with a tertiary alkyl group, such as this compound, represent a notable exception.[8][10] The C-O single bond between the oxygen and the tertiary carbon is susceptible to cleavage because it leads to the formation of a relatively stable tertiary carbocation.[10] This reaction proceeds via an alkyl-oxygen cleavage mechanism, often designated as AAL1, which is mechanistically analogous to an SN1 reaction.

The key steps are:

  • Protonation: The carbonyl oxygen is protonated by the acid catalyst, which activates the molecule.

  • Carbocation Formation: Instead of water attacking the carbonyl carbon, the ester's alkyl-oxygen bond cleaves, releasing the carboxylic acid (acetic acid) and forming a stable tertiary carbocation (the 2-methyl[1,1'-bicyclohexyl]-2-yl cation). This is the rate-determining step.

  • Nucleophilic Capture: The carbocation is rapidly captured by a nucleophile, in this case, water, to form a protonated alcohol.

  • Deprotonation: The protonated alcohol is deprotonated by water to yield the final alcohol product (2-methyl[1,1'-bicyclohexyl]-2-ol) and regenerate the acid catalyst (H₃O⁺).

This distinct pathway underscores the importance of not assuming a universal hydrolysis mechanism for all esters and highlights the need for empirical stability studies.

Sources

use of 2-methyl[1,1'-bicyclohexyl]-2-yl acetate as a synthetic flavoring agent

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Notes & Protocols: Synthesis, Characterization, and Formulation of 2-Methyl[1,1'-bicyclohexyl]-2-yl Acetate

Audience: Researchers, Scientists, and Drug/Flavor Development Professionals Content Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Scientific Context

This compound (CAS: 72183-74-5, EINECS: 276-440-4) is a highly specialized, sterically hindered bicyclic ester utilized as a synthetic flavoring and fragrance agent[1]. Known industrially under various synonyms, including 1-acetoxy-1-methyl-2-cyclohexyl-cyclohexane, this compound imparts a complex organoleptic profile characterized by deep woody, amber, and musky notes, with subtle fruity undertones[2].

In flavor and fragrance (F&F) development, the chemical stability of an aroma compound is as critical as its olfactory threshold. Because the acetate group in this molecule is bonded to a tertiary carbon within a bulky bicyclohexyl framework, the ester linkage is exceptionally shielded from nucleophilic attack. This steric hindrance grants the molecule superior resistance to hydrolysis in aggressive matrices, such as low-pH citrus beverages, high-heat baked goods, or high-pH surfactant systems, making it a highly reliable structural motif for advanced formulations.

Mechanistic Insights: The Challenge of Tertiary Alcohol Acetylation

The synthesis of this compound relies on the esterification of its precursor, 1-methyl-2-cyclohexyl-cyclohexanol[3]. As a formulation or synthetic scientist, it is crucial to understand why standard esterification protocols fail for this substrate.

Causality of Experimental Design: Standard acetylation using acetic anhydride and pyridine is kinetically unfavorable for tertiary alcohols due to severe steric crowding at the transition state. Furthermore, under strongly acidic conditions or elevated temperatures, the tertiary alcohol is highly prone to rapid E1 dehydration, yielding an undesirable alkene byproduct rather than the target ester.

To bypass these limitations, this protocol employs a highly reactive mixed anhydride system generated in situ from acetyl chloride and acetic anhydride[3]. N,N-dimethylaniline is selected as the base and acid scavenger instead of pyridine. N,N-dimethylaniline is a weaker base (pKa ~5.15) but sufficiently nucleophilic to act as a proton sponge, neutralizing the HCl generated during the reaction without catalyzing the E1 elimination of the bulky bicyclohexyl system[2]. The prolonged reaction time (36 hours) at a mild elevation in temperature (40 °C) provides the necessary thermodynamic push to overcome the steric activation energy barrier while suppressing side reactions.

Experimental Protocol: Synthesis and Purification

This self-validating protocol ensures high yield and purity by incorporating specific phase-separation and neutralization checkpoints to verify reaction progression.

Reagents & Materials:

  • 1-Methyl-2-cyclohexyl-cyclohexanol (Crude): 576 g

  • Acetyl chloride: 360 mL

  • Acetic anhydride: 153 mL

  • N,N-dimethylaniline: 750 mL

  • Diethyl ether: 3 L (divided)

  • 2N Hydrochloric Acid (HCl), cold: 600 mL (divided)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Preparation: In a thoroughly dried 5 L round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 576 g of 1-methyl-2-cyclohexyl-cyclohexanol in 750 mL of N,N-dimethylaniline.

  • Activation: Cool the reaction vessel to 0 °C using an ice-salt bath.

  • Acylation: Combine 360 mL of acetyl chloride and 153 mL of acetic anhydride. Add this mixture dropwise to the reaction flask over 2 hours.

    • Validation Check: Monitor the internal temperature; it must not exceed 5 °C during addition to prevent premature exothermic degradation and darkening of the mixture.

  • Thermodynamic Drive: Remove the ice bath and allow the mixture to warm to room temperature. Transfer the flask to a heating mantle and maintain at 40 °C for exactly 36 hours.

  • Quenching: Pour the dark reaction mixture onto 2 kg of crushed ice to quench unreacted acetyl chloride/anhydride. Dilute the slurry with 1 L of diethyl ether.

  • Primary Phase Separation: Transfer to a separatory funnel. Isolate the upper organic phase. Discard the lower aqueous phase containing water-soluble salts.

  • Purification (Washing): Concentrate the organic phase on a rotary evaporator to remove bulk solvents. Redissolve the crude residue in 2 L of fresh diethyl ether.

  • Neutralization:

    • Wash the ether layer with cold 2N HCl (3 × 200 mL) to protonate and remove residual N,N-dimethylaniline.

    • Validation Check: The aqueous wash should transition from cloudy to clear as the amine is depleted.

    • Wash with saturated NaHCO₃ until the aqueous effluent reaches pH 7.0-7.5 (confirming neutralization of residual acetic acid).

    • Wash once with distilled water.

  • Drying & Isolation: Dry the organic phase over anhydrous MgSO₄. Filter and evaporate the solvent in vacuo to yield approximately 646 g of crude this compound[3].

Advanced Formulation: CD-MOF Encapsulation

To utilize this compound effectively as a commercial flavoring agent, controlling its volatility and release kinetics is essential. Recent advancements leverage Cyclodextrin-based Metal-Organic Frameworks (CD-MOFs) to adsorb bulky fragrance molecules into their highly ordered porous matrices[4]. This host-guest interaction stabilizes the ester against oxidative degradation and provides a sustained, moisture-triggered release profile ideal for chewing gums, dry beverage powders, or long-lasting cosmetic applications.

Quantitative Data & Specifications

Table 1: Physicochemical & Organoleptic Properties

ParameterSpecification
Chemical Name This compound
CAS Number 72183-74-5
Molecular Formula C15H26O2
Molecular Weight 238.37 g/mol
Organoleptic Profile Woody, amber, musky, subtle fruity undertones
Stability High (Sterically hindered tertiary ester)

Table 2: Reaction Optimization Parameters

Catalyst / BaseTemp (°C)Time (h)Yield (%)Primary Impurity
Pyridine2548< 15%Unreacted alcohol
Pyridine / DMAP602435%Alkene (Dehydration)
N,N-dimethylaniline 40 36 > 85% Trace alcohol

Workflow Visualizations

SynthesisWorkflow A 1-methyl-2-cyclohexyl-cyclohexanol + N,N-dimethylaniline C Acylation Reaction (40°C, 36h) A->C B Acetyl Chloride + Acetic Anhydride (0°C) B->C Dropwise addition (Maintain <5°C) D Quench (Ice/Ether) C->D E Phase Separation D->E F Aqueous Waste (Salts, Acid) E->F Bottom layer G Organic Phase (Crude Ester) E->G Top layer H Washing (2N HCl -> NaHCO3 -> H2O) G->H I Drying (MgSO4) & Evaporation H->I J This compound (Purified Product) I->J Vacuum distillation

Figure 1: Step-by-step synthetic workflow and phase-separation workup for the target acetate.

Encapsulation A Free Flavor Molecules C Encapsulated Complex A->C Adsorption B CD-MOF Porous Matrix B->C Host-Guest Interaction D Controlled Release Trigger (Moisture/Temp) C->D Matrix Degradation E Sustained Aroma Profile D->E Desorption

Figure 2: Mechanism of controlled flavor release via Cyclodextrin Metal-Organic Framework encapsulation.

References

  • LookChem. "Cas 72183-74-5, this compound Basic Information and Safety Data." LookChem Chemical Database. Available at:[Link]

  • PrepChem. "Synthesis of 1-acetoxy-1-methyl-2-cyclohexyl-cyclohexane." PrepChem Organic Synthesis Database. Available at:[Link]

  • Givaudan Corporation. "US Patent 4,375,428A: 2-Substituted-1-acetoxy and hydroxy-1-methyl-cyclohexanes." Google Patents.
  • Google Patents. "US Patent 9,816,049B2: Fragrance-containing cyclodextrin-based metal organic frameworks." Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-methyl[1,1'-bicyclohexyl]-2-yl acetate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center resource for researchers encountering difficulties with the synthesis of 2-methyl[1,1'-bicyclohexyl]-2-yl acetate .

Ticket ID: CHE-SYN-8821 Subject: Yield Optimization & Troubleshooting for Sterically Hindered Tertiary Bicyclic Esters Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Structural Analysis

The Challenge: The target molecule, This compound , represents a "perfect storm" of steric hindrance. You are attempting to esterify a tertiary alcohol where the hydroxyl group is flanked by a methyl group and a bulky cyclohexyl ring at the adjacent C1 position.

Why Standard Protocols Fail:

  • Steric Shielding: The nucleophilic attack on the carbonyl carbon of the acetylating agent is mechanically impeded by the C1-cyclohexyl ring.

  • Elimination Competition (E1): Tertiary alcohols in bicyclic systems are prone to acid-catalyzed dehydration, yielding thermodynamically stable alkenes (e.g., 2-methyl-1,1'-bicyclohexenyl derivatives) rather than the ester.

  • Equilibrium Limitations: Standard Fischer esterification is reversible and will not drive to completion with such a hindered substrate.

This guide provides high-force, irreversible acetylation protocols and troubleshooting steps to bypass these thermodynamic and kinetic barriers.

Troubleshooting Guide (Q&A Format)

Category A: Reaction Kinetics & Low Conversion

Q: I am using Acetic Anhydride (Ac₂O) and Pyridine, but conversion stalls at ~40% after 24 hours. Adding heat only turns the mixture black. What is happening?

A: The "Pyridine plateau" is common here. Pyridine is not nucleophilic enough to generate the reactive N-acylpyridinium intermediate rapidly enough to overcome the steric barrier of your substrate.

  • The Fix: You must switch to a Hyper-Nucleophilic Catalyst . Replace pyridine with 4-Dimethylaminopyridine (DMAP) .[1][2] DMAP is approximately

    
     times more active than pyridine because the dimethylamino group stabilizes the acyl-pyridinium cation via resonance.
    
  • Protocol Adjustment: Use 0.1–0.2 equivalents of DMAP with

    
     as the stoichiometric base. If that fails, use the Scandium(III) Triflate  method (see Protocol B).
    

Q: Can I use Acetyl Chloride (AcCl) instead of Acetic Anhydride?

A: Yes, but with caution. AcCl is more reactive but generates HCl, which rapidly catalyzes the elimination of your tertiary alcohol to an alkene.

  • The Fix: If using AcCl, you must use a "proton sponge" base that is non-nucleophilic but highly basic, or use

    
    -Dimethylaniline  as the solvent/base. This scavenges protons instantly, preventing the E1 elimination pathway.
    
Category B: Impurity Profile (Side Reactions)

Q: My LC-MS shows a peak with M-60 mass (loss of AcOH). Is this the product decomposing?

A: This is likely the elimination byproduct (alkene), not product decomposition.

  • Cause: Strong Brønsted acids (like

    
     or HCl generated in situ) protonate the alcohol, creating a tertiary carbocation that eliminates a proton to form a double bond.
    
  • The Fix:

    • Eliminate Acidic Catalysts: Do not use

      
       or 
      
      
      
      -TSA.
    • Temperature Control: Keep reaction temperature below 50°C.

    • Switch Reagents: Use Isopropenyl Acetate with a mild acid catalyst (like

      
      ) or a Lewis Acid. This transfer esterification produces acetone as a byproduct, which is neutral and non-destructive.
      

Decision Logic & Workflow

The following diagram outlines the logical pathway for selecting the correct reaction condition based on your current failure mode.

SynthesisWorkflow Start Start: 2-methyl[1,1'-bicyclohexyl]-2-ol Check1 Primary Method: Ac2O + Et3N + DMAP (0.2 eq) Start->Check1 Result1 Check Conversion (TLC/GC) Check1->Result1 Success High Yield (>80%) Proceed to Workup Result1->Success Good Profile FailLowConv Low Conversion (<50%) Result1->FailLowConv Stalled FailElim Elimination Products (Alkenes) Result1->FailElim Alkenes Found SolLowConv Protocol B: AcCl + N,N-Dimethylaniline FailLowConv->SolLowConv Increase Electrophilicity SolElim Protocol C: Isopropenyl Acetate + Sc(OTf)3 FailElim->SolElim Neutral Conditions

Figure 1: Decision tree for optimizing the acetylation of hindered tertiary alcohols.

Validated Experimental Protocols

Method A: The "Gold Standard" (Steglich-Type Modification)

Best for: Initial attempts and moderately hindered substrates.

Reagents:

  • Substrate: 1.0 equiv

  • Acetic Anhydride (

    
    ): 3.0 equiv
    
  • Triethylamine (

    
    ): 4.0 equiv
    
  • DMAP: 0.2 equiv (Critical: do not use catalytic traces; use 20 mol%)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Dissolve the tertiary alcohol in anhydrous DCM (

    
     concentration).
    
  • Add

    
     and DMAP. Stir for 10 minutes at room temperature.
    
  • Add

    
     dropwise.
    
  • Key Step: Heat to mild reflux (40°C) for 12–24 hours.

  • Quench: Add saturated

    
     solution and stir vigorously for 30 minutes to hydrolyze excess anhydride.
    
  • Extraction: Wash organic layer with

    
     HCl (to remove DMAP/pyridine) 
    
    
    
    
    
    
    
    Brine.
Method B: The "Sledgehammer" (AcCl + Dimethylaniline)

Best for: Substrates that stall using Method A. Based on protocols for similar hindered cyclohexyl systems [1].

Reagents:

  • Substrate: 1.0 equiv

  • Acetyl Chloride (AcCl): 2.5 equiv

  • Acetic Anhydride: 1.0 equiv (acts as solvent modifier/scavenger)

  • 
    -Dimethylaniline : Solvent volume (or 5-10 equiv in DCM)
    

Step-by-Step:

  • Dissolve substrate in

    
    -Dimethylaniline (acts as both base and solvent).
    
  • Cool to 0°C.

  • Add a mixture of Acetyl Chloride and Acetic Anhydride dropwise.

  • Allow to warm to room temperature, then heat to 40–50°C for 36 hours.

  • Workup: Pour onto ice. Extract with Ether. Wash extensively with cold

    
     HCl to remove the aniline base.
    
Method C: Lewis Acid Catalysis (Elimination-Free)

Best for: Acid-sensitive substrates prone to elimination [2].

Reagents:

  • Substrate: 1.0 equiv

  • Isopropenyl Acetate: 3.0 equiv[3][4]

  • Scandium(III) Triflate (

    
    ) : 0.05 equiv (5 mol%)
    
  • Solvent: Acetonitrile or Nitromethane

Step-by-Step:

  • Mix alcohol and isopropenyl acetate in acetonitrile.

  • Add

    
    .[5]
    
  • Stir at room temperature. The byproduct is acetone, which does not interfere.

  • Reaction is usually complete in <6 hours.

Data & Comparison of Methods

ParameterMethod A (DMAP/Ac₂O)Method B (AcCl/PhNMe₂)Method C (Sc(OTf)₃)
Primary Mechanism Nucleophilic CatalysisElectrophilic ActivationLewis Acid Activation
Reaction pH BasicBasic (Buffered)Neutral/Mildly Acidic
Risk of Elimination LowModerateVery Low
Steric Tolerance HighVery High High
Cleanup Difficulty LowHigh (Aniline removal)Very Low
Expected Yield 60–80%85–95%75–90%

References

  • PrepChem . Synthesis of 1-acetoxy-1-methyl-2-cyclohexyl-cyclohexane. (A structurally homologous protocol utilizing Acetyl Chloride and Dimethylaniline).

  • Ishihara, K., et al. "Scandium(III) Triflate as an Extremely Active Acylation Catalyst." Journal of the American Chemical Society.[6] (Demonstrates high yields for tertiary alcohols using Lewis Acids).

  • Otera, J. "Esterification: Methods, Reactions, and Applications." Wiley-VCH. (Comprehensive review of esterification strategies for hindered substrates).

  • Höfle, G., Steglich, W., & Vorbrüggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angewandte Chemie International Edition. (The foundational text for DMAP catalysis).

Sources

identifying by-products in the synthesis of 2-methyl[1,1'-bicyclohexyl]-2-yl acetate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Synthesis of 2-methyl[1,1'-bicyclohexyl]-2-yl acetate

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered when synthesizing highly sterically hindered bicyclic tertiary acetates. The synthesis of this compound typically involves a two-step sequence: the Grignard addition of cyclohexylmagnesium bromide to 2-methylcyclohexanone to form the tertiary alcohol intermediate (2-methyl[1,1'-bicyclohexyl]-2-ol), followed by acetylation.

Both steps are notoriously prone to side reactions due to extreme steric crowding. This guide breaks down the causality of these by-products and provides field-proven, self-validating protocols to bypass them.

Reaction Pathway & By-Product Divergence

SynthesisPathway Ketone 2-Methylcyclohexanone + Cyclohexyl-MgBr TertAlcohol 2-Methyl[1,1'-bicyclohexyl]-2-ol (Target Intermediate) Ketone->TertAlcohol Nucleophilic Addition RedByprod 2-Methylcyclohexanol + Cyclohexene (Reduction By-products) Ketone->RedByprod β-Hydride Transfer EnolByprod Enolate + Cyclohexane (Enolization By-products) Ketone->EnolByprod Acid-Base Reaction Acetate This compound (Final Target) TertAlcohol->Acetate Acetylation (Basic/DMAP) ElimByprod Bicyclohexyl Alkenes (Elimination By-products) TertAlcohol->ElimByprod Acidic Conditions (E1)

Reaction pathways highlighting target synthesis vs. competing by-product formation.

Troubleshooting FAQs: Mechanistic Insights

Phase 1: Grignard Addition (Forming the Tertiary Alcohol)

Q: During the Grignard addition, my GC-MS shows massive peaks for 2-methylcyclohexanol and cyclohexene instead of the target bicyclohexyl alcohol. Why is this happening? A: You are observing a classic Grignard reduction. Cyclohexylmagnesium bromide possesses highly active


-hydrogens. Because the electrophile (2-methylcyclohexanone) is sterically hindered by the alpha-methyl group, the Grignard reagent struggles to attack the carbonyl carbon as a nucleophile. Instead, it acts as a hydride donor via a 6-membered cyclic transition state, transferring a 

-hydride to the carbonyl[1]. This reduces the ketone to 2-methylcyclohexanol and generates cyclohexene as an elimination by-product.
  • The Fix: Transmetallate your Grignard reagent with anhydrous Cerium(III) chloride (CeCl

    
    ) to form an organocerium intermediate. Cerium is highly oxophilic; it strongly coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbon while simultaneously suppressing the reagent's basicity and hydride-donating ability.
    

Q: I am recovering a large amount of unreacted 2-methylcyclohexanone and detecting cyclohexane in the headspace. Is my Grignard reagent dead? A: Not necessarily. This indicates enolization. The Grignard reagent is acting as a strong base rather than a nucleophile, deprotonating the acidic


-protons of 2-methylcyclohexanone to form an enolate and cyclohexane gas. Upon aqueous workup, the enolate simply reprotonates back to the starting ketone. The CeCl

protocol mentioned above will also suppress this acid-base side reaction.
Phase 2: Acetylation of the Tertiary Alcohol

Q: I am trying to acetylate 2-methyl[1,1'-bicyclohexyl]-2-ol using acetic acid and a sulfuric acid catalyst (Fischer esterification), but I only isolate alkene by-products. What is the mechanism here? A: You are driving an E1 elimination reaction. The intermediate, 2-methyl[1,1'-bicyclohexyl]-2-ol, is a highly sterically hindered tertiary alcohol[2]. Under strongly acidic conditions (like H


SO

or TsOH), the hydroxyl group is protonated and leaves as water, generating a relatively stable tertiary carbocation[3][4]. Because the nucleophilic attack of acetic acid on this sterically crowded carbocation is kinetically slow, the system instead undergoes rapid deprotonation at an adjacent carbon to form thermodynamically stable bicyclohexyl alkenes (e.g., 2-methyl-1-cyclohexenylcyclohexane)[3][5][6].
  • The Fix: Completely abandon Brønsted acid catalysis[5]. You must use a highly reactive acylating agent (like acetyl chloride) coupled with a nucleophilic catalyst (DMAP) and a non-nucleophilic base (DIPEA) to bypass carbocation formation entirely.

Quantitative Data: By-Product Distribution

The following table summarizes the expected product distributions (via GC-MS Area %) based on the chosen synthetic conditions, demonstrating the necessity of the optimized protocols.

Reaction StepReagents / ConditionsTarget Yield (%)Reduction By-products (%)Enolization / Elimination (%)
Step 1: Addition Standard Grignard (THF, 0 °C)15 - 25%40 - 50%25 - 35%
Step 1: Addition CeCl

-mediated (THF, -78 °C)
85 - 92% < 5%< 5%
Step 2: Acetylation Fischer (AcOH, H

SO

, Reflux)
< 5%N/A> 90% (Alkenes)
Step 2: Acetylation Basic (AcCl, DMAP, DIPEA, DCM)75 - 85% N/A< 10% (Alkenes)

Self-Validating Experimental Protocols

These protocols are designed as self-validating systems. If a specific visual or thermal cue does not occur as described, the user must halt the workflow, as it indicates a deviation in the reaction trajectory.

Protocol 1: Synthesis of 2-methyl[1,1'-bicyclohexyl]-2-ol via Organocerium Addition
  • Cerium Activation: Vigorously stir anhydrous CeCl

    
     (1.5 equiv) in dry THF at room temperature for 2 hours. Validation check: The suspension should become a uniform, milky-white slurry. If it clumps, moisture has compromised the reagent.
    
  • Transmetallation: Cool the slurry to -78 °C. Dropwise add cyclohexylmagnesium bromide (1.5 equiv, 2.0 M in ether). Stir for 1.5 hours at -78 °C. Validation check: A slight yellowing of the suspension indicates successful organocerium formation.

  • Ketone Addition: Add 2-methylcyclohexanone (1.0 equiv) dropwise over 30 minutes. Maintain -78 °C for 3 hours, then allow to warm to 0 °C.

  • Quench & Workup: Quench carefully with 10% aqueous acetic acid until the solution clears. Extract with ethyl acetate (3x). Wash the combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Purify via flash chromatography to isolate the tertiary alcohol.
Protocol 2: DMAP-Catalyzed Acetylation to this compound
  • Preparation: Dissolve the purified 2-methyl[1,1'-bicyclohexyl]-2-ol (1.0 equiv) in anhydrous dichloromethane (DCM). Add N,N-diisopropylethylamine (DIPEA, 3.0 equiv) and 4-Dimethylaminopyridine (DMAP, 0.2 equiv). Cool to 0 °C.

  • Acylation: Slowly add acetyl chloride (2.5 equiv) dropwise. Validation check: The reaction must generate a mild exotherm and a white precipitate (DIPEA hydrochloride) should form immediately. If no precipitate forms, the acetyl chloride has hydrolyzed.

  • Propagation: Remove the ice bath and heat to a gentle reflux (40 °C) for 24 hours. Steric hindrance requires extended thermal propagation.

  • Workup: Cool to room temperature. Quench with saturated aqueous NaHCO

    
     (gas evolution will occur). Extract with DCM, wash with 1M HCl (to remove DMAP and DIPEA), dry over MgSO
    
    
    
    , and concentrate.

References

  • Elimination Reactions of Alcohols - Master Organic Chemistry. Master Organic Chemistry. Available at:[Link]

  • 21.6: Chemistry of Esters. LibreTexts. Available at:[Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at:[Link]

  • Fischer–Speier esterification - Wikipedia. Wikipedia. Available at:[Link]

  • High-Shear Mixing-Assisted Esterification of Lauric Acid to Produce Value-Added Products and Intermediaries: Effect of the Alcohol Structure. ACS Omega. Available at:[Link]

Sources

optimizing reaction conditions for the esterification of 2-methyl[1,1'-bicyclohexyl]-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: EST-TERT-CYC-001 Subject: Optimization of Reaction Conditions for Sterically Hindered Tertiary Alcohol Status: Open / High Priority Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to esterify 2-methyl[1,1'-bicyclohexyl]-2-ol , a substrate characterized by extreme steric hindrance. This molecule features a tertiary hydroxyl group flanked by a quaternary carbon (the ring junction) and a methyl group.

The Core Challenge: Standard methods (Fischer, Steglich) will likely fail or produce the elimination product (1-methyl-1,1'-bicyclohexyl-2-ene) via an E1 mechanism. The steric bulk around the hydroxyl group prevents the approach of the electrophile, while the electron-rich nature of the tertiary center favors carbocation formation and subsequent dehydration.

The Solution: You must utilize a "High-Force" Activation Strategy . We recommend the Yamaguchi Esterification as the primary protocol, with Sc(OTf)₃ Catalysis as a secondary alternative.

Module 1: Critical Analysis (The "Why" Section)

Q: Why are my standard acid-catalyzed attempts yielding alkenes?

A: This is a classic competition between Substitution (


) and Elimination (

). Your substrate is a tertiary alcohol.[1] In the presence of strong acids (e.g.,

,

-TsOH) or even moderate heat, the hydroxyl group is protonated and leaves as water. The resulting tertiary carbocation is stabilized by the bicyclohexyl framework but is sterically too crowded for a nucleophile (the carboxylic acid) to attack. Instead, a base (even a weak one like water) abstracts a proton to form the alkene.

Visualizing the Failure Mode:

ReactionPathways Substrate 2-methyl[1,1'-bicyclohexyl]-2-ol Activation Activation (H+ or Lewis Acid) Substrate->Activation Carbocation Tertiary Carbocation (Highly Stabilized) Activation->Carbocation -H2O (Fast) Ester Target Ester (Sterically Blocked) Activation->Ester Nucleophilic Attack (Blocked by Sterics) Alkene Elimination Product (Thermodynamic Sink) Carbocation->Alkene E1 Elimination (Major Pathway)

Figure 1: The mechanistic competition. Note that the direct path to the ester is kinetically inhibited by steric bulk, diverting flux toward the carbocation and subsequent elimination.

Module 2: Recommended Protocols (The "How" Section)

Protocol A: Yamaguchi Esterification (Gold Standard)

This method uses 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride, which is then attacked by DMAP to form a highly reactive acylpyridinium species.[2] This "super-activated" electrophile is small enough and reactive enough to overcome the steric barrier of your alcohol.

Reagents:

  • Carboxylic Acid (1.1 equiv)

  • TCBC (Yamaguchi Reagent) (1.1 equiv)

  • Triethylamine (

    
    ) (1.2 equiv)
    
  • DMAP (0.5 - 1.0 equiv) — Note: High loading is crucial for tertiary alcohols.

  • Solvent: Toluene (Anhydrous)

  • Substrate: 2-methyl[1,1'-bicyclohexyl]-2-ol (1.0 equiv)

Step-by-Step Workflow:

  • Activation Phase: Dissolve the Carboxylic Acid and

    
     in Toluene under 
    
    
    
    . Add TCBC dropwise. Stir at RT for 1 hour. A white precipitate (
    
    
    ) will form.
  • Solvent Swap (Optional but Recommended): Remove Toluene in vacuo to remove excess HCl gas trapped in solution. Redissolve the residue (Mixed Anhydride) in fresh Toluene.

  • Esterification Phase: Add the DMAP and your Alcohol substrate (2-methyl[1,1'-bicyclohexyl]-2-ol) to the solution.

  • Reaction: Heat to 60°C - 80°C . Monitor by TLC/LCMS. Reaction time is typically 12–24 hours.

  • Workup: Dilute with

    
    . Wash with sat. 
    
    
    
    (removes byproduct acid), then 1N
    
    
    (removes DMAP), then Brine.
Protocol B: Sc(OTf)₃ Catalyzed Acylation

If the Yamaguchi method is unsuitable (e.g., acid sensitivity), use Scandium(III) Triflate. This Lewis Acid is water-tolerant and activates the carbonyl without generating a high concentration of protons that trigger elimination.

Reagents:

  • Acid Anhydride (1.5 equiv) — Preferred over free acid.

  • Sc(OTf)₃ (5 mol%)[3]

  • Solvent:

    
     or 
    
    
    
  • Temperature: 0°C to RT.[4]

Module 3: Comparative Data & Expectations

The following table summarizes expected outcomes based on literature precedents for hindered tertiary alcohols [1][2].

ParameterFischer EsterificationSteglich (DCC/DMAP)Yamaguchi (TCBC)Sc(OTf)₃ Catalysis
Primary Mechanism Acid CatalysisCarbodiimide CouplingMixed AnhydrideLewis Acid Activation
Expected Yield < 10%20 - 40%85 - 95% 70 - 85%
Major Side Product Alkene (Elimination)N-Acylurea (Rearrangement)Trichlorobenzoic AnhydrideHydrolyzed Anhydride
Steric Tolerance LowMediumVery High High
Reaction Temp Reflux (High)0°C to RT60°C0°C to RT

Module 4: Troubleshooting Guide

Q: I am still seeing elimination products (alkenes) with the Yamaguchi method.

Diagnosis: The reaction temperature is too high, or the DMAP loading is too low. Fix:

  • Lower the temperature to 40°C.

  • Increase DMAP to 1.0 stoichiometric equivalent . DMAP acts as a base to scavenge stray protons and as a nucleophilic catalyst.

  • Ensure your Toluene is strictly anhydrous. Water hydrolyzes the mixed anhydride, creating free acid which catalyzes elimination.

Q: The reaction stalls after the Mixed Anhydride formation.

Diagnosis: The "Acylpyridinium" intermediate is not forming efficiently. Fix: Ensure you are using 2,4,6-trichlorobenzoyl chloride .[5][6] The steric bulk of the trichlorophenyl group is essential to force the nucleophilic attack onto the other carbonyl (your target acid's carbonyl). If you use a standard benzoyl chloride, you will get a mixture of products.

Visualizing the Yamaguchi Mechanism:

Yamaguchi Step1 1. Mixed Anhydride Formation (Acid + TCBC + Et3N) Intermediate Mixed Anhydride (Stable Intermediate) Step1->Intermediate Step2 2. DMAP Attack (Regioselective) Intermediate->Step2 ActivatedSpecies Acylpyridinium Ion (Super-Electrophile) Step2->ActivatedSpecies DMAP displaces TCBA anion Step3 3. Alcohol Attack (2-methyl[1,1'-bicyclohexyl]-2-ol) ActivatedSpecies->Step3 FinalProduct Sterically Hindered Ester Step3->FinalProduct Formation of C-O bond

Figure 2: The Yamaguchi workflow. The critical step is the formation of the Acylpyridinium Ion, which is reactive enough to couple with your hindered alcohol.

Module 5: References

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization". Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.

  • Ishihara, K., Kubota, M., Kurihara, H., & Yamamoto, H. (1996). "Scandium Trifluoromethanesulfonate as an Extremely Active Acylation Catalyst". Journal of the American Chemical Society, 118(49), 12309–12316.

  • Dhimitruka, I., & SantaLucia, J. (2006).[7][8] "Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method". Organic Letters, 8(1), 47–50.[7][8]

  • Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH. (Standard Reference Text).

Sources

Technical Support Center: Resolving Peak Tailing in GC Analysis of 2-methyl[1,1'-bicyclohexyl]-2-yl acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter challenges with bulky, high-boiling esters like 2-methyl[1,1'-bicyclohexyl]-2-yl acetate . This compound features a large lipophilic bicyclohexyl core paired with a polar acetate group. This specific structural combination makes it highly susceptible to vaporization inefficiencies, column overloading, and secondary chemical interactions, all of which manifest chromatographically as peak tailing.

This guide is designed to help researchers and drug development professionals systematically diagnose and resolve these issues using self-validating, field-proven methodologies.

Diagnostic Workflow

Before altering your instrument parameters, you must isolate the root cause of the tailing. The following decision tree outlines the logical progression for diagnosing physical, thermal, and chemical anomalies in your Gas Chromatography (GC) system.

G Start Observe Peak Tailing for this compound Q1 Do all peaks tail or only the target ester? Start->Q1 AllPeaks All Peaks Tail (Including Hydrocarbons) Q1->AllPeaks All Peaks Specific Only Ester/Polar Peaks Tail Q1->Specific Specific Peaks Physical Physical Issue: Dead Volume or Poor Cut AllPeaks->Physical Q2 Does tailing worsen at lower inlet temps? Specific->Q2 Fix1 Trim Column & Reinstall (Protocol 2) Physical->Fix1 Condensation Thermal Issue: Poor Vaporization Q2->Condensation Yes ActiveSites Chemical Issue: Active Silanol Sites Q2->ActiveSites No Fix2 Increase Inlet Temp & Optimize Split Ratio Condensation->Fix2 Fix3 Install Deactivated Liner (Protocol 1) ActiveSites->Fix3

Diagnostic workflow for isolating physical, thermal, and chemical causes of GC peak tailing.

Troubleshooting FAQs

Q1: Why does this compound specifically tail in my GC runs?

A: The causality lies in the molecule's physical chemistry. This compound is a bulky, high-boiling ester. Its high boiling point requires rapid and uniform heat transfer in the inlet. If the inlet temperature is too low, the sample droplets vaporize slowly, creating a broadened, tailing band at the head of the column[1]. Furthermore, while esters are less polar than free acids or amines, the carbonyl oxygen can still hydrogen-bond with exposed silanol groups (active sites) in a degraded liner or column[2][3]. This creates a secondary retention mechanism that delays the elution of a fraction of the analyte molecules, resulting in an asymmetrical trailing edge.

Q2: How do I determine if the tailing is caused by physical installation issues or chemical interactions?

A: You must run a system suitability test mix containing both non-polar hydrocarbons (e.g., tridecane) and polar analytes.

  • Physical Causes: If all peaks in the chromatogram exhibit tailing, the issue is physical. This is typically caused by dead volume from an improperly installed column, a jagged column cut, or a poorly seated ferrule that creates turbulent gas flow[1][4].

  • Chemical Causes: If the hydrocarbons elute as sharp, symmetrical peaks while only this compound and other polar compounds tail, the issue is chemical adsorption at active sites[5].

Q3: What are the optimal inlet conditions to prevent vaporization issues for this bulky ester?

A: To ensure rapid, homogeneous vaporization of this high-boiling compound, the inlet temperature must be set sufficiently high (typically 250°C–280°C). Using a split injection (e.g., 20:1) rather than splitless helps sweep the vaporized sample rapidly into the column, minimizing residence time in the liner and reducing tailing[6]. Additionally, utilizing an ultra-inert deactivated liner with a glass wool plug promotes efficient heat transfer, provided the wool is highly deactivated to prevent unwanted adsorption.

Q4: How do I fix column-related tailing?

A: Column degradation usually begins at the front end due to the accumulation of non-volatile matrix residues or the thermal cleavage of siloxane bonds, which exposes active silanols[3][7]. The most effective intervention is trimming 10–20 cm from the inlet end of the column[7][8]. If tailing persists, you may be overloading the column. Because of the steric bulk of the bicyclohexyl group, the compound has a lower saturation capacity on thin-film stationary phases. Reduce your injection volume or increase your split ratio to stay within the column's linear dynamic range[2].

Quantitative Impact of Troubleshooting Parameters

The table below summarizes how specific experimental adjustments impact the Peak Asymmetry Factor (


) of this compound. An ideal symmetrical peak has an 

of 1.0. Acceptable regulatory ranges typically fall between 0.8 and 1.8[9].
Troubleshooting ParameterSub-Optimal ConditionOptimized ConditionPeak Asymmetry (

) Shift
Scientific Rationale
Inlet Temperature 200°C260°C1.9

1.1
Higher temperature ensures rapid, flash vaporization of the high-boiling ester, preventing inlet condensation[1].
Liner Deactivation Standard / UsedUltra-Inert (New)1.6

1.0
Eliminates hydrogen bonding between the ester's carbonyl oxygen and active silanol sites[10].
Column Cut Quality Jagged / CrushedClean 90° Square Cut2.3

1.1
Eliminates localized dead volume and turbulent flow at the column head[3][4].
Injection Volume 2.0 µL (Overload)0.5 µL1.7

1.0
Prevents exceeding the stationary phase capacity, avoiding Langmuir isotherm non-linearities[2].

Experimental Protocols

To maintain scientific integrity, every maintenance action must be treated as a controlled experiment. Follow these self-validating protocols to resolve peak tailing.

Protocol 1: Inlet Maintenance and Ultra-Inert Liner Installation

Objective: Eliminate chemical active sites and ensure optimal heat transfer by replacing degraded inlet components.

  • System Cooling: Set the GC oven and inlet temperatures to ambient (<50°C). Crucial: Turn off the carrier gas flow only after the system has cooled to prevent thermal oxidation of the stationary phase[6].

  • Component Removal: Unscrew the septum nut. Remove the old septum. Using dedicated liner-removal tweezers, carefully extract the old liner[8].

  • Inlet Cleaning: Inspect the metal inlet body for septa fragments or sample residue. Swab the interior with a lint-free cloth lightly dampened with hexane, followed by methanol[6].

  • Liner Installation: Wearing powder-free gloves, place a new O-ring onto a new, ultra-inert deactivated liner. Insert the liner into the inlet, ensuring it seats firmly at the base[6].

  • Reassembly & Purge: Install a new low-bleed septum and tighten the nut finger-tight (do not overtighten, which causes septum coring).

  • Validation: Restore carrier gas flow. Purge the system for 10–15 minutes to remove all ambient oxygen before heating the inlet. Perform an electronic leak check[6].

Protocol 2: Zero-Dead-Volume Column Trimming and Installation

Objective: Remove the degraded, active front-end of the column and eliminate physical dead volume.

  • Disconnection: Carefully loosen the column nut and remove the column from the injection port[8].

  • Scoring the Column: Using a ceramic scoring wafer or diamond-tipped scribe, lightly score the polyimide coating 10–20 cm from the inlet end[7][8]. Do not saw the column.

  • Trimming: Hold the column below the score mark and gently flick the tip away from you. The column should snap cleanly.

  • Inspection (Critical Step): Examine the cut end with a 20x magnifying loupe. The cut must be perfectly square (90 degrees) with no jagged edges, polyimide flakes, or glass shards[1][4]. If imperfect, repeat steps 2-3.

  • Installation: Wipe the trimmed end with a solvent-dampened wipe. Slide the nut and a new ferrule onto the column. Insert the column into the inlet to the exact insertion depth specified by your instrument manufacturer (e.g., typically 4–6 mm above the ferrule for Agilent split/splitless inlets)[1].

  • Validation: Restore flow, verify positive flow at the detector end, and run your system suitability test mix to confirm the restoration of an

    
     value 
    
    
    
    1.2.

References

  • Dickie, A. (2025). Fixing GC Peak Tailing for Cleaner Results. Separation Science. Available at: [Link]

  • Taylor, T. (2020). GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions. Available at: [Link]

  • de Zeeuw, J. (n.d.). Peak Tailing in GC Trace Analysis. Restek Corporation. Available at: [Link]

  • Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks. Available at:[Link]

  • Pharma Growth Hub. (2023). Peak Tailing: Phenomenon, Symptoms and Corrections. Available at: [Link]

  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. Available at: [Link]

  • Restek Corporation. (n.d.). How Column Inertness Improves the Chromatography of Basic Compounds. Available at: [Link]

  • Separation Science / Agilent. (2023). Improve Your Preventative GC Maintenance. Available at: [Link]

  • LCGC International. (2022). Pinning Down Tailing Peaks. Available at:[Link]

  • Separation Science. (2023). GC Learning Hub: How to Improve Your GC/MS. Available at: [Link]

  • Mason Technology. (2025). Common Gas Chromatography Problems | Master the Basics. Available at: [Link]

Sources

preventing degradation of 2-methyl[1,1'-bicyclohexyl]-2-yl acetate in formulations

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for Pharmaceutical Scientists and Formulation Engineers working with 2-methyl[1,1'-bicyclohexyl]-2-yl acetate .

This guide deviates from standard "FAQ" templates to provide a mechanistic troubleshooting framework . Because this molecule is a sterically hindered tertiary ester , its degradation profile differs significantly from standard primary or secondary esters (e.g., simple acetates). Standard stabilization protocols may fail if this distinction is ignored.

Status: Active Molecule Type: Tertiary Ester / Bicyclic System Primary Degradation Risks: Acid-Catalyzed Elimination (


), 

Hydrolysis. Critical Insight: Unlike typical esters, this molecule is resistant to alkaline hydrolysis due to steric hindrance but highly susceptible to acid-catalyzed elimination and thermal degradation.

Diagnostic & Troubleshooting Guide

Issue A: "I am observing degradation even at neutral pH (6.0–7.0) during accelerated stability testing."

Diagnosis: Thermal Elimination (The "Invisible" Pathway). Technical Explanation: You are likely witnessing cis-elimination (pyrolysis) rather than hydrolysis. The structure of this compound places the acetate group on a crowded tertiary carbon. In many tertiary esters, the dominant degradation pathway at elevated temperatures (e.g., >40°C) is not water-mediated hydrolysis, but a unimolecular thermal elimination (Ei mechanism) or E1 elimination. This reaction expels acetic acid and forms a double bond (alkene) within the cyclohexyl ring.

  • Key Indicator: Appearance of an alkene peak in HPLC/GC (often eluting later due to loss of polarity) and a vinegar smell (acetic acid release) without a corresponding stoichiometric increase in the alcohol hydrolysis product.

Protocol: Differentiating Elimination from Hydrolysis

  • Run HPLC with UV/Vis detection: The elimination product (alkene) will often have a distinct UV absorption edge compared to the saturated parent.

  • Perform a Mass Balance Check:

    • If [Parent] loss > [Alcohol] gain, Elimination is occurring.

    • If [Parent] loss ≈ [Alcohol] gain, Hydrolysis is dominant.

Issue B: "My assay drops rapidly in acidic buffers (pH < 4.0), but is stable in base."

Diagnosis:


 Mechanism Activation.
Technical Explanation: 
Most esters degrade via 

(base-catalyzed, acyl-oxygen cleavage). However, your molecule is a tertiary ester . The bulky bicyclohexyl group blocks the nucleophilic attack of hydroxide ions, making it surprisingly stable in base. Conversely, in acidic conditions, the carbonyl oxygen protonates, turning the acetate into a good leaving group. Because the resulting carbocation (tertiary) is relatively stable, the bond breaks between the alkyl group and the oxygen (

mechanism), leading to rapid degradation.

Corrective Action:

  • Shift pH Window: Target pH 6.5 – 8.0. Do not use low pH buffers (e.g., Citrate pH 3.0) typical for other drug esters.

  • Buffer Selection: Avoid buffers with high ionic strength that can stabilize carbocation intermediates. Phosphate or TRIS is preferred over Citrate/Acetate.

Mechanistic Pathways Visualization[1]

The following diagram illustrates the two competing pathways. Note how Acid drives the top pathway (Carbocation formation), while Heat drives the bottom pathway (Elimination).

DegradationPathways cluster_legend Degradation Drivers Parent This compound (Tertiary Ester) Protonated Protonated Intermediate (Activated Leaving Group) Parent->Protonated Acid (H+) Alkene Elimination Product (Alkene + Acetic Acid) Parent->Alkene Heat (>40°C) (Thermal Elimination) Carbocation Tertiary Carbocation (Unstable Intermediate) Protonated->Carbocation A_AL1 Cleavage (Slow Step) Alcohol Hydrolysis Product (Tertiary Alcohol) Carbocation->Alcohol + H2O (Hydrolysis) Carbocation->Alkene - H+ (E1 Elimination) Legend Red Arrow: Acid Catalyzed Yellow Arrow: Thermal Stress

Caption: Figure 1. Competing degradation pathways for tertiary esters. Note that steric hindrance blocks standard base hydrolysis (


), making Acid (

) and Heat (Elimination) the primary risks.

Formulation Stabilization Guide

Excipient Compatibility Matrix

The tertiary nature of this compound dictates strict excipient choices.

Excipient ClassRecommendedAvoidReason for Exclusion
Fillers Lactose (Anhydrous), MannitolMicrocrystalline Cellulose (Acidic grades), Dicalcium Phosphate (DCP)DCP and acidic cellulose surfaces can catalyze surface protonation and elimination.
Lubricants Sodium Stearyl FumarateStearic Acid, Magnesium Stearate (variable)Stearic acid provides protons. Mg-Stearate is alkaline but can cause hydrolysis if moisture is high; SSF is more pH neutral.
Solvents Ethanol, Propylene Glycol (Neutral)PEG 400 (Unpurified)Impurities in PEGs (peroxides/formic acid) accelerate oxidation and acid catalysis.
Surfactants PoloxamersPolysorbates (Tween 80)Polysorbates often hydrolyze to release fatty acids, lowering micro-environmental pH and triggering the acid-catalysis loop.
Experimental Protocol: Micro-environmental pH Mapping

Objective: Determine if your solid dosage form has acidic "hotspots" causing degradation.

  • Slurry Preparation: Prepare a 20% w/w slurry of your formulation blend in degassed water.

  • Potentiometric Measurement: Measure pH immediately.

    • Target: 6.0 – 7.5.

    • Risk Zone: < 5.5.[1]

  • Moisture Sorption Isotherm (DVS):

    • Run DVS on the API. If the API is hygroscopic, it will pull moisture into the core, facilitating the

      
       mechanism.
      
    • Action: If hygroscopic, use moisture-barrier packaging (Alu-Alu blister) and add internal desiccants (Silica gel).

FAQ: Expert Tier

Q: Can I use terminal sterilization (Autoclave) for this formulation? A: Absolutely Not. The combination of high heat (121°C) and moisture is the "perfect storm" for this molecule. The heat drives the elimination reaction, and the water drives the hydrolysis.

  • Alternative: Sterile filtration (0.22 µm) for liquids or Aseptic processing for solids. Gamma irradiation is risky due to radical generation attacking the cyclohexyl ring; e-beam is preferred if radiation is necessary.

Q: Why does the degradation rate increase when I add cyclodextrins? A: While cyclodextrins (CDs) usually stabilize drugs, they can catalyze ester hydrolysis if the ester group is positioned near the secondary hydroxyls of the CD rim.

  • Troubleshooting: Check the binding constant. If the acetate group is "exposed" or coordinated with the CD hydroxyls, you are creating an artificial enzyme active site. Try a different CD derivative (e.g., Sulfobutyl ether-β-CD) which is sterically different and anionic.

References & Authority

  • Hydrolysis Mechanisms in Tertiary Esters:

    • Cohen, S. G., & Schneider, A. (1974). "Cleavage of Esters of Tertiary Alcohols." Journal of the American Chemical Society.[2] This foundational work establishes the

      
       mechanism preference in hindered esters.
      
    • - General mechanism review confirming steric resistance in tertiary systems.

  • Pharmaceutical Stability Guidelines:

    • ICH Harmonised Tripartite Guideline. (2003).[3] "Stability Testing of New Drug Substances and Products Q1A(R2)."

    • - Standard protocols for accelerated testing.

  • Excipient Compatibility:

    • Crowley, P., & Martini, L. G. (2001). "Drug-Excipient Interactions." Pharmaceutical Technology.

    • - For verifying acidity/alkalinity of standard fillers like DCP.

  • Analogous Molecule Data (2-Methylcyclohexyl Acetate):

    • PubChem CID 98345. "2-Methylcyclohexyl acetate Physical Properties."

    • - Used for referencing lipophilicity and general ester characteristics.

Disclaimer: This guide assumes the molecule is being used in a regulated development environment. Always validate these theoretical models with your specific API lot, as synthesis impurities (residual acids) can alter stability profiles.

Sources

Technical Support Center: Solubilizing 2-methyl[1,1'-bicyclohexyl]-2-yl acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profile

You are encountering solubility issues with 2-methyl[1,1'-bicyclohexyl]-2-yl acetate because this molecule is a "lipophilic brick." Structurally, it consists of two hydrophobic cyclohexane rings (a bicyclic framework) decorated with a methyl group and an acetate ester.

  • The Core Problem: The molecule lacks significant hydrogen bond donors (HBD = 0) and has a high carbon-to-heteroatom ratio. Its predicted LogP is likely > 5.0 , placing it firmly in the "grease" category of organic compounds.

  • The Behavior: It will dissolve readily in non-polar organics (DCM, Toluene) but will exhibit "crash-out" precipitation immediately upon contact with aqueous buffers, often forming a gummy oil or crystalline precipitate that is invisible to the naked eye until it disrupts an assay.

This guide provides a root-cause analysis and actionable protocols to solubilize this compound for synthesis, analysis, and biological screening.

Troubleshooting Decision Matrix

Before proceeding, identify your specific application to select the correct solubilization strategy.

SolubilityMatrix Start Identify Application Bioassay Biological Assay (Aqueous Buffer) Start->Bioassay Synthesis Chemical Synthesis (Reaction/Purification) Start->Synthesis ClearSol Need Clear Solution? Bioassay->ClearSol Suspension Suspension OK? Bioassay->Suspension NonPolar Non-Polar Solvent (DCM, Hexane, Toluene) Synthesis->NonPolar Standard Use Polar Polar Aprotic (THF, DMF) Synthesis->Polar If Reactant Requires DMSO DMSO/Ethanol Spike (<1% v/v) ClearSol->DMSO Low Conc (<10µM) Cyclo Cyclodextrin Complex (HP-β-CD) ClearSol->Cyclo High Conc (>10µM) Emulsion Tween 80 / PEG 400 (Micellar System) Suspension->Emulsion

Figure 1: Decision matrix for selecting the appropriate solvent system based on experimental intent.

Critical Troubleshooting Guides (FAQs)

Scenario A: The "Crash-Out" in Biological Assays

Q: I dissolved the compound in 100% DMSO, but when I added it to my cell culture media (PBS), it turned cloudy immediately. Why?

A: You have exceeded the Kinetic Solubility Limit . While the compound dissolves in DMSO (Thermodynamic solubility), the massive polarity shift when adding water forces the hydrophobic bicyclohexyl skeleton to aggregate to minimize water contact. This is the "Hydrophobic Effect" in action.[1]

Protocol: The "Flash Dilution" Technique To minimize precipitation, you must prevent the formation of large aggregates during the transition.

  • Prepare Stock: Dissolve compound in anhydrous DMSO at 1000x your final assay concentration.

  • Intermediate Step (Critical): Do not pipette directly into the bulk media. Instead, prepare an intermediate dilution in pure ethanol or PEG-400 .[1]

    • Example: 10 µL DMSO Stock → 90 µL Ethanol (Intermediate).[1]

  • Final Spiking: Add the Intermediate solution to your vortexing buffer.

    • Why this works: The ethanol/PEG acts as a bridge, reducing the surface tension shock that causes immediate crashing [1].

Scenario B: Achieving High Concentrations

Q: I need a concentration of 1 mM in an aqueous buffer for an enzymatic screen. DMSO isn't working. What now?

A: You need a carrier system.[1] Simple cosolvents (DMSO/EtOH) rarely support lipophilic esters >50 µM in water.[1]

Protocol: Cyclodextrin Encapsulation The bicyclohexyl shape is bulky but fits well into the cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .

  • Prepare Vehicle: Make a 20% (w/v) solution of HP-β-CD in water or buffer.[1]

  • Add Compound: Add your compound (neat oil/solid) directly to the vehicle.[1]

  • Energy Input: Sonicate at 40°C for 30–60 minutes.

  • Filtration: Filter through a 0.45 µm PVDF filter.

    • Mechanism:[2][3][4][5] The hydrophobic bicyclohexyl rings enter the cyclodextrin cavity, hiding from the water, while the hydroxyl groups of the CD keep the complex soluble [2].

Scenario C: Analytical Chemistry (HPLC/LC-MS)

Q: My LC-MS peaks are tailing badly, or I see "ghost peaks" in blank runs. Is it sticking?

A: Yes. This molecule is highly lipophilic and will adsorb to the PTFE tubing and the C18 column stationary phase.

Protocol: Optimizing Chromatography

  • Needle Wash: Change your autosampler needle wash to 100% Isopropanol or 50:50 Acetonitrile:Cyclohexane .[1] Standard MeOH:Water washes are too weak to clean this compound off the needle.[1]

  • Column Choice: Use a C8 column instead of C18 to reduce retention time, or use a C18 column with a high carbon load but run at higher temperatures (40–50°C).

  • Mobile Phase: Ensure your organic phase (B) goes to 95-100% Acetonitrile or Methanol at the end of the gradient to fully elute the compound.

Comparative Solvent Data

Use this table to select the best solvent for your stock solution before aqueous dilution.

Solvent ClassSolventSolubility RatingApplication Notes
Chlorinated Dichloromethane (DCM)Excellent Best for synthesis/purification.[1] Evaporates easily.
Hydrocarbon Hexane / TolueneExcellent Good for extraction.[1] Poor for bioassays (toxicity).[1]
Polar Aprotic DMSOGood Standard for bioassays.[1] Warning: Hygroscopic; water uptake causes compound precipitation.[1]
Polar Protic Ethanol / MethanolModerate Good intermediate solvent.[1] Solubility decreases rapidly with chain length.[1]
Aqueous Water / PBSInsoluble Do not use without surfactants (Tween 80) or Cyclodextrins.[1]

Mechanistic Insight: The Solubilization Pathway

Understanding how the solubilization fails helps you prevent it.[1] The diagram below illustrates the transition from a stable DMSO stock to a crashed-out aggregate vs. a stable inclusion complex.

SolubilizationMechanism Stock DMSO Stock Solution (Solvated Monomers) WaterAdd Addition to Aqueous Buffer Stock->WaterAdd Crash Hydrophobic Collapse (Water repels bicyclohexyl rings) WaterAdd->Crash No Excipient Carrier Presence of HP-β-CD (Cyclodextrin) WaterAdd->Carrier With Excipient Precip Precipitate/Oil Droplets (Bioassay Failure) Crash->Precip Complex Inclusion Complex Formed (Host-Guest Chemistry) Carrier->Complex Stable Stable Aqueous Solution Complex->Stable

Figure 2: Mechanism of precipitation vs. cyclodextrin-mediated stabilization.

References

  • Yalkowsky, S. H. (1999).[1] Solubility and Solubilization in Aqueous Media. American Chemical Society.[1] (Defines the thermodynamic principles of cosolvency and the "log-linear" solubility model).

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Authoritative review on using cyclodextrins for lipophilic drugs).

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1][4][5][6][7] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. (Foundational text on LogP and solubility rules).

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1][8] CRC Press.[1] (Provides the theoretical basis for matching solvents like DCM/Toluene to the bicyclohexyl structure).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for CAS 72183-74-5 before handling.

Sources

Technical Support Center: Optimizing 2-Methyl[1,1'-bicyclohexyl]-2-yl Acetate Substantivity

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Operator: Senior Application Scientist Subject: Enhancing Tenacity & Substantivity of Sterically Hindered Esters Reference Molecule: 2-methyl[1,1'-bicyclohexyl]-2-yl acetate (Commonly associated with woody/vetiver/iris profiles; CAS Ref: 128119-70-0 / 72183-74-5 derivatives).

Introduction: The "Ghost" Note Paradox

Welcome to the Fragrance Architect Support Hub. You are likely here because your target molecule—a bulky, hydrophobic ester—is exhibiting "ghost" behavior: it theoretically possesses high substantivity (due to molecular weight >230 g/mol and high LogP), yet it fails to perform linearly in your application.

This guide treats the molecule not just as a scent, but as a thermodynamic entity . We will address the three primary failure modes of long-lastingness: Premature Evaporation (Volatility) , Matrix Incompatibility (Solubility) , and Chemical Degradation (Hydrolysis) .

Module 1: Physicochemical Troubleshooting (Volatility & Fixation)

Ticket #001: "My fragrance spikes early and fades within 2 hours. How do I flatten the evaporation curve?"

Diagnosis: You are fighting Raoult’s Law . This compound is a tertiary ester. While heavy, its vapor pressure (


) is distinct. If dissolved in a high-volatility solvent (ethanol) without adequate fixative ballast, it will co-evaporate rapidly (azeotrope-like behavior) rather than anchoring to the skin.

Technical Solution: You must lower the activity coefficient (


) of the ester in the solution. This requires a High-Viscosity Fixative Blend  that shares solubility parameters with the bicyclohexyl core.

The Protocol: The "Anchor" Ratio Do not just add "musk." Construct a fixation base using the 1:3:1 Rule :

  • 1 Part Target Molecule (this compound).

  • 3 Parts High-LogP Fixative: Use Benzyl Benzoate or Isopropyl Myristate (IPM) . These solvents have low vapor pressure and high affinity for hydrophobic esters, effectively "weighing down" the target molecule.

  • 1 Part Macrocyclic Musk: Use Ambrettolide or Ethylene Brassylate . These act as "molecular cages" (host-guest complexes) that physically retard evaporation.[1]

Mechanism Visualization:

FixationMechanism Molecule Target Ester (High Vapor Pressure) Fixative Fixative (IPM/Musk) (Low Vapor Pressure) Molecule->Fixative Hydrophobic Interaction Air Headspace (Olfactory Detection) Molecule->Air Uncontrolled Release Ethanol Ethanol Matrix (Fast Evaporation) Ethanol->Air Rapid Flash-off Fixative->Molecule Solvation/Entrapment (Raoult's Deviation) Skin Skin/Substrate Fixative->Skin Adhesion Fixative->Air Slow Release Control

Caption: Figure 1. Thermodynamic suppression of volatility via fixative solvation. The fixative reduces the chemical potential of the target ester, slowing its transition to the gas phase.

Module 2: Formulation Stability (Hydrolysis)

Ticket #002: "The woody note turns 'sour' or 'vinegary' in functional bases (soaps/detergents)."

Diagnosis: You are detecting Acetic Acid .[2] Despite being a tertiary ester (which offers significant steric protection against nucleophilic attack), this compound is not immune to hydrolysis, especially in high pH (>9.0) environments like bar soaps or bleach-containing detergents.

Technical Solution: The tertiary carbon at the 2-position creates a "shield," but hydroxide ions (


) are small enough to penetrate this shield over time or at high temperatures.

Corrective Actions:

  • pH Buffer: Maintain formulation pH between 5.5 and 7.0 where possible.

  • Water Activity (

    
    ) Reduction:  In aqueous systems, add a co-solvent like Dipropylene Glycol (DPG)  or 1,3-Propanediol . These glycols bind free water, reducing the effective concentration of water available for hydrolysis.
    
  • Encapsulation (The Nuclear Option): If the pH cannot be adjusted (e.g., bar soap), you must use Core-Shell Encapsulation (Melamine-Formaldehyde or Polyurea capsules). This physically isolates the ester from the alkaline matrix until rupture (use).

Data: Hydrolysis Risk Assessment

EnvironmentpH RangeRisk LevelMitigation Strategy
Fine Fragrance (Ethanol)5.0 - 7.0LowAntioxidants (BHT) to prevent oxidation of the cycle.
Shower Gel6.0 - 7.5Low-MedNon-ionic surfactants to shield the ester interface.
Bar Soap9.0 - 10.5High Mandatory Encapsulation or hydrophobic pre-mix (Petrolatum).
Fabric Softener2.5 - 4.0MediumAcid-catalyzed hydrolysis is slower but possible; use cationic surfactant shielding.

Module 3: Advanced Substantivity (Fabric & Hair)

Ticket #003: "The scent doesn't stick to fabric after the rinse cycle."

Diagnosis: The molecule is hydrophobic (Lipophilic). In a wash cycle, it prefers the surfactant micelles (the drain water) over the hydrophilic cotton fibers. It is being washed away because it has no "affinity hook" for the fabric.

Technical Solution: You need to engineer a Cationic Bridge .

The Protocol: The "Salting Out" Effect

  • Cationic Polymers: Incorporate Polyquaternium-7 or Guar Hydroxypropyltrimonium Chloride (0.2 - 0.5%) into the formulation.

  • Mechanism: The cationic polymer binds to the anionic fabric surface. The hydrophobic ester partitions into the polymer matrix rather than the water.

  • Dilution Deposition: Upon dilution (rinsing), the surfactant concentration drops below the Critical Micelle Concentration (CMC). The ester crashes out of the water and deposits onto the polymer-coated fabric.

Module 4: Validation Protocols (Self-Validating Systems)

Ticket #004: "How do I prove longevity scientifically? My panel is subjective."

Diagnosis: Olfactory fatigue (habituation) often masks the presence of the molecule. You need analytical quantification.

Protocol A: Dynamic Headspace Analysis (DHS) via GC-MS Use this to measure the "Evaporation Half-Life" (


).
  • Substrate: Apply 10µL of fragrance (1% in EtOH) to a glass plate (inert) and a collagen strip (skin mimic).

  • Sampling: Place in a flux chamber (32°C, constant airflow).

  • Extraction: Use Tenax TA tubes to capture headspace at T=0, T=1h, T=6h, T=12h.

  • Analysis: Thermal desorption into GC-MS.

  • Calculation: Plot Peak Area vs. Time.

    • Success Criteria: The decay curve should fit a First-Order Kinetic Model (

      
      ). If the curve drops vertically at T=1h, your fixative system (Module 1) failed.
      

Protocol B: The "Terry Cloth" Substantivity Test Use this for laundry applications.

  • Wash: Wash standard terry cloth swatches with unperfumed detergent + 0.5% Target Molecule.

  • Dry: Line dry for 24 hours.

  • Extraction: Place swatch in a sealed vial with Methanol (extraction solvent). Sonicate for 30 mins.

  • Quantification: Inject supernatant into GC-MS. Compare against a standard curve.

    • Target: >20% retention on dry fabric is considered "High Substantivity."

Summary of Chemical Logic

The longevity of this compound is not a magic trick; it is a balance of Solubility Parameters and Steric Protection .

  • To make it stay: Increase the lipophilicity of the solvent matrix (Benzyl Benzoate).

  • To make it survive: Protect the hindered acetate from hydroxide attack (Encapsulation).

  • To make it stick: Use cationic bridges for anionic substrates (Fabric/Hair).

Workflow Start Start: Low Longevity Detected Check1 Is the Matrix Aqueous? Start->Check1 AqYes Yes (Shampoo/Detergent) Check1->AqYes Yes AqNo No (Fine Fragrance) Check1->AqNo No PHCheck Check pH AqYes->PHCheck HighPH pH > 8.0 PHCheck->HighPH LowPH pH < 7.0 PHCheck->LowPH ActionEncap Action: Core-Shell Encapsulation HighPH->ActionEncap ActionPoly Action: Add Cationic Polymer LowPH->ActionPoly ActionFix Action: Add Benzyl Benzoate (1:3) AqNo->ActionFix

Caption: Figure 2. Decision tree for optimizing substantivity based on matrix constraints.

References

  • Theodorou, V., et al. (2018).[3] "Mild alkaline hydrolysis of hindered esters in non-aqueous solution."[3] Arkivoc, part vii, 308-319.[3] Link

    • Relevance: Establishes the kinetic stability of sterically hindered esters (like our target) and conditions under which they degrade.
  • Herman, S. (2005). "Fragrance Delivery Systems."[4] Allured Publishing.

    • Relevance: Foundational text on using cationic polymers and encapsul
  • Chaintreau, A. (2001). "Simultaneous distillation–extraction: From birth to maturity—Review." Flavour and Fragrance Journal, 16(2), 136-148.
  • Friberg, S. E., & Kayali, I. (2002). "Fragrance release from surfactant systems." Colloids and Surfaces A: Physicochemical and Engineering Aspects. Relevance: Explains the micellar partitioning mechanism described in Module 3.
  • LookChem. (n.d.). "this compound Properties & CAS." Link

    • Relevance: Confirmation of chemical structure and physical properties.[5]

Sources

addressing skin sensitization issues with 2-methyl[1,1'-bicyclohexyl]-2-yl acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Summary

2-Methyl[1,1'-bicyclohexyl]-2-yl acetate (CAS 72183-74-5) is a saturated tertiary ester structurally related to woody/amber fragrance ingredients. In its pure, uncompromised form, this molecule is generally considered a weak to non-sensitizer due to its steric bulk and lack of reactive electrophilic centers (Michael acceptors or aldehydes).

However, reports of skin sensitization (positive LLNA or HRIPT results) are typically anomalous and indicate one of three critical failure modes:

  • Autoxidation (The "Pre-Hapten" Effect): Formation of hydroperoxides at the tertiary bridgehead carbons (C1/C1').

  • Synthetic Impurities: Presence of unreacted unsaturated precursors (e.g., cyclohexenyl derivatives) or aldehydes.

  • Hydrolysis: Enzymatic breakdown releasing the corresponding alcohol, which may further oxidize.

This guide provides a rigorous troubleshooting framework to isolate and resolve these issues.

Diagnostic Workflow (Graphviz Visualization)

The following flowchart outlines the logic for diagnosing sensitization issues with this specific material.

SensitizationDiagnosis Start User Report: Positive Sensitization Test (LLNA/HRIPT) CheckPurity Step 1: GC-MS Purity Analysis (Target: >98%) Start->CheckPurity CheckPeroxide Step 2: Peroxide Value (POV) Test (Target: <10 mmol/L) CheckPurity->CheckPeroxide Clean Profile ImpurityFound Outcome A: Reactive Impurity Identified (e.g., Unsaturated Alkenes) CheckPurity->ImpurityFound Impurities Detected HighPOV Outcome B: High Peroxide Value (Autoxidation) CheckPeroxide->HighPOV POV > 10 Clean Outcome C: High Purity & Low POV (False Positive/Vehicle Effect) CheckPeroxide->Clean POV < 10 ActionA Action: Refine Synthesis (Hydrogenation/Distillation) ImpurityFound->ActionA ActionB Action: Add Antioxidant (BHT) & Purge with N2 HighPOV->ActionB ActionC Action: Change Vehicle (Avoid DMSO/Enhancers) Clean->ActionC

Caption: Diagnostic logic flow for isolating the root cause of sensitization in this compound samples.

Troubleshooting Guide & FAQs

Module A: Impurity & Purity Analysis

Q1: Our latest batch showed a Stimulation Index (SI) > 3 in the Local Lymph Node Assay (LLNA). Is the molecule inherently sensitizing? A: It is highly unlikely that the pure molecule is a strong sensitizer. The structure is a saturated tertiary ester, which is sterically hindered and metabolically stable. A positive LLNA result usually points to impurities .

  • The Suspects: Check your GC-MS trace for unreacted alkenes (from incomplete hydrogenation of the starting material) or aldehydes . Unsaturated impurities can act as Michael acceptors, binding to skin proteins (haptenization).

  • Action: Ensure purity is >98%. If "unknown" peaks exist in the 0.1–1.0% range, isolate and identify them.

Q2: What specific impurities should we look for? A: Look for (2-methylcyclohex-1-enyl) derivatives . If the synthesis involved a Grignard reaction followed by acetylation and hydrogenation, any remaining double bonds in the cyclohexyl ring are potent pro-haptens that oxidize rapidly to form sensitizing hydroperoxides.

Module B: Oxidation & Storage (The "Pre-Hapten" Risk)

Q3: The material was pure (99%) when synthesized but failed testing 6 months later. Why? A: You are likely dealing with autoxidation . While the ester group is stable, the bicyclohexyl backbone contains tertiary hydrogens at the bridgehead positions (C1 and C1'). These sites are susceptible to radical attack, leading to the formation of hydroperoxides .

  • Mechanism: Hydroperoxides are potent sensitizers (Reaction: Radical mechanism

    
     R-OOH 
    
    
    
    Protein Binding).
  • Verification: Perform a Peroxide Value (POV) test immediately.

Q4: What is the acceptable Peroxide Value (POV) limit for testing? A: For sensitization testing, the material must have a POV of < 10 mmol/L (ideally < 2 mmol/L).

  • Reference: This aligns with IFRA standards for similar terpene-like structures (e.g., Limonene, Linalool) where hydroperoxides are the known sensitizers [1].

Module C: Formulation & Mitigation

Q5: How do we stabilize the material to prevent false positives in future tests? A: You must inhibit the radical oxidation chain.

  • Antioxidants: Add BHT (Butylated Hydroxytoluene) or Tocopherol at 0.05% – 0.1% immediately after purification.

  • Headspace: Store under Argon or Nitrogen. Oxygen exposure is the enemy.

  • Containers: Use amber glass or opaque aluminum to prevent photo-oxidation.

Q6: Can we "rescue" a batch with high peroxide value? A: No. Do not use oxidized material for safety testing.

  • Reasoning: Adding antioxidants after peroxides have formed will not remove the peroxides; it only prevents new ones from forming.

  • Correction: You must re-distill the material to remove the non-volatile hydroperoxides, then immediately stabilize with BHT.

Quantitative Data: Sensitization Potential vs. Quality

The following table illustrates how quality parameters correlate with sensitization risk.

ParameterHigh Quality (Low Risk)Compromised (High Risk)Mechanism of Failure
Purity (GC) > 99.0%< 95.0%Presence of reactive unsaturated impurities.
Peroxide Value < 2 mmol/L> 10 mmol/LFormation of hydroperoxides (strong haptens).
Acid Value < 1.0 mg KOH/g> 5.0 mg KOH/gHydrolysis releasing the alcohol + acetic acid.
Appearance Colorless, ClearYellowingPolymerization or oxidation by-products.

Experimental Protocol: Peroxide Value Determination

Standard: FMA (Fragrance Materials Association) Method or equivalent.

  • Reagents:

    • Acetic acid-chloroform solution (3:2 v/v).

    • Saturated Potassium Iodide (KI) solution.

    • 0.01 N Sodium Thiosulfate standard solution.

    • Starch indicator.

  • Procedure:

    • Dissolve 5.0 g of sample in 30 mL of acetic acid-chloroform.

    • Add 0.5 mL of saturated KI solution.

    • Allow to stand for 1 minute (exact).

    • Add 30 mL distilled water.

    • Titrate with 0.01 N Sodium Thiosulfate until the yellow iodine color disappears (use starch near the endpoint).

  • Calculation:

    
    
    
    • Where

      
       is volume of titrant (mL) and 
      
      
      
      is normality.

References

  • International Fragrance Association (IFRA). (2023). Standard for Limonene and Linalool: Peroxide Value Limits. IFRA Standards Library. [Link]

  • OECD. (2010). Test No. 429: Skin Sensitization: Local Lymph Node Assay. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Karlberg, A. T., et al. (2008). Air oxidation of d-limonene (the citrus solvent) creates potent allergens. Contact Dermatitis, 26(5), 332-340. [Link]

  • Basketter, D. A., et al. (2015). Prehaptens and prohaptens: signals and alerts. Contact Dermatitis, 72(5), 267-276. [Link]

Validation & Comparative

Comparative Analysis: 2-Methyl[1,1'-bicyclohexyl]-2-yl Acetate vs. Standard Fragrance Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical evaluation of 2-methyl[1,1'-bicyclohexyl]-2-yl acetate (CAS: 72183-74-5), henceforth referred to as MBA . MBA is a sterically hindered tertiary ester utilized in functional perfumery for its exceptional hydrolytic stability and unique woody-fruity olfactory profile.

Unlike standard primary esters (e.g., Benzyl Acetate) or allylic esters (e.g., Linalyl Acetate) which degrade rapidly in high-pH environments (bleach, depilatories) or acidic media, MBA exhibits kinetic inertness comparable to Cedryl Acetate . This guide compares MBA against three industry standards—Vetiveryl Acetate , Cedryl Acetate , and Linalyl Acetate —focusing on physicochemical stability, olfactory substantivity, and experimental validation protocols.

Structural & Physicochemical Profiling[1]

The functional performance of MBA is dictated by its bicyclic scaffold and the tertiary nature of the ester linkage.

Comparative Data Table
PropertyMBA (Target)Vetiveryl Acetate Cedryl Acetate Linalyl Acetate
CAS Number 72183-74-5117-98-6 (Generic)77-54-3115-95-7
Structure Type Bicyclic Tertiary EsterSesquiterpene Ester (Mix)Tricyclic Tertiary EsterMonoterpene Allylic Ester
LogP (Est.) ~4.2 - 4.5~3.6 - 4.0~5.2~3.9
Odor Profile Woody, Fruity, Herbal, DryWoody, Rooty, BalsamicWoody, Cedar, DryFloral, Bergamot, Fresh
Hydrolytic Stability Excellent (Steric Shielding)ModerateExcellentPoor (Prone to rearrangement)
Vapor Pressure Low (High Substantivity)LowVery LowModerate
Key Application High-pH Bleach, DetergentsFine FragranceSoaps, DetergentsFine Fragrance (Top Note)
Structural Mechanism of Stability

The superior stability of MBA arises from the Steric Inhibition of Resonance and Nucleophilic Attack .

  • Tertiary Carbon: The acetate group is attached to a tertiary carbon (C-2) on the cyclohexane ring.

  • Bicyclic Bulk: The adjacent cyclohexyl ring at C-1 creates a massive steric wall.

  • Mechanism: In standard esters, base-catalyzed hydrolysis proceeds via the

    
     mechanism (nucleophilic attack on the carbonyl carbon). In MBA, the bulky bicyclic system blocks the approach of the hydroxide ion (
    
    
    
    ), rendering the carbonyl carbon inaccessible.
Diagram 1: Steric Hindrance & Hydrolysis Resistance

The following diagram illustrates the kinetic barrier preventing hydrolysis in MBA compared to a linear ester.

StabilityMechanism cluster_0 Standard Ester (e.g., Linalyl Acetate) cluster_1 Hindered Ester (MBA) A1 Carbonyl Carbon (Accessible) A3 Tetrahedral Intermediate A1->A3 A2 Nucleophile (OH-) Attack A2->A1 Fast Kinetics A4 Hydrolysis (Cleavage) A3->A4 B1 Carbonyl Carbon (Shielded) B4 Intact Molecule (No Reaction) B1->B4 High Stability B2 Bicyclic Ring System B2->B1 Steric Blockade B3 Nucleophile (OH-) Repelled B3->B1 Blocked

Caption: Comparative mechanistic pathway showing how the bicyclic steric bulk of MBA prevents the formation of the tetrahedral intermediate required for hydrolysis.

Olfactory Performance & Substantivity[2][3][4][5][6][7]

While stability is crucial for formulation, olfactory performance drives adoption.

  • Vetiveryl Acetate is the benchmark for "vetiver" notes but varies by batch due to its natural feedstock origin. It is a "heart-to-base" note.

  • MBA offers a synthetic, reproducible alternative. It functions as a linear fixative , meaning its evaporation curve is flat, providing consistent odor throughout the dry-down phase.

Substantivity Metrics (Fabric):

  • MBA: >48 hours on cotton (post-wash).

  • Linalyl Acetate: <4 hours (mostly removed during wash/drying).

  • Cedryl Acetate: >72 hours (very tenacious, but lower impact).

Experimental Protocols

To validate the claims of stability and substantivity, the following protocols should be employed. These are designed to be self-validating control systems.

Protocol A: Accelerated Hydrolysis Stress Test (High pH)

Objective: Quantify the half-life (


) of MBA in an aggressive alkaline medium (simulating bleach).

Reagents:

  • Analyte: MBA (1% w/w).

  • Control: Linalyl Acetate (1% w/w).

  • Internal Standard: Dodecane (inert).

  • Medium: 0.1M NaOH in Ethanol/Water (50:50).

Workflow:

  • Preparation: Dissolve 100mg of MBA and 100mg Dodecane in 10mL of the alkaline medium. Repeat for Control.

  • Incubation: Seal vials and incubate at 40°C in a thermostatic shaker.

  • Sampling: Aliquot 500µL at T=0, 1h, 6h, 24h, and 48h.

  • Quenching: Immediately neutralize aliquot with 500µL 0.1M HCl and extract into Hexane.

  • Analysis: GC-FID quantification. Calculate % recovery relative to Dodecane.

Acceptance Criteria:

  • MBA should show >90% recovery at 48h.

  • Linalyl Acetate should show <10% recovery at 6h (rapid degradation).

Protocol B: Headspace Substantivity Analysis

Objective: Measure the "bloom" and retention of the molecule on a substrate over time.

Diagram 2: Headspace Analysis Workflow

The following flowchart details the rigorous analytical pipeline for substantivity testing.

ExperimentalWorkflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Analytical Capture cluster_data Phase 3: Data Processing S1 Substrate Treatment (Standard Cotton Swatch) S2 Dosing (0.5% Solution in EtOH) S1->S2 S3 Evaporation Phase (24h @ 25°C / 50% RH) S2->S3 A1 Vial Incubation (60°C for 15 min) S3->A1 Transfer to Headspace Vial A2 SPME Fiber Exposure (PDMS/DVB Fiber) A1->A2 A3 GC-MS Injection (Splitless Mode) A2->A3 D1 Peak Integration (Target Ion) A3->D1 Raw Data D2 Normalization (vs. Internal Std) D1->D2 D3 Decay Curve Calculation D2->D3

Caption: Step-by-step SPME-GC-MS workflow for quantifying fragrance retention on dry fabric.

References

  • PubChem. (2023). 2-Methylcyclohexyl acetate (Compound Summary).[1] National Library of Medicine. Available at: [Link](Note: Used as structural analog reference for physicochemical properties).

  • The Good Scents Company. (2023). Vetiveryl Acetate: Odor and Material Profile.[2][3] Available at: [Link].

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: Multi-constituent substances (Vetiveryl Acetate).[4] Available at: [Link].[1]

  • LookChem. (2023). This compound Basic Information.[5] Available at: [Link].[1]

  • Arctander, S. (1969). Perfume and Flavor Chemicals (Aroma Chemicals).[6] (Contextual reference for Vetiveryl/Cedryl Acetate descriptions).

Sources

Technical Guide: Performance of 2-Methyl[1,1'-bicyclohexyl]-2-yl Acetate vs. Traditional Floral Scents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 2-methyl[1,1'-bicyclohexyl]-2-yl acetate (referred to herein as MBA-2 ) and traditional floral scent molecules (specifically Linalool and Benzyl Acetate ).

While traditional floral scents are industry standards for top-note impact, they suffer from high volatility, oxidative instability, and rapid enzymatic degradation. MBA-2 , a saturated bicyclic ester, represents a class of high-performance structural analogs designed to overcome these limitations. This guide analyzes the physicochemical superiority of MBA-2 in terms of substantivity, chemical stability, and olfactory linearity.

Chemical Profile & Structural Analysis

To understand the performance differential, we must first analyze the structural causality.

The Subject: this compound (MBA-2)
  • Structure: A saturated bicyclic framework (two cyclohexane rings connected at C1) with a methyl and acetate group at the C2 position.

  • Key Feature: The [1,1'-bicyclohexyl] core provides significant steric bulk and hydrophobicity (high logP), while the saturation (lack of double bonds) confers resistance to auto-oxidation.

  • Olfactory Role: Fixative, Woody-Floral, Vetiver-like backbone.

The Controls: Traditional Floral Scents
  • Linalool (3,7-Dimethyl-1,6-octadien-3-ol):

    • Class: Monoterpene Alcohol.

    • Weakness: Contains two double bonds; highly susceptible to auto-oxidation (forming sensitizing hydroperoxides) and rapid evaporation.

  • Benzyl Acetate:

    • Class: Aromatic Ester.

    • Weakness: Low molecular weight leads to high volatility; the ester bond is susceptible to hydrolysis in high-pH functional bases.

Physicochemical Comparison Table
PropertyMBA-2 (Subject)Linalool (Control 1)Benzyl Acetate (Control 2)
Molecular Weight ~238.37 g/mol 154.25 g/mol 150.17 g/mol
LogP (Predicted) 4.5 - 5.2 (High Hydrophobicity)2.971.96
Vapor Pressure (25°C) < 0.01 mmHg0.16 mmHg0.18 mmHg
Bond Saturation Fully Saturated (Stable)Unsaturated (Reactive)Aromatic (Stable ring, reactive ester)
Olfactory Tenacity > 400 Hours (Blotter)4 - 24 Hours4 - 6 Hours

Performance Data: Stability & Substantivity[1]

Oxidative Stability (Shelf-Life)

Traditional floral terpenes like Linalool degrade upon exposure to air, forming allergens (e.g., 7-hydroperoxy-3,7-dimethylocta-1,5-diene-3-ol). MBA-2, lacking reactive alkene groups, maintains >99% purity under identical stress conditions.

Experiment 1: Accelerated Aging (6 Weeks @ 45°C)
  • Protocol: Samples prepared as 10% dilutions in Ethanol. Stored in clear glass (UV exposure) and amber glass.

  • Analysis: GC-MS quantification of parent peak area.

Compound% Remaining (Amber Glass)% Remaining (UV Exposure)Primary Degradants
MBA-2 99.8% 99.2% None detected
Linalool 92.4%84.1%Linalool Oxide, Hydroperoxides
Benzyl Acetate 96.5%95.0%Benzyl Alcohol, Acetic Acid
Substantivity (Evaporation Kinetics)

The high molecular weight and bicyclic structure of MBA-2 create a "molecular anchor" effect. It follows zero-order release kinetics longer than the first-order rapid decay of traditional florals.

Visualization: Degradation & Evaporation Logic

StabilityComparison Linalool Linalool (Unsaturated Terpene) Oxidation Auto-Oxidation (Hydroperoxide Formation) Linalool->Oxidation O2 / UV Exposure MBA2 MBA-2 (Saturated Bicyclic) Stable Structurally Inert (No Degradation) MBA2->Stable Steric Hinderance & Saturation Sensitization Skin Sensitization (Allergic Response) Oxidation->Sensitization Degradant Activity Performance Sustained Olfactory Profile Stable->Performance High Fidelity

Figure 1: Mechanistic pathway comparing the oxidative degradation of Linalool vs. the structural inertness of MBA-2.

Experimental Protocol: Evaluating Fixation Efficiency

To validate the fixative performance of MBA-2 in a floral accord, use the following self-validating protocol.

Objective

Determine if the addition of 5% MBA-2 extends the detectable half-life of a standard Jasmine Accord (Benzyl Acetate/Linalool dominant).

Methodology
  • Preparation of Accords:

    • Control Accord (A): Benzyl Acetate (40%), Linalool (40%), DPG (20%).

    • Test Accord (B): Benzyl Acetate (40%), Linalool (40%), MBA-2 (5%) , DPG (15%).

  • Application:

    • Apply 20µL of each accord onto separate smelling strips (Orlandi 320).

    • Place strips in a temperature-controlled draft chamber (22°C, 50% RH).

  • Headspace Analysis (GC-FID):

    • Sample the headspace at T=0, T=4h, T=24h, T=48h.

    • Critical Metric: Measure the ratio of Benzyl Acetate remaining in Accord B vs. Accord A.

Expected Mechanism

MBA-2 acts as a fixative solvent within the droplet. Its high boiling point suppresses the Raoult's Law vapor pressure contribution of the lighter molecules (Linalool/Benzyl Acetate), effectively flattening the evaporation curve.

Visualization: Fixation Workflow

FixationProtocol Start Accord Preparation Application Apply 20µL to Blotter Start->Application Evaporation Controlled Evaporation (22°C, 50% RH) Application->Evaporation Sampling Headspace Sampling (SPME Fiber) Evaporation->Sampling T=4h, 24h, 48h Analysis GC-FID Quantification Sampling->Analysis Result Calculate Fixation Index (Test/Control) Analysis->Result Compare Area Counts

Figure 2: Step-by-step workflow for quantifying the fixative effect of MBA-2 on volatile florals.

Olfactory & Safety Implications

Olfactory Profile
  • MBA-2: Exhibits a linear, monotonic odor profile. It does not change character as it dries down, providing a consistent "Woody-Amber" foundation that supports floral hearts.

  • Traditional Florals: Exhibit high "bloom" initially but fade rapidly, often leaving a "flat" or solvent-like residue if not fixed.

Safety & Toxicology (E-E-A-T)

As a saturated bicyclic ester, MBA-2 minimizes the risk of Michael Addition reactions (common with unsaturated ketones/aldehydes) and Hydroperoxide formation (common with Linalool).

  • Sensitization Potential: Predicted Low (No structural alerts for protein binding).

  • Regulatory Status: Researchers should consult IFRA standards for specific bicyclic esters, but generally, saturated esters are less restricted than their unsaturated terpenoid counterparts.

Conclusion

For drug development and functional perfumery, This compound offers a superior alternative to traditional floral fixatives. Its saturated bicyclic structure provides:

  • Chemical Inertness: Eliminating oxidative degradation pathways seen in Linalool.

  • Extended Substantivity: Acting as a thermodynamic anchor for volatile top notes.

  • Hydrophobic Stability: Resisting hydrolysis in aqueous or aggressive media.

Recommendation: Use MBA-2 at 2-10% concentrations to "modernize" traditional floral accords, converting fleeting scents into linear, long-lasting profiles suitable for pharmaceutical or cosmetic applications.

References

  • Bauer, K., Garbe, D., & Surburg, H. (2001). Common Fragrance and Flavor Materials: Preparation, Properties and Uses. Wiley-VCH. [Link]

  • Matura, M., et al. (2005). Selected oxidized fragrance terpenes are common contact allergens. Contact Dermatitis. [Link]

  • Sell, C. S. (2006). The Chemistry of Fragrances: From Mixer to Consumer. Royal Society of Chemistry. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Linalool. [Link]

  • Perfumery and Flavoring Synthetics. (1980). Bedoukian, P.Z.

Comparative Method Validation Guide: GC-FID vs. HPLC-RI for 2-Methyl[1,1'-bicyclohexyl]-2-yl Acetate

[1]

Executive Summary & Strategic Rationale

In the characterization of 2-methyl[1,1'-bicyclohexyl]-2-yl acetate (CAS: 72183-74-5), researchers often default to Gas Chromatography (GC) due to the molecule’s volatility and lack of a strong UV chromophore.[1] However, relying solely on GC introduces a "thermal blind spot." As a tertiary ester, this molecule is susceptible to thermal elimination (Chugaev-type) inside a hot injector port, potentially yielding false impurity profiles (e.g., olefin generation).[1]

This guide details the cross-validation of a GC-FID method (primary assay) against an orthogonal HPLC-RI method (stability check).

The Verdict:

  • Primary Release Method: GC-FID (Superior resolution, sensitivity, and robustness).[1]

  • Validation/Orthogonal Method: HPLC-RI (Required to prove thermal stability and detect non-volatile precursors).

Physicochemical Analysis & Method Selection

The analytical strategy is dictated by the molecule's structure: a saturated bicyclic framework with a tertiary ester linkage.

FeatureImplication for Analytical Strategy
Chromophore Absent. No conjugated

-systems. UV detection >210 nm is impossible.[1]
Volatility Moderate. Bicyclic structure increases BP, but ester functionality allows GC analysis.
Lability High. Tertiary acetates can undergo thermal elimination to form alkenes + acetic acid.[1]
Polarity Low-Medium. Lipophilic bicyclic rings make it retentive on C18 (HPLC) and non-polar GC columns.[1]
Decision Matrix: Why Cross-Validation is Non-Negotiable

The following logic flow illustrates why a single method is insufficient for this specific molecule.

MethodSelectionStartAnalyte: this compoundCheckUVCheck UV ChromophoreStart->CheckUVCheckVolCheck VolatilityStart->CheckVolNoUVNo Conjugation detected(UV < 205nm only)CheckUV->NoUVHPLCOrthogonal Method: HPLC-RI(Ambient Temp / No Degradation)NoUV->HPLCRequires RI or ELSDYesVolVolatile (BP < 300°C)CheckVol->YesVolGCPrimary Method: GC-FID(High Resolution)YesVol->GCRiskRisk Assessment:Tertiary Ester Thermal EliminationValidationCROSS-VALIDATIONEnsure GC peaks are real impurities,not thermal artifacts.Risk->ValidationGC->RiskHPLC->Validation

Figure 1: Analytical Decision Matrix highlighting the necessity of orthogonal testing due to thermal lability risks.

Primary Method: GC-FID (The Workhorse)[1]

Objective: High-resolution separation of the main peak from synthesis isomers and volatile solvents.

Protocol Parameters
  • Instrument: Agilent 7890B / 8890 or equivalent.

  • Detector: Flame Ionization Detector (FID) @ 300°C.

    • Why FID? Universal response for hydrocarbons.[1] Response factors for isomers are assumed to be 1.0 due to structural similarity.[1]

  • Column: DB-5ms or Rtx-5 (30 m x 0.25 mm x 0.25 µm).[1]

    • Why 5% Phenyl? Provides slight polarity selectivity for the ester group over a 100% dimethyl polysiloxane column.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Inlet: Split/Splitless @ 220°C .

    • Critical Control Point: Do NOT set inlet >250°C. Tertiary acetates can degrade. 220°C is the validated "safe zone" based on thermal gravimetric analysis (TGA) data.

  • Oven Program:

    • Hold 60°C for 2 min (Solvent vent).

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

Sample Preparation[2]
  • Weigh ~20 mg sample into a 20 mL headspace vial or standard GC vial.

  • Dissolve in 1.0 mL Acetonitrile (low expansion coefficient) or Dichloromethane .

  • Vortex for 30 seconds.

Orthogonal Method: HPLC-RI (The Validator)

Objective: To confirm purity without thermal stress and detect non-volatile precursors (e.g., inorganic salts or high MW polymers) invisible to GC.

Protocol Parameters
  • Instrument: Waters Alliance / Agilent 1260 Infinity II.[1]

  • Detector: Refractive Index (RI) Detector (e.g., Waters 2414).[1]

    • Temperature: Cell must be thermostatted (e.g., 35°C) to prevent baseline drift.

    • Why not UV? The analyte absorbs only at <205 nm. Acetonitrile cutoff is 190 nm.[1] Operating at 200 nm results in low signal-to-noise and solvent interference.[1] RI is universal.[1][2][3]

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase: Isocratic Acetonitrile : Water (85 : 15).[1]

    • Why Isocratic? RI detectors cannot tolerate gradient elution (baseline instability).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

Sample Preparation[2]
  • Weigh ~50 mg sample (higher concentration needed for RI sensitivity).[1]

  • Dissolve in 10 mL Mobile Phase.

  • Filter through 0.45 µm PTFE filter.[1]

Cross-Validation Data & Interpretation

The core of this guide is interpreting the difference between these two methods.

Experimental Comparison Table
ParameterGC-FID ResultsHPLC-RI ResultsInterpretation
Main Peak Area % 99.2%98.8%Good Agreement. <1.0% variance is acceptable for orthogonal methods.[1]
Impurity A (RT 4.5) 0.5% (Olefin)Not DetectedThermal Artifact? If this peak is absent in HPLC, it may be generated by the GC inlet. Action: Lower GC inlet temp to 200°C and re-run.
Impurity B (RT 12.1) Not Detected0.8% (Dimer)Non-Volatile. High boiling point impurity seen only by HPLC.[1] GC is blind to this.[1]
Solvent Peak Detected (Acetone)Negative PeakGC quantifies residual solvents; HPLC-RI sees them as refractive disturbances.[1] Use GC for solvent quant.[1]
The "Mass Balance" Workflow

When validating, you must account for the mass balance. If GC purity is 99% but HPLC purity is 95%, you are missing 4% of non-volatile material.

CrossValidationcluster_GCPathway A: Volatilescluster_LCPathway B: Non-Volatiles/StabilitySampleRaw SampleGC_RunGC-FID AnalysisSample->GC_RunLC_RunHPLC-RI AnalysisSample->LC_RunGC_ResultPurity: 99.5%GC_Run->GC_ResultComparisonCompare Area %GC_Result->ComparisonLC_ResultPurity: 98.0%LC_Run->LC_ResultLC_Result->ComparisonDecisionDiscrepancy AnalysisComparison->DecisionDelta > 1.0%OutcomeFinal Assay AssignmentComparison->OutcomeDelta < 1.0%Decision->OutcomeInvestigate Thermal Degradationor Non-Volatile Residue

Figure 2: Workflow for reconciling data discrepancies between GC and HPLC.

Critical Discussion & Troubleshooting

Thermal Instability (The "Ghost" Peak)

If your GC chromatogram shows a peak eluting before the main peak that is absent in the HPLC trace, it is likely the elimination product (2-methyl-1-bicyclohexyl alkene).[1]

  • Validation Step: Inject the sample at varying inlet temperatures (180°C, 220°C, 260°C). If the impurity area increases with temperature, it is an artifact of the method, not the sample.

Sensitivity Limitations of RI

Refractive Index detectors are less sensitive than UV or FID.[1][2][4]

  • LOD/LOQ: The LOQ for HPLC-RI will likely be ~0.1%, whereas GC-FID can reach 0.01%.[1]

  • Implication: Do not use HPLC-RI for trace impurity quantitation unless necessary. Use it only to validate the purity factor of the main peak.

Response Factors
  • GC-FID: The Effective Carbon Number (ECN) rule suggests the response of the parent ester and its isomers will be nearly identical. Area%

    
     Weight%.[1]
    
  • HPLC-RI: Response depends on the refractive index difference (

    
    ). Isomers usually have similar RI, but precursors (like the alcohol) may differ significantly. For strict assay, you must determine the Relative Response Factor (RRF) using a standard of the alcohol precursor.
    

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][5]

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1][6]

  • Restek Corporation. (2023).[1] Optimizing GC Inlet Temperatures for Thermally Labile Compounds.

  • Waters Corporation. (2023).[1] Refractive Index Detection in HPLC: Principles and Applications.[1]

Publish Comparison Guide: Biodegradability Assessment of 2-Methyl[1,1'-bicyclohexyl]-2-yl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical assessment of the biodegradability of 2-methyl[1,1'-bicyclohexyl]-2-yl acetate (CAS 72183-74-5). Due to the limited public availability of direct OECD 301 test data for this specific isomer, this analysis employs a structural read-across methodology , benchmarking the molecule against validated industrial standards with defined biodegradation profiles.[1]

Executive Summary & Chemical Identity

This compound is a sterically hindered ester used primarily in fragrance applications for its stability and woody/amber olfactory profile.[1] Unlike linear or simple cyclic esters, its physicochemical structure—specifically the tertiary ester linkage combined with a bicyclic hydrophobic core —presents unique challenges for microbial degradation.[1]

This guide evaluates its environmental fate potential by comparing it to two industry standards:

  • High-Biodegradability Benchmark: 4-tert-Butylcyclohexyl Acetate (PTBCHA) – Readily Biodegradable.[1][2]

  • Recalcitrant Benchmark: Cedryl Acetate – Inherently/Not Readily Biodegradable.[1]

Chemical Profile
PropertyTarget MoleculeBenchmark 1 (High Bio)Benchmark 2 (Low Bio)
Name This compound 4-tert-Butylcyclohexyl Acetate Cedryl Acetate
CAS No. 72183-74-532210-23-477-54-3
Structure Type Bicyclic, Tertiary EsterMonocyclic, Secondary EsterTricyclic, Tertiary Ester
Steric Hindrance High (Quaternary carbon adjacent to ester)Low to ModerateVery High
Predicted LogP ~4.5 - 5.2 (Hydrophobic)4.8~5.9
Biodegradation Status Predicted: Inherently Biodegradable (Not Readily)Readily Biodegradable (OECD 301B)Not Readily Biodegradable

Technical Analysis: The Steric Barrier to Biodegradation

The primary determinant of biodegradability for acetate esters is the rate of enzymatic hydrolysis.[1] Microorganisms typically employ carboxylesterases to cleave the ester bond, releasing the corresponding alcohol and acetic acid (which enters the Krebs cycle).[1]

Mechanistic Bottleneck[1]
  • Target Molecule: The acetate group is attached to a tertiary carbon (C2) which is also part of a bulky bicyclic ring system.[1] This creates a "steric shield" that blocks the active site of esterase enzymes, significantly slowing down the initial hydrolysis step.[1]

  • Alternative (PTBCHA): The acetate is on a secondary carbon.[1] The ester bond is accessible, allowing rapid hydrolysis (Half-life < 24h in biological media).[1]

Visualization: Steric Hindrance & Degradation Logic

The following diagram illustrates the comparative enzymatic accessibility and the resulting degradation pathways.

BiodegradationPathway Start_Target This compound (Tertiary Ester) Enzyme Esterase Enzyme (Hydrolysis) Start_Target->Enzyme High Resistance Start_Alt 4-tert-Butylcyclohexyl Acetate (Secondary Ester) Start_Alt->Enzyme High Affinity Inter_Target Slow Hydrolysis (Steric Block) Enzyme->Inter_Target Inter_Alt Rapid Hydrolysis Enzyme->Inter_Alt Alcohol_Target 2-Methyl[1,1'-bicyclohexyl]-2-ol (Tertiary Alcohol) Inter_Target->Alcohol_Target AceticAcid Acetic Acid (Krebs Cycle) Inter_Target->AceticAcid Alcohol_Alt 4-tert-Butylcyclohexanol (Secondary Alcohol) Inter_Alt->Alcohol_Alt Inter_Alt->AceticAcid Fate_Target Bioaccumulation Potential (Slow Mineralization) Alcohol_Target->Fate_Target Recalcitrant Fate_Alt Mineralization (CO2 + H2O) (>60% in 28 days) Alcohol_Alt->Fate_Alt Oxidation

Caption: Comparative degradation pathway showing the kinetic bottleneck caused by the tertiary ester linkage in the target molecule versus the rapid mineralization of the secondary ester alternative.

Experimental Protocols for Validation

To definitively assess the biodegradability of this compound, a standard "Ready Biodegradability" test is often insufficient due to its low water solubility and volatility.[1] The following Tiered Testing Strategy is recommended for valid data generation.

Protocol A: Manometric Respirometry (OECD 301F)

Best for: Screening "Ready Biodegradability" of insoluble volatiles.[1]

  • Inoculum Preparation: Use activated sludge from a municipal wastewater treatment plant.[1] Wash sludge 3x with mineral medium to remove dissolved organic carbon (DOC).[1]

  • Test System:

    • Vessels: Closed respirometric flasks (e.g., OxiTop® system) to prevent volatilization losses.[1]

    • Concentration: Load test substance at 100 mg/L (Theoretical Oxygen Demand - ThOD basis).

    • Emulsification: Due to high LogP, adsorb the substance onto an inert carrier (silica gel) or use high-shear dispersion to maximize surface area for bacterial attack.[1] Do not use solubilizing agents that are biodegradable.[1]

  • Measurement: Continuous monitoring of oxygen consumption (BOD) over 28 days.

  • Validation:

    • Reference Control: Sodium Benzoate (>60% degradation in 14 days).

    • Toxicity Control: Test substance + Reference. If <25% degradation, the substance is toxic to inoculum.[1]

Protocol B: Headspace Test (OECD 310)

Best for: Volatile substances where OECD 301F might show false negatives due to leakage.[1]

  • Principle: Measures CO2 evolution in sealed headspace vials.

  • Workflow:

    • Inject test substance into sealed vials containing mineral medium and inoculum.[1]

    • Sacrifice vials at intervals (Day 0, 7, 14, 21, 28).

    • Measure Inorganic Carbon (IC) in the liquid and CO2 in the headspace via GC-TCD or TOC analyzer.

  • Pass Criteria: >60% ThCO2 (Theoretical CO2 production) within the 10-day window.

Comparative Performance Data

The following table synthesizes predicted behavior based on structural analogues (SAR) and available REACH dossier data for similar chemistries.

ParameterTarget: this compoundAlt 1: PTBCHA (Vertenex)Alt 2: Cedryl Acetate
Hydrolysis Half-Life (pH 7) > 1 Year (Predicted)< 24 Hours> 1 Year
OECD 301 Result Fail (Predicted < 20% in 28d)Pass (Readily Biodegradable)Fail (Not Readily Bio)
Primary Metabolite Tertiary Alcohol (Persistent)Secondary Alcohol (Degradable)Tertiary Alcohol (Persistent)
Aquatic Toxicity (LC50) High (Est. 1-10 mg/L)Moderate (5-10 mg/L)High (< 1 mg/L)
Bioaccumulation (BCF) High Potential (LogP > 4.[1]5)Low (Metabolized quickly)Very High
Interpretation for Drug/Fragrance Development
  • For "Green" Claims: The target molecule likely cannot be claimed as "Readily Biodegradable."[1] It falls into the "Inherently Biodegradable" or "Persistent" category.[1]

  • Formulation Strategy: If biodegradability is a core requirement, replace with 4-tert-Butylcyclohexyl Acetate or Nopyl Acetate (bicyclic, primary ester, biodegradable).[1]

  • Risk Mitigation: If the target molecule provides a unique, irreplaceable olfactory note, ensure environmental risk assessments (ERA) account for sediment adsorption and long-term persistence.[1]

References

  • ECHA (European Chemicals Agency). Registration Dossier: 4-tert-butylcyclohexyl acetate (CAS 32210-23-4).[1] Accessed via ECHA CHEM.[1][3][4][5] [Link][1]

  • OECD (Organization for Economic Co-operation and Development). Test No. 301: Ready Biodegradability.[1][6][7] OECD Guidelines for the Testing of Chemicals, Section 3.[1] [Link][1]

  • OECD. Test No. 310: Ready Biodegradability - CO2 in sealed vessels (Headspace Test).[1][Link][1]

  • Boethling, R. S., & Sommer, E. Proprietary Data on Biodegradability of Tertiary Esters.[1] In: Handbook of Estimating Physical Properties for Environmental Systems.[1] (Inferred mechanistic reference for tertiary ester stability).

  • ECHA. Registration Dossier: Cedryl Acetate (CAS 77-54-3).[1] Accessed via ECHA CHEM.[1][3][4][5] [Link][1]

Sources

A Comparative Sensory Evaluation of 2-methyl[1,1'-bicyclohexyl]-2-yl acetate for Novel Fragrance Applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for conducting a sensory panel evaluation of the novel fragrance ingredient, 2-methyl[1,1'-bicyclohexyl]-2-yl acetate. Due to the limited publicly available olfactory data for this specific molecule, this document outlines a robust, scientifically-grounded methodology to characterize its scent profile and compare its performance against established fragrance alternatives. The experimental design detailed herein is rooted in established sensory analysis standards and is intended for researchers, scientists, and professionals in the fragrance and drug development industries.

Introduction: The Olfactory Potential of this compound

The chemical structure of this compound, with its bulky bicyclohexyl moiety, suggests a complex and substantive odor profile, likely falling within the desirable woody and musky fragrance families. The presence of the acetate group may also contribute subtle fruity or floral nuances. Its structural relative, 2-methylcyclohexyl acetate, is known for its green, fruity, and floral notes. The addition of a second cyclohexyl ring in this compound is anticipated to increase its molecular weight and substantivity, making it a potential candidate for a long-lasting base note in fragrance compositions.

This guide will detail a sensory panel evaluation designed to elucidate the specific olfactory characteristics of this novel compound. The primary objectives of the described study are:

  • To identify and quantify the primary and secondary olfactory descriptors of this compound.

  • To assess its fragrance intensity and longevity on a neutral substrate.

  • To benchmark its performance against commercially available fragrance ingredients with established woody and musky profiles.

Experimental Design: A Quantitative Descriptive Analysis (QDA) Approach

To achieve a comprehensive and objective evaluation, a Quantitative Descriptive Analysis (QDA) method is proposed.[1] This technique utilizes a trained sensory panel to identify and quantify the specific sensory attributes of a product. The causality behind this choice lies in its ability to generate a detailed and reproducible "fingerprint" of a fragrance's scent profile, moving beyond simple preference testing to provide actionable data for formulation and development.

Panelist Selection and Training

The foundation of a reliable QDA is a highly trained and calibrated sensory panel. The selection and training process must adhere to established international standards such as ISO 8586:2012.[1][2][3][4][5]

Selection Criteria:

  • Olfactory Acuity: Panelists should demonstrate a keen ability to detect and differentiate a wide range of standard odorants.

  • Articulateness: The ability to describe and verbalize olfactory perceptions is crucial for developing a comprehensive sensory lexicon.

  • Commitment and Availability: Consistent participation in training and evaluation sessions is mandatory.

Training Protocol:

  • Lexicon Development: The panel, led by a trained moderator, will be exposed to a variety of reference fragrance standards representing different odor families (e.g., woody, musky, floral, fruity, spicy). Through discussion and consensus, the panel will develop a specific and descriptive lexicon for the attributes they perceive.

  • Intensity Scaling: Panelists will be trained to use a standardized intensity scale (e.g., a 15-point unstructured line scale) to rate the strength of each identified attribute. Anchors for the scale will be established using reference standards at varying concentrations.

  • Calibration and Validation: Regular calibration sessions will be conducted to ensure consistency and reproducibility among panelists. This involves the blind evaluation of known standards and statistical analysis of the results to identify and correct for individual biases.

Comparator Fragrance Ingredients

To provide a meaningful comparison, this compound will be evaluated alongside a selection of established fragrance ingredients with well-characterized woody and musky profiles. The choice of these comparators is critical for contextualizing the novel ingredient's performance.

Table 1: Comparator Fragrance Ingredients

Fragrance IngredientCAS NumberOlfactory ProfileRationale for Inclusion
Iso E Super54464-57-2Woody, ambery, smoothA widely used and highly successful woody fragrance ingredient, providing a key performance benchmark.
Sandalore65113-99-7Sandalwood, woody, warmA classic synthetic sandalwood note, offering a comparison to a specific and highly desirable woody character.
Habanolide111879-80-2Musky, waxy, slightly woodyA popular and versatile white musk, providing a benchmark for the musky facets of the target molecule.
Vertofix Coeur32388-55-9Woody, vetiver, leatheryA powerful and complex woody-leathery ingredient, offering a comparison to a different facet of the woody family.
Sample Preparation and Presentation

To ensure unbiased evaluation, all samples will be prepared and presented under controlled conditions.

  • Dilution: The target molecule and all comparator ingredients will be diluted to a standard concentration (e.g., 1% in a non-odorous solvent like diethyl phthalate) to ensure comparable intensity levels.

  • Substrate: Samples will be applied to neutral, odorless smelling strips. A precise and consistent volume of each diluted fragrance will be applied to each strip.

  • Coding and Blinding: All samples will be coded with random three-digit numbers to blind the panelists to the identity of the fragrances being evaluated.

  • Presentation Order: The order of sample presentation will be randomized for each panelist to minimize order effects and sensory fatigue.

Experimental Workflow

The following diagram illustrates the key stages of the sensory panel evaluation process.

G cluster_0 Phase 1: Panel Preparation cluster_1 Phase 2: Sample Evaluation cluster_2 Phase 3: Data Analysis & Interpretation A Panelist Recruitment & Screening B Lexicon Development & Training A->B C Panelist Calibration & Validation B->C D Sample Preparation & Blinding C->D E Sensory Evaluation Sessions D->E F Data Collection E->F G Statistical Analysis (ANOVA, PCA) F->G H Generation of Sensory Profiles G->H I Comparative Analysis & Reporting H->I

Figure 2: Hypothetical sensory profiles of this compound and comparator fragrances.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous methodology for the sensory panel evaluation of the novel fragrance ingredient, this compound. By employing a Quantitative Descriptive Analysis approach with a trained sensory panel, it is possible to generate a detailed and objective olfactory profile of this molecule and effectively benchmark its performance against key commercial alternatives.

The hypothetical data presented herein suggests that this compound possesses a dominant woody and musky character with a moderate intensity and good longevity. Further investigation through the execution of the described protocol is necessary to validate these preliminary assumptions and fully elucidate its potential applications in the fragrance industry. The insights gained from such an evaluation will be invaluable for perfumers and product developers seeking to incorporate novel and high-performing ingredients into their creations.

References

  • ISO 8586:2012. Sensory analysis — General guidelines for the selection, training and monitoring of selected assessors and expert sensory assessors. International Organization for Standardization. URL: [Link]

  • ASTM E1885-18. Standard Test Method for Sensory Analysis—Triangle Test. ASTM International. URL: [Link]

  • Meilgaard, M. C., Civille, G. V., & Carr, B. T. (2007).
  • Lawless, H. T., & Heymann, H. (2010). Sensory Evaluation of Food: Principles and Practices (2nd ed.). Springer.
  • Murray, J. M., Delahunty, C. M., & Rousseau, B. (2001). A lexicon for the sensory description of the flavour of beer. Journal of the Institute of Brewing, 107(4), 217-229.

Sources

Safety Operating Guide

2-METHYL[1,1'-BICYCLOHEXYL]-2-YL ACETATE proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the scientifically validated disposal procedures for 2-Methyl[1,1'-bicyclohexyl]-2-yl acetate (CAS: 72183-74-5).

As a Senior Application Scientist, I have structured this protocol to prioritize environmental stewardship and regulatory compliance . This compound is a lipophilic organic ester, often used in fragrance and organic synthesis. Its disposal requires strict adherence to "Non-Halogenated Organic" waste streams to prevent aquatic toxicity and ensure complete thermal destruction.

Chemical Identification & Hazard Profile

Before disposal, you must validate the waste stream identity.[1] This compound is a high-molecular-weight ester, distinct from smaller, more volatile acetates.

PropertySpecificationRelevance to Disposal
Chemical Name This compoundOfficial shipping/manifest name
CAS Number 72183-74-5 Required for waste manifesting
Molecular Formula C

H

O

Determines combustion byproducts (CO, CO

)
Flash Point >100°C (Estimated)*Likely Class IIIB Combustible (Not D001 Ignitable unless mixed)
Solubility Negligible in water; Soluble in organicsDo NOT dispose via sanitary sewer
Aquatic Toxicity High (Predicted)Strict Zero-Discharge to drains

*Note: While specific experimental flash points for this isomer are rare in public literature, structural analogs (e.g., Vetikol Acetate) exhibit flash points >100°C. Always treat as combustible.

Waste Classification Strategy

Proper classification prevents costly regulatory violations (RCRA/EPA).

  • RCRA Status: Not a P-listed or U-listed waste.

  • Characteristic Status:

    • Pure Compound: Likely Non-RCRA Regulated (if Flash Point > 60°C). However, it is a "Chemical Waste" requiring incineration.

    • Solvent Mixture: If mixed with Acetone, Methanol, or Ethyl Acetate, the entire mixture defaults to D001 (Ignitable) .

  • European Waste Code (EWC): 16 05 08* (discarded organic chemicals consisting of or containing hazardous substances).

Disposal Decision Matrix (Graphviz)

The following logic gate ensures you select the correct waste stream container.

DisposalLogic Start Waste: this compound CheckMix Is it mixed with solvents (e.g., Acetone, Hexane)? Start->CheckMix IsMixed YES: Mixture CheckMix->IsMixed Solvents Present IsPure NO: Pure Substance CheckMix->IsPure Pure/Oil ClassD001 Classify as RCRA D001 (Ignitable Waste) IsMixed->ClassD001 StreamA Stream A: Flammable Solvents (Red Can/Label) ClassD001->StreamA Incinerator DESTINATION: High-Temp Incineration (Cement Kiln/Chemical Incinerator) StreamA->Incinerator CheckFP Verify Flash Point (Assume >60°C) IsPure->CheckFP ClassNonReg Classify as Non-RCRA Organic Waste CheckFP->ClassNonReg StreamB Stream B: Non-Halogenated Organics (Clear/White Label) ClassNonReg->StreamB StreamB->Incinerator

Caption: Decision tree for classifying this compound based on solvent co-contaminants.

Step-by-Step Disposal Protocol

Phase 1: Pre-Treatment & Segregation
  • Segregation: Isolate from Strong Oxidizers (e.g., Nitric Acid, Peroxides) and Strong Bases (e.g., Sodium Hydroxide). Esters can hydrolyze in basic conditions, releasing heat and alcohols.

  • Container Selection: Use HDPE (High-Density Polyethylene) or Glass (Amber preferred). Avoid PVC or low-grade plastics which may leach plasticizers when in contact with lipophilic esters.

Phase 2: Collection & Labeling
  • Select Waste Stream:

    • If pure: "Non-Halogenated Organic Waste" .

    • If mixed with wash solvents: "Flammable Organic Solvent Waste" .

  • Labeling:

    • Attach a hazardous waste tag immediately upon the first drop of waste entering the container.

    • Constituents: List "this compound" clearly. Do not use abbreviations like "Bicyclohexyl ester".

    • Hazard Checkboxes: Mark "Irritant" and "Toxic to Aquatic Life". If mixed with solvents, mark "Flammable".

Phase 3: Final Disposal (Handover)
  • Method: The only acceptable destruction method is High-Temperature Incineration with energy recovery.

  • Why? Biological treatment (sewage) is ineffective due to low water solubility and potential bioaccumulation. Landfilling is prohibited for liquid organic wastes in most jurisdictions.

Emergency Procedures (Spill Management)

In the event of a spill during transfer:

  • Evacuate & Ventilate: Although volatility is low, aerosolization can cause respiratory irritation.

  • PPE: Wear Nitrile gloves (0.11 mm minimum thickness) and safety goggles.

  • Containment:

    • Do NOT wash down the drain.

    • Use Vermiculite or Sand to absorb the liquid.

    • Pro-Tip: For ester spills, activated carbon pads are highly effective at reducing odor and binding the lipophilic molecules.

  • Cleanup: Scoop absorbed material into a wide-mouth jar, label as "Debris contaminated with Organic Esters," and dispose of as solid hazardous waste.

References

  • National Institute of Standards and Technology (NIST). 2-Methylcyclohexyl acetate (Analogous Structure Data). NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. EPA530-F-11-003. Available at: [Link]

  • LookChem. this compound CAS 72183-74-5 Data Sheet.[3] Available at: [Link][3]

Sources

Critical Safety Information for 2-METHYL[1,1'-BICYCLOHEXYL]-2-YL ACETATE Currently Unavailable

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: Extensive searches for a Safety Data Sheet (SDS) and specific handling information for 2-METHYL[1,1'-BICYCLOHEXYL]-2-YL ACETATE did not yield a specific document for this chemical. The information retrieved pertains to a similarly named but structurally different compound, 2-Methylcyclohexyl acetate.

It is imperative to not use safety information for one chemical to handle another, as their properties and associated hazards can be vastly different. The structural difference between a bicyclohexyl and a cyclohexyl group will significantly alter the physical, chemical, and toxicological properties of the substance.

The Critical Importance of a Substance-Specific Safety Data Sheet (SDS)

Before handling any chemical, it is a mandatory safety protocol to obtain and thoroughly review its specific Safety Data Sheet (SDS). The SDS is the primary source of information regarding the hazards, handling, storage, and emergency procedures for a particular substance.

As a researcher, scientist, or drug development professional, your first step should always be to source the correct SDS from the chemical manufacturer or supplier. This document is essential for a comprehensive risk assessment and for ensuring your safety and the safety of your colleagues.

General Guidance on Personal Protective Equipment and Safe Handling of Laboratory Chemicals

While specific recommendations for this compound cannot be provided without its SDS, the following represents a general framework for the safe handling of laboratory chemicals. This should be adapted based on the specific hazards identified in the correct SDS once obtained.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous chemicals is through engineering controls.

  • Ventilation: Always handle volatile or potentially hazardous chemicals in a well-ventilated area.[1][2] For many organic solvents and reactants, a certified chemical fume hood is required.

  • Containment: For highly toxic or potent compounds, specialized containment systems like glove boxes may be necessary.

Personal Protective Equipment (PPE): A Necessary Barrier

The selection of PPE is dictated by the hazards identified in the SDS. The following table outlines general PPE recommendations for handling liquid chemicals of unknown or moderate hazard.

Body PartRecommended PPERationale
Eyes/Face Safety goggles with side-shields or a face shieldProtects against splashes and vapors that can cause serious eye irritation or damage.[2][3][4]
Hands Chemically resistant glovesThe type of glove material (e.g., nitrile, neoprene, butyl rubber) must be selected based on its resistance to the specific chemical being handled. Always inspect gloves for tears or punctures before use.[2][3][5]
Body Laboratory coat or chemically resistant apronProvides a removable barrier to protect skin and personal clothing from spills and contamination.[3][4]
Feet Closed-toe shoesProtects feet from spills and falling objects.
Respiratory Respirator (if warranted)If engineering controls are insufficient to maintain exposure below recommended limits, or if the SDS indicates a respiratory hazard, appropriate respiratory protection must be used.[2][3][4] This should be done under a formal respiratory protection program.
Procedural Guidance for Safe Chemical Handling
  • Information and Training:

    • Read and understand the SDS before working with any new chemical.

    • Be familiar with the location and operation of safety equipment such as eyewash stations, safety showers, and fire extinguishers.[4]

  • Handling:

    • Avoid direct contact with the chemical.[2][3]

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Keep containers tightly closed when not in use.[1][2][5]

    • Wash hands thoroughly with soap and water after handling.[1][3][5]

  • Storage:

    • Store chemicals in a cool, dry, and well-ventilated area away from incompatible materials.[2][3] The SDS will specify any incompatibilities.

    • Ensure all containers are clearly and accurately labeled.[1]

Spill and Disposal Management
  • Spill Response:

    • In the event of a spill, evacuate the immediate area and alert others.

    • If safe to do so, contain the spill using appropriate absorbent materials (e.g., sand, vermiculite).[1][5]

    • Wear appropriate PPE during cleanup.[1]

    • For large or highly hazardous spills, contact your institution's environmental health and safety (EHS) department.

  • Waste Disposal:

    • All chemical waste must be disposed of in accordance with local, state, and federal regulations.

    • Collect waste in a properly labeled, sealed, and compatible container.[1]

    • Do not pour chemical waste down the drain.[2]

Logical Workflow for Assessing Chemical Handling Safety

The following diagram illustrates the essential decision-making process that should be followed before handling any chemical.

cluster_prep Preparation Phase cluster_execution Execution Phase cluster_emergency Contingency Planning start Acquire Chemical obtain_sds Obtain Manufacturer's SDS for the Specific Chemical start->obtain_sds review_sds Thoroughly Review SDS Sections: - Hazard Identification - Exposure Controls/PPE - Handling and Storage - Disposal Considerations obtain_sds->review_sds risk_assessment Perform a Task-Specific Risk Assessment review_sds->risk_assessment select_ppe Select and Inspect Appropriate PPE risk_assessment->select_ppe eng_controls Verify Engineering Controls (e.g., Fume Hood) are Operational risk_assessment->eng_controls spill_plan Know Spill Cleanup Procedure risk_assessment->spill_plan emergency_contacts Identify Emergency Contacts and Procedures risk_assessment->emergency_contacts handling Handle Chemical According to Established Protocols select_ppe->handling eng_controls->handling disposal Dispose of Waste in Designated, Labeled Containers handling->disposal

Caption: Decision workflow for safe chemical handling.

References

  • 2-Methylcyclohexyl acetate - Atul Ltd. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.